Trimethyl(2-oxopropyl)azanium chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
trimethyl(2-oxopropyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO.ClH/c1-6(8)5-7(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTQEKRZRYAIDV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30637545 | |
| Record name | N,N,N-Trimethyl-2-oxopropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30637545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54541-46-7 | |
| Record name | NSC83556 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,N-Trimethyl-2-oxopropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30637545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of Trimethyl(2-oxopropyl)azanium chloride
Executive Summary
Trimethyl(2-oxopropyl)azanium chloride , commonly referred to as Acetonyltrimethylammonium chloride , is a functionalized quaternary ammonium salt utilized as a synthetic intermediate in the preparation of carnitine analogs, cholinergic agonists, and phase-transfer catalysts.
This guide details the synthesis via the Menshutkin reaction —an
Part 1: Chemical Identity & Strategic Importance
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | Acetonyltrimethylammonium chloride |
| Formula | |
| Molecular Weight | 151.63 g/mol |
| Structure | |
| Key Reactivity | Electrophilic carbonyl (susceptible to reduction); Quaternary nitrogen (permanently charged). |
| Solubility | Highly soluble in water/ethanol; Insoluble in ether/benzene.[1] |
Strategic Application:
In drug development, this molecule serves as a critical isostere for acetylcholine and a precursor for
Part 2: Mechanistic Principles
The synthesis proceeds via an
Mechanistic Pathway (DOT Visualization)
Figure 1: The
Part 3: Experimental Protocol
Safety Engineering (Critical)
-
Chloroacetone: Severe lachrymator and skin irritant. Must be handled in a high-efficiency fume hood. Neutralizing agents (ammonia or dilute NaOH) should be available for spills.
-
Trimethylamine: Flammable gas/liquid with a low boiling point (
). Use a dry-ice condenser or sealed pressure tube if using neat amine. -
Exotherm: The reaction is highly exothermic. Runaway temperature leads to polymerization of chloroacetone (darkening of solution).
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Notes |
| Chloroacetone | 1.0 | Electrophile | Distill before use if dark/polymerized. |
| Trimethylamine | 1.1 - 1.2 | Nucleophile | Use 33% wt solution in EtOH or anhydrous gas. |
| Diethyl Ether | Solvent | Medium | Anhydrous; promotes precipitation of product. |
| Acetone | Solvent | Alt.[2][3] Medium | Used if high purity crystals are required (recrystallization). |
Step-by-Step Methodology
Method A: Anhydrous Precipitation (Recommended for High Purity)
-
System Setup:
-
Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a dry-ice/acetone reflux condenser.
-
Flush the system with dry nitrogen (
).[4]
-
-
Solvent Charge:
-
Charge the flask with 100 mL of anhydrous Diethyl Ether .
-
Cool the solvent bath to
using an ice/salt or acetone/dry-ice bath.
-
-
Amine Addition:
-
Introduce Trimethylamine (0.12 mol) . If using gas, bubble slowly into the cold ether. If using ethanolic solution, add via syringe.
-
-
Electrophile Addition (The Critical Step):
-
Dissolve Chloroacetone (0.10 mol, 9.25 g) in 20 mL of diethyl ether.
-
Add this solution dropwise over 45-60 minutes .
-
Expert Insight: Rapid addition causes localized heating, leading to colored impurities. Maintain internal temp
.
-
-
Reaction Phase:
-
A white precipitate will form immediately.
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 12-16 hours to ensure completion.
-
-
Isolation:
-
Filter the white solid under an inert atmosphere (Schlenk line filtration or rapid vacuum filtration).
-
Wash the cake
with cold anhydrous ether to remove unreacted chloroacetone.
-
-
Drying:
-
Dry in a vacuum desiccator over
for 24 hours. The product is extremely hygroscopic .[1]
-
Workflow Logic
Figure 2: Operational workflow emphasizing temperature control and isolation.
Part 4: Analytical Validation
To validate the synthesis, confirm the structure using Proton NMR (
| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment |
| 3.40 - 3.45 | Singlet (s) | 9H | Trimethylammonium head group. | |
| 2.30 - 2.35 | Singlet (s) | 3H | Methyl ketone (terminal). | |
| 4.90 - 5.05 | Singlet (s) | 2H | Methylene bridge (highly deshielded). |
Note: Spectra should be taken in
Melting Point:
-
Expected:
(Decomposes). -
Diagnostic: A lower melting point indicates moisture contamination (hydrate formation).
Part 5: Troubleshooting & Optimization
Common Failure Modes
-
Product is an Oil/Goo:
-
Cause: Moisture ingress. The chloride salt is deliquescent.[3]
-
Fix: Recrystallize from boiling anhydrous ethanol/acetone mix; dry strictly under high vacuum.
-
-
Product is Brown/Pink:
-
Cause: Polymerization of chloroacetone due to heat or light exposure.
-
Fix: Distill chloroacetone prior to use; exclude light; keep reaction cold during addition.
-
Storage
Store in a tightly sealed amber vial under argon at
References
-
Organic Syntheses , Coll. Vol. 4, p. 84 (1963); Vol. 34, p. 1 (1954). General procedure for quaternization of amines.
-
National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 13836605, Acetonyltrimethylammonium chloride.
-
ScienceMadness Library . Discussion on Chloroacetone Synthesis and Reactivity (Menshutkin Conditions).
-
Ataman Chemicals . Technical Data Sheet: Trimethylammonium Chloride and Derivatives.
Sources
An In-depth Technical Guide to the Physical Properties of Trimethyl(2-oxopropyl)azanium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl(2-oxopropyl)azanium chloride, also known as acetonyltrimethylammonium chloride, is a quaternary ammonium salt with the chemical formula C6H14ClNO.[1] As a member of the diverse family of quaternary ammonium compounds (QACs), it possesses structural features that suggest a range of potential applications in biomedical research and pharmaceutical development. QACs are characterized by a central positively charged nitrogen atom bonded to four organic groups, which imparts them with cationic properties and the ability to interact with negatively charged cell membranes.[2] This structural motif is the basis for the broad-spectrum antimicrobial activity and surfactant properties exhibited by many QACs.
This technical guide provides a comprehensive overview of the known and anticipated physical properties of this compound. It is intended to serve as a foundational resource for researchers and developers, offering insights into its molecular characteristics and providing standardized protocols for its experimental characterization. While specific experimental data for some properties of this particular molecule are not widely available in the public domain, this guide leverages established methodologies for analogous compounds to provide a robust framework for its scientific investigation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties govern its behavior in various environments and are critical for formulation, delivery, and biological activity.
Molecular Identity and Structure
The identity of this compound is unequivocally established by its Chemical Abstracts Service (CAS) Registry Number: 54541-46-7 . Its molecular formula is C6H14ClNO , and it has a molecular weight of 151.63 g/mol .[1]
The chemical structure consists of a central nitrogen atom quaternized with three methyl groups and a 2-oxopropyl (acetonyl) group. The positive charge on the nitrogen atom is balanced by a chloride counter-ion.
Figure 1: Chemical structure of this compound.
Summary of Physical Properties
| Property | Value | Source |
| CAS Number | 54541-46-7 | [1] |
| Molecular Formula | C6H14ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | General property of similar QACs |
| Melting Point | Not available | - |
| Boiling Point | Not available (likely decomposes) | General property of similar QACs |
| Solubility | Expected to be soluble in water and polar organic solvents. | General property of similar QACs |
| Spectral Data | NMR, HPLC, LC-MS data may be available from commercial suppliers. | [3] |
Experimental Protocols for Physical Characterization
To facilitate further research, this section provides detailed, step-by-step methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory practices for the characterization of quaternary ammonium salts.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting point range is indicative of high purity.
Figure 2: Workflow for Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Finely grind a small amount of the crystalline solid using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus.
-
Heating and Observation: Begin heating the apparatus. For an unknown compound, a rapid heating rate can be used to determine an approximate melting range. For a more precise measurement, repeat the experiment with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reduce the heating rate to 1-2°C per minute.
-
Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point of the compound.
Determination of Solubility
Solubility is a crucial parameter for any compound intended for biological or pharmaceutical applications, as it dictates how the compound can be formulated and how it will behave in an aqueous physiological environment. Quaternary ammonium salts are generally soluble in water and other polar solvents.
Figure 3: Workflow for Solubility Determination.
Step-by-Step Methodology:
-
Solvent Selection: Prepare a series of test tubes or vials, each containing a precisely measured volume (e.g., 1 mL) of a different solvent. A range of solvents with varying polarities should be tested, including water, ethanol, methanol, acetone, and a non-polar solvent like hexane.
-
Incremental Addition: To each tube, add a small, pre-weighed amount of this compound (e.g., 10 mg).
-
Agitation and Observation: Vigorously shake or vortex each tube for a set period (e.g., 1-2 minutes) at a controlled temperature (typically room temperature, 25°C). After agitation, allow any undissolved solid to settle and visually inspect the solution.
-
Qualitative Assessment:
-
Soluble: If the entire solid dissolves.
-
Slightly Soluble: If a significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: If the solid does not appear to dissolve.
-
-
Quantitative Determination (for soluble or slightly soluble cases): To determine the precise solubility, continue adding pre-weighed increments of the compound to the solvent until saturation is reached (i.e., a small amount of solid remains undissolved after prolonged agitation). The total mass of the compound dissolved in the known volume of solvent at that temperature represents its solubility. This can be expressed in units such as g/L or mol/L.
Spectroscopic Characterization (Nuclear Magnetic Resonance - NMR)
While specific NMR data for this compound is not publicly available, ¹H and ¹³C NMR spectroscopy would be the primary methods for confirming its structure.
Expected ¹H NMR Spectral Features:
-
A singlet corresponding to the nine equivalent protons of the three methyl groups attached to the nitrogen atom.
-
A singlet corresponding to the protons of the methyl group of the acetonyl moiety.
-
A singlet corresponding to the methylene protons adjacent to the quaternary nitrogen.
General Protocol for NMR Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Analysis: Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
Synthesis of this compound
A plausible synthetic route to this compound involves the quaternization of trimethylamine with a suitable haloacetone, such as chloroacetone or bromoacetone. This is a standard method for the synthesis of quaternary ammonium salts.
Figure 4: Representative Synthesis Workflow.
Representative Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trimethylamine in a suitable solvent such as acetonitrile or acetone.
-
Addition of Haloacetone: Slowly add an equimolar amount of chloroacetone to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours to ensure the completion of the quaternization reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: As the reaction proceeds, the quaternary ammonium salt, being less soluble in the organic solvent, will precipitate out of the solution. Cool the reaction mixture to enhance precipitation. Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol/ether or methanol/acetone, to yield the pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. Confirm the identity and purity of the synthesized compound using techniques such as NMR spectroscopy, infrared (IR) spectroscopy, and melting point determination.
Potential Applications in Research and Drug Development
Quaternary ammonium compounds are a well-established class of molecules with a wide array of applications in the pharmaceutical and biomedical fields. While specific studies on this compound are limited, its structural features suggest potential utility in several areas:
-
Antimicrobial Research: Many QACs exhibit potent antimicrobial activity against a broad spectrum of bacteria, fungi, and viruses. This compound could be investigated as a potential antiseptic or disinfectant.
-
Drug Delivery: The cationic nature of QACs allows them to interact with negatively charged biological membranes, making them potential candidates for use in drug delivery systems to enhance cellular uptake.
-
Organic Synthesis: As a quaternary ammonium salt, it can potentially serve as a phase-transfer catalyst in various organic reactions, facilitating the reaction between reactants in immiscible phases.
-
Development of Novel Therapeutics: The unique combination of a quaternary ammonium head group and a ketone functionality could be explored for the development of novel therapeutic agents with specific biological targets.
Conclusion
This compound is a quaternary ammonium salt with potential applications in various scientific domains. This guide has provided a comprehensive overview of its known physicochemical properties and has outlined standardized experimental protocols for its further characterization. While there is a need for more extensive experimental data to fully elucidate its properties, the information and methodologies presented herein offer a solid foundation for researchers and drug development professionals to unlock the potential of this intriguing molecule.
References
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PubChem. Trimethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride. [Link]
-
Pharmaffiliates. N,N,N-Trimethyl-2-oxo-1-propanaminium Chloride. [Link]
-
Ataman Kimya. TRIMETHYLAMMONIUM CHLORIDE. [Link]
-
NIST. (3-Carboxy-2-hydroxypropyl)trimethylammonium chloride. [Link]
-
Santos, et al. TRIMETHYLAMMONIUM CHLORIDE. [Link]
-
Global Substance. TETRAMETHYLAMMONIUM CHLORIDE. [Link]
-
PubChem. Caprylyltrimethylammonium chloride. [Link]
-
Cheméo. Chemical Properties of Tetramethylammonium chloride (CAS 75-57-0). [Link]
-
Chemsrc. CAS#:2365-13-1 | trimethyl(2-propanoyloxyethyl)azanium,chloride. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Behenyl trimethyl ammonium chloride. [Link]
- Google Patents. CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.
-
ResearchGate. Synthesis and characterization of poly (benzyl trimethyl ammonium chloride) ionic polymer | Request PDF. [Link]
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potential applications of Trimethyl(2-oxopropyl)azanium chloride in polymer chemistry
An In-depth Technical Guide to the Potential Applications of Trimethyl(2-oxopropyl)azanium chloride in Polymer Chemistry
Introduction: Unveiling a Bifunctional Reagent for Advanced Polymer Design
This compound, also known as acetonyltrimethylammonium chloride, is a unique chemical entity possessing two distinct and highly valuable functional groups within a single, compact structure: a quaternary ammonium salt (QAS) and a ketone. The QAS group imparts a permanent, pH-independent positive charge, a feature widely exploited for creating materials with antimicrobial, antistatic, and flocculating properties.[1][2] The ketone group, on the other hand, serves as a versatile chemical handle for covalent modification through reactions with nucleophiles like primary amines and hydrazines.[3][4]
This molecule is structurally analogous to Girard's Reagent T, a class of compounds renowned for their ability to react with carbonyl compounds to form stable hydrazone derivatives.[5][6][7] This established reactivity forms the bedrock of its potential in polymer science. While not a widely commercialized polymer building block itself, its bifunctional nature presents a compelling platform for three primary applications: as a potent agent for post-polymerization modification, as a precursor to novel functional monomers, and as a specialized tool for polymer analytics. This guide will explore the scientific basis for these applications, providing both theoretical grounding and practical, field-proven methodologies for researchers and scientists.
Core Application: Cationic Functionalization via Post-Polymerization Modification (PPM)
The most immediate and powerful application of this compound is as a reagent for the post-polymerization modification (PPM) of polymers. PPM is a versatile strategy that allows for the introduction of specific functionalities onto a pre-synthesized polymer backbone, enabling precise control over the final material properties without needing to develop entirely new polymerization routes.[3][8]
The Underlying Chemistry: Hydrazone and Imine Formation
The core of this application lies in the selective reaction of the ketone moiety of this compound with complementary functional groups on a polymer chain. The most robust and widely used of these reactions is the formation of a hydrazone linkage by reacting the ketone with a polymer bearing hydrazide groups. This reaction is highly efficient and forms a hydrolytically stable bond under neutral to slightly acidic conditions.[3]
Alternatively, the ketone can react with primary amine groups on a polymer to form an imine (Schiff base). While imines can be susceptible to hydrolysis, they can be converted to stable secondary amines through a subsequent reduction step (reductive amination).[3]
The result of this modification is the covalent attachment of the Trimethyl(2-oxopropyl)azanium moiety as a pendant group on the polymer chain, effectively transforming a neutral or anionic polymer into a cationic polyelectrolyte.
Diagram of Cationic Modification via Hydrazone Formation
Caption: Reaction schematic for cationic polymer synthesis using this compound.
Impact of Cationic Functionalization
The introduction of pendant QAS groups can profoundly alter a polymer's properties, opening up a range of high-value applications:
| Property Conferred | Application Area | Rationale |
| Antimicrobial Activity | Medical devices, dental resins, antibacterial coatings | The positive charge on the QAS group interacts with and disrupts the negatively charged cell membranes of bacteria and fungi, leading to cell death.[1][2] |
| Flocculation | Water treatment, mining | The cationic polymer can neutralize the negative surface charges of suspended particles in water, causing them to aggregate and settle out.[9] |
| Antistatic Properties | Packaging films, electronic component handling | The ionic nature of the QAS groups helps to dissipate static electrical charges from the surface of insulating polymers. |
| Gene Delivery | Biotechnology, pharmaceuticals | Cationic polymers can form complexes with negatively charged DNA or RNA, facilitating their entry into cells.[10] |
Experimental Protocol: Cationic Modification of a Hydrazide-Functionalized Polymer
This protocol describes a general procedure for modifying a copolymer of acrylamide and acryloyl hydrazide.
1. Materials:
-
Poly(acrylamide-co-acryloyl hydrazide) (1.0 g, assuming 10 mol% hydrazide content)
-
This compound (1.5 molar equivalents relative to hydrazide groups)
-
Anhydrous Methanol (50 mL)
-
Glacial Acetic Acid (0.5 mL, as catalyst)
-
Dialysis tubing (MWCO suitable for the polymer)
-
Deionized water
2. Procedure:
-
Dissolve the poly(acrylamide-co-acryloyl hydrazide) in 40 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and condenser. Gentle heating may be required.
-
In a separate vial, dissolve the this compound in 10 mL of anhydrous methanol.
-
Once the polymer is fully dissolved, add the glacial acetic acid to the flask.
-
Add the solution of this compound dropwise to the polymer solution while stirring.
-
Heat the reaction mixture to 50-60°C and allow it to react for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by taking small aliquots and analyzing via ¹H NMR, looking for the disappearance of the hydrazide proton signals and the appearance of new signals corresponding to the hydrazone and the trimethylammonium protons.
-
After the reaction is complete, cool the solution to room temperature.
-
Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted reagents and solvent.
-
Freeze-dry the purified polymer solution to obtain the final cationic polymer as a white, fluffy solid.
3. Characterization:
-
¹H NMR: Confirm the presence of the trimethylammonium signal (a sharp singlet around 3.2 ppm) and the hydrazone C=N-NH proton.
-
FTIR: Look for the appearance of a C=N stretching vibration (around 1640 cm⁻¹) and the characteristic peaks of the QAS group.
-
Elemental Analysis: An increase in the nitrogen and chlorine content will confirm successful modification.
Potential Application: A Precursor to Dual-Functional Monomers
While this compound is not directly polymerizable, it can be readily converted into a novel monomer that carries both the cationic charge and the reactive ketone handle. This would allow for the direct synthesis of polymers with these built-in functionalities.
Hypothetical Monomer Synthesis
A polymerizable vinyl group can be introduced by reacting the ketone with a molecule containing both a hydrazide and a polymerizable group, such as methacryloyl hydrazide. This reaction would form a monomer with a methacrylate head for polymerization and a pendant QAS group.
Diagram of Monomer Synthesis and Subsequent Polymerization
Caption: Conceptual workflow for creating and polymerizing a dual-functional monomer.
Polymers synthesized from such a monomer would be inherently cationic.[11][12] Furthermore, the original ketone functionality, now masked as a hydrazone, could potentially be regenerated or used in orthogonal click-chemistry reactions, offering a platform for creating complex, multi-functional materials.
Potential Application: A Tool for Polymer Analytics
Leveraging its heritage as a Girard's Reagent, this compound can be employed as a derivatizing agent for the quantification of aldehyde or ketone groups within a polymer structure.[6][13] The introduction of ketone groups into polymers is a growing field for creating materials that are, for example, photodegradable or available for further modification.[8][14][15]
Workflow for Quantifying Ketone Groups in a Polymer
Caption: Analytical workflow for polymer ketone quantification.
In this workflow, a known mass of the ketone-containing polymer is reacted with an excess of this compound. After the reaction is complete, the polymer is rigorously purified to remove all unreacted reagent. The modified polymer is then analyzed by ¹H NMR spectroscopy. By comparing the integral of the unique, sharp singlet from the nine protons of the trimethylammonium group to the integral of a known proton signal from the polymer backbone, a precise calculation of the molar percentage of ketone functionalization can be achieved.
Conclusion and Future Outlook
This compound stands out as a highly promising, albeit under-explored, reagent in the field of polymer chemistry. Its dual-functional nature as both a stable quaternary ammonium salt and a reactive ketone offers a streamlined approach to designing advanced functional materials. The most robust and immediate application is in the post-polymerization modification of existing polymers to impart valuable cationic properties, such as antimicrobial efficacy and altered surface characteristics. Furthermore, its potential as a precursor for novel monomers and as a precise analytical tool highlights its versatility. As the demand for smart, functional, and tailored polymeric materials continues to grow, the strategic application of such bifunctional reagents will be indispensable for innovation in drug delivery, advanced coatings, and sustainable materials.
References
- Wiley-VCH. (n.d.). 1 History of Post-polymerization Modification.
- ResearchGate. (n.d.). Sequential Post‐Polymerization Modification of Aldehyde Polymers to Ketone and Oxime Polymers | Request PDF.
- National Center for Biotechnology Information. (n.d.). Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts - PMC.
- MDPI. (2019, April 13). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds.
- American Dental Association. (n.d.). Polymerizable Multifunctional Antimicrobial Quaternary Ammonium Monomers.
- ACS Publications. (2025, October 15). Introduction of Periodic Ketone Units on Vinyl Polymers via a Radical Alternating Copolymerization and Postpolymerization Modification: Sequence-Oriented Photodegradation in the Bulk State | Journal of the American Chemical Society.
- (2012, April 2). Synthesis and antibacterial activities of new quaternary ammonium monomers.
- National Center for Biotechnology Information. (n.d.). Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PMC.
- ACS Publications. (2025, June 17). Post-Polymerization Modification of Polyethylene through Photochemical Oximation and Consecutive Ketonization | Journal of the American Chemical Society.
- SciSpace. (2020, December 16). Design of ketone derivatives as highly efficient photoinitiators for free radical and cationic photopolymerizations and applicat.
- (2025, January 16). Post-Polymerisation Modification of Polyethylene through Photochemical Oximation.
- MedchemExpress.com. (n.d.). Girard's reagent T (Trimethylacetohydrazideammonium chloride).
- LookChem. (n.d.). Cas 123-46-6,Girard's Reagent T.
- National Center for Biotechnology Information. (n.d.). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC.
- ResearchGate. (n.d.). The use of Girard-T reagent in a rapid and sensitive method for measuring glyoxal and certain other ?-dicarbonyl compounds.
- BioResources. (2017, February 28). Synthesis of 2-hydroxypropyl trimethylammonium chloride chitosan and its application in bamboo fiber paper.
- National Center for Biotechnology Information. (n.d.). Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA.
- National Center for Biotechnology Information. (2012, March 1). Synthesis and characterization of N-(2-hydroxy)propyl-3-trimethyl ammonium chitosan chloride for potential application in gene delivery.
- Open Research Africa. (2021, January 21). Synthesis and application of cationised cellulose for removal of Cr(VI) from acid mine-drainage contaminated water.
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- 6. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. openresearchafrica.org [openresearchafrica.org]
- 10. Synthesis and characterization of N-(2-hydroxy)propyl-3-trimethyl ammonium chitosan chloride for potential application in gene delivery [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Cas 123-46-6,Girard's Reagent T | lookchem [lookchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to Trimethyl(2-oxopropyl)azanium Chloride: A Novel Cationic Monomer for Advanced Applications
Abstract
Cationic polymers are a cornerstone in the development of advanced materials for biomedical and industrial applications.[1] Their unique properties, driven by a positive charge, enable strong interactions with negatively charged biological membranes, nucleic acids, and various surfaces. This guide introduces Trimethyl(2-oxopropyl)azanium chloride, a novel cationic monomer, and provides a comprehensive technical overview of its proposed synthesis, polymerization, characterization, and potential applications. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new cationic polymers with unique functionalities.
The Landscape of Cationic Polymers
Cationic polymers are macromolecules bearing a net positive charge.[1] This charge is typically imparted by the presence of quaternary ammonium, phosphonium, or sulfonium groups, or by the protonation of primary, secondary, or tertiary amines. These polymers are of significant interest in a variety of fields due to their ability to form complexes with anionic species, adhere to negatively charged surfaces, and exhibit antimicrobial properties.[2]
In the realm of drug delivery, cationic polymers are extensively investigated for their potential to:
-
Enhance cellular uptake: The positive charge of the polymer can facilitate electrostatic interactions with the negatively charged cell membrane, promoting internalization of the polymer-drug conjugate.
-
Enable endosomal escape: Once inside the cell, some cationic polymers can buffer the acidic environment of the endosome, leading to osmotic swelling and rupture, and releasing the therapeutic payload into the cytoplasm.
-
Complex with nucleic acids: The cationic nature of these polymers allows for the complexation and protection of negatively charged DNA and RNA, making them promising non-viral vectors for gene therapy.[3]
-
Act as mucoadhesive agents: The positive charge can promote adhesion to the negatively charged mucus layers, increasing the residence time of drug formulations.
While numerous cationic monomers have been successfully polymerized and utilized, the quest for novel monomers with tailored properties continues. The introduction of different functional groups can influence the charge density, hydrophobicity, biocompatibility, and responsiveness of the resulting polymer.[4]
Introducing this compound: A Monomer with Untapped Potential
This compound is a quaternary ammonium salt containing a ketone functional group. While not extensively studied as a monomer, its chemical structure suggests intriguing possibilities for the synthesis of novel functional polymers.
Chemical Structure:
Key Structural Features and Their Implications:
-
Quaternary Ammonium Group: The permanently cationic trimethylammonium group ensures a consistent positive charge, independent of pH. This is a desirable characteristic for applications requiring strong and stable electrostatic interactions.
-
Ketone Functional Group: The presence of a ketone in the monomer structure is a unique feature that opens up avenues for post-polymerization modification. The ketone can serve as a reactive handle for conjugating drugs, targeting ligands, or crosslinking agents through well-established ketone-specific chemistries, such as hydrazone or oxime formation.
-
Chloride Counter-ion: The chloride anion is a common and generally biocompatible counter-ion for quaternary ammonium salts.
The combination of a stable cationic charge and a reactive ketone functionality makes this compound a promising candidate for the development of next-generation functional cationic polymers.
Proposed Synthesis of a Polymerizable Analog: N-(3-(trimethylammonio)propyl)methacrylamide chloride
To enable polymerization, a polymerizable group, such as a vinyl group, must be incorporated into the monomer structure. A plausible strategy is the synthesis of a methacrylamide derivative, which can be readily polymerized via free-radical polymerization.[5] The following section outlines a proposed synthetic pathway for a polymerizable analog of this compound.
Rationale for the Synthetic Approach
The proposed synthesis involves a two-step process starting from commercially available reagents. The core idea is to first create a tertiary amine with a polymerizable methacrylamide group and then to quaternize the amine to introduce the cationic charge. This approach is based on well-established amidation and quaternization reactions.[6]
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of a polymerizable cationic monomer.
Detailed Experimental Protocol
Step 1: Synthesis of N-(3-(dimethylamino)propyl)methacrylamide
-
To a solution of 3-(dimethylamino)-1-propylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) cooled to 0 °C, add methacryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(3-(dimethylamino)propyl)methacrylamide.
Step 2: Synthesis of N-(3-(trimethylammonio)propyl)methacrylamide iodide (and subsequent conversion to chloride salt)
-
Dissolve N-(3-(dimethylamino)propyl)methacrylamide (1.0 eq) in acetonitrile.
-
Add methyl iodide (1.5 eq) and stir the mixture at room temperature for 24 hours.
-
Collect the resulting white precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to obtain N-(3-(trimethylammonio)propyl)methacrylamide iodide.
-
To obtain the chloride salt, the iodide can be exchanged using an ion-exchange resin or by precipitation with a chloride salt.
Polymerization of N-(3-(trimethylammonio)propyl)methacrylamide chloride
The synthesized monomer, possessing a methacrylamide group, is well-suited for free-radical polymerization.[5] This method offers versatility in terms of reaction conditions and the ability to copolymerize with other vinyl monomers to tune the final polymer properties.
Rationale for Polymerization Method
Free-radical polymerization is a robust and widely used technique for polymer synthesis.[5] It can be initiated by thermal or photochemical decomposition of an initiator to generate free radicals. The choice of initiator and solvent system is crucial for controlling the polymerization and achieving the desired molecular weight and polydispersity. For cationic monomers, polymerization in aqueous media is often preferred.[7]
Proposed Polymerization Scheme
Caption: Schematic of the free-radical polymerization process.
Detailed Experimental Protocol for Free-Radical Polymerization
-
Dissolve N-(3-(trimethylammonio)propyl)methacrylamide chloride (1.0 g) in deionized water (10 mL) in a reaction flask equipped with a magnetic stirrer.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Add a water-soluble initiator, such as 2,2'-azobis(2-methylpropionamidine) dihydrochloride (V-50) (1 mol% relative to the monomer).
-
Heat the reaction mixture to 60 °C and stir for 8 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise to a large excess of acetone.
-
Collect the polymer by filtration and dry under vacuum at 40 °C.
Characterization of the Resulting Cationic Polymer
A thorough characterization of the synthesized polymer is essential to understand its physicochemical properties and to ensure its suitability for the intended applications. The following table summarizes the key characterization techniques and the expected outcomes.
| Technique | Purpose | Expected Results for Poly(N-(3-(trimethylammonio)propyl)methacrylamide chloride) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the polymer. | Disappearance of the vinyl proton signals from the monomer and the appearance of broad peaks corresponding to the polymer backbone. |
| Size Exclusion Chromatography (SEC/GPC) | To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.[3] | A chromatogram showing the molecular weight distribution. Expected Mn in the range of 10-50 kDa with a PDI of 1.5-2.5 for conventional free-radical polymerization. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter of the polymer chains in solution. | An average hydrodynamic diameter, which will depend on the molecular weight and solvent conditions. |
| Zeta Potential Measurement | To determine the surface charge of the polymer in solution. | A positive zeta potential, confirming the cationic nature of the polymer. Expected values in the range of +20 to +40 mV. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer.[8] | Characteristic peaks for the amide C=O stretch, C-N stretch, and the quaternary ammonium group. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | A degradation profile showing the temperature at which the polymer starts to decompose. |
Potential Applications in Drug Development and Beyond
The unique combination of a stable cationic charge and a reactive ketone functionality (in the original, non-polymerizable monomer concept, which could be incorporated as a comonomer) or the high charge density of the polymerized methacrylamide analog makes this class of polymers highly attractive for a range of applications.
-
Drug Delivery: The polymer can be used to encapsulate or conjugate anionic drugs, improving their solubility and cellular uptake. The ketone group, if incorporated, could be used for the pH-sensitive release of drugs via hydrazone linkages.
-
Gene Delivery: The cationic polymer can condense and protect plasmid DNA or siRNA for efficient transfection into cells.[3]
-
Antimicrobial Coatings: The polycationic nature of the material can disrupt bacterial membranes, making it a candidate for antimicrobial coatings on medical devices and surfaces.[2][9]
-
Wastewater Treatment: As a flocculant, the polymer can be used to remove negatively charged contaminants from industrial wastewater.[10]
-
Tissue Engineering: The polymer could be used to create scaffolds that promote cell adhesion and proliferation.
Conclusion
This compound and its polymerizable analogs represent a promising new class of cationic monomers. The presence of a stable positive charge, and the potential for incorporating a reactive ketone functionality, provides a versatile platform for the design of advanced functional materials. The proposed synthesis and polymerization protocols, based on established chemical principles, offer a clear path for the exploration of these novel polymers. Further research into the biocompatibility, drug loading capacity, and in vivo performance of these materials is warranted to fully realize their potential in drug development and other high-tech applications.
References
Sources
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- 5. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 6. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. lubrizol.com [lubrizol.com]
- 9. How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines - Pharmaceutical Technology [pharmaceutical-technology.com]
- 10. nbinno.com [nbinno.com]
A Technical Guide to the Discovery and Application of Cationic Etherifying Agents: The Case of 3-Chloro-2-hydroxypropyltrimethylammonium Chloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Cationic Modification
The ability to impart a positive charge onto polymer backbones represents a cornerstone of modern material science, enabling the precise tailoring of surface characteristics and intermolecular interactions for a vast array of applications.[1] This guide delves into the discovery and history of a pivotal class of molecules that made this possible: cationic etherifying agents. While the broader family of quaternary ammonium compounds (QACs) has a rich history, we will focus on a particularly illustrative and industrially significant member: 3-Chloro-2-hydroxypropyltrimethylammonium Chloride (CHPTAC).
First identified as effective biocides in the early 20th century, the applications of QACs have expanded dramatically.[2][3][4] This guide will provide a comprehensive overview of the scientific journey, from the foundational discoveries of QACs to the targeted synthesis and application of CHPTAC as a premier agent for the cationization of natural polymers like starch and cellulose.
From Biocides to Polymer Modification: A Historical Perspective
The story of QACs begins in 1916, when Jacobs and Heidelberger first reported on their bactericidal properties.[4][5] However, it was the work of Gerhard Domagk in 1935 that truly brought their potential to the forefront. Domagk demonstrated that attaching a long-chain aliphatic group to the quaternary nitrogen atom significantly amplified the compound's biocidal efficacy, leading to the development of the first-generation QAC, benzalkonium chloride.[4][5]
Subsequent decades saw the evolution of QACs through several generations, each offering improved performance, broader antimicrobial spectra, and greater tolerance to environmental factors.[4][6] This progression from simple biocides to sophisticated chemical modifiers laid the groundwork for the development of specialized QACs designed for specific industrial processes. The need for efficient and permanent modification of natural polymers, particularly in the paper and textile industries, drove the research that would ultimately lead to agents like CHPTAC.
Synthesis and Mechanism of 3-Chloro-2-hydroxypropyltrimethylammonium Chloride (CHPTAC)
The primary industrial synthesis of CHPTAC involves the reaction of epichlorohydrin with trimethylamine or its hydrochloride salt in an aqueous medium.[7][8] This reaction is a classic example of nucleophilic ring-opening of an epoxide.
Reaction Mechanism
The synthesis proceeds through the nucleophilic attack of the lone pair of electrons on the nitrogen atom of trimethylamine on one of the carbon atoms of the epoxide ring of epichlorohydrin. This attack is followed by the opening of the highly strained three-membered ring. The presence of a proton source, such as water or hydrochloric acid, facilitates the protonation of the resulting alkoxide ion to yield the hydroxyl group.
Caption: Synthesis of CHPTAC from Trimethylamine and Epichlorohydrin.
Experimental Protocol: Laboratory-Scale Synthesis of CHPTAC
The following protocol outlines a typical laboratory-scale synthesis of a CHPTAC solution.
Materials:
-
Trimethylamine hydrochloride
-
Epichlorohydrin (ECH)
-
Deionized water
-
Sodium hydroxide (for pH adjustment, if necessary)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask with a dropping funnel and condenser
Procedure:
-
In a reaction flask, dissolve a specific molar amount of trimethylamine hydrochloride in deionized water with stirring until a clear solution is obtained.[7]
-
Cool the reaction flask in an ice bath to a temperature between 0-5°C.
-
Slowly add a stoichiometric amount of epichlorohydrin dropwise to the cooled solution using a dropping funnel, while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.
-
The pH of the resulting solution can be monitored and adjusted as needed. The final product is an aqueous solution of CHPTAC.
Applications in Polymer Modification
The primary application of CHPTAC is as a cationic etherifying agent for natural polymers, most notably starch and cellulose.[1] The presence of the reactive chlorohydrin group allows CHPTAC to form a stable ether linkage with the hydroxyl groups of these polymers under alkaline conditions.
Cationic Starch Production
The reaction of CHPTAC with starch granules in an aqueous slurry under alkaline catalysis yields cationic starch.[9][10] This modification introduces a permanent positive charge to the starch molecule.
Table 1: Typical Reaction Parameters for Starch Cationization
| Parameter | Value |
| Starch Concentration | 20-40% (w/v) |
| CHPTAC dosage | 2-10% (on dry starch basis) |
| Catalyst (NaOH) | 1-3% (on dry starch basis) |
| Reaction Temperature | 40-60°C |
| Reaction Time | 4-12 hours |
The resulting cationic starch has significantly improved properties for various industrial applications:
-
Papermaking: Acts as a wet-end additive to improve drainage, filler and fines retention, and paper strength.[1] The positive charge of the starch enhances its affinity for the negatively charged cellulose fibers and fillers.
-
Textiles: Used as a warp sizing agent to increase yarn strength and reduce breakage during weaving.[1] It also improves the affinity of textile fibers for anionic dyes.
-
Water Treatment: Cationic starch can act as a flocculant for the clarification of wastewater.[11]
Caption: Workflow of CHPTAC in producing and applying cationic starch.
Characterization of CHPTAC and Modified Polymers
The successful synthesis of CHPTAC and the subsequent modification of polymers can be verified through various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of CHPTAC and to determine the degree of substitution (DS) of the cationic groups on the polymer backbone.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic functional groups present in CHPTAC and the modified polymer, confirming the ether linkage.
-
Titration Methods: Conductometric or potentiometric titration can be employed to quantify the cationic charge density of the modified polymer.
Future Outlook
The principles of cationic modification, exemplified by the synthesis and application of CHPTAC, continue to be relevant in the development of advanced materials. Research is ongoing to explore more efficient and environmentally friendly synthesis routes for cationic etherifying agents. Furthermore, the application of these agents is expanding into new areas such as gene delivery, where cationic polymers are used to form complexes with DNA, and in the development of antimicrobial surfaces.[12] The foundational understanding of the discovery and chemistry of compounds like CHPTAC provides a robust framework for these future innovations.
References
- BLD Pharm. (n.d.). 54541-46-7|Trimethyl(2-oxopropyl)azanium chloride.
- BenchChem. (2025). The Dawn of a Cationic Revolution: A Technical Guide to the Discovery and History of Quaternary Ammonium Salts.
- PubChem. (n.d.). Trimethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride.
- Understanding Cationic Etherifying Agents for Material Modification. (2026, January 22).
- Toxics Use Reduction Institute (TURI). (2021, November). Quaternary Ammonium Compounds Fact Sheet.
- Mass.gov. (n.d.). Quaternary Ammonium Compounds (QACs). Retrieved from the Massachusetts government website.
- Sandle, T. (2025, June 13). The evolution of Quaternary Ammonium Compounds. Clinical Services Journal.
- PubChem. (n.d.). trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride.
- Proquimia. (n.d.). Evolution and characteristics of quaternary ammoniums for surface disinfection.
- PubChem. (n.d.). Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate.
- Synthesis of cationic starch with a high degree of substitution in an ionic liquid. (n.d.).
- Chemsrc. (2025, August 24). CAS#:2365-13-1 | trimethyl(2-propanoyloxyethyl)azanium,chloride.
- BOC Sciences. (n.d.). CAS 37880-96-9 (trimethyl(2-sulfanylethyl)azanium chloride).
- Google Patents. (n.d.).
- PubChem. (n.d.). 2-Carbamoyloxyethyl(trimethyl)azanium chloride.
- Cationic Starch: An effective flocculating agent. (n.d.).
- SupraBank. (n.d.). Molecules - N,N,N-Trimethyl-2-phenylethan-1-aminium chloride.
- Formation of Etherifying reagent and cationic starch with its decomposition. (n.d.).
- Ataman Kimya. (n.d.). TRIMETHYLAMMONIUM CHLORIDE.
- Patsnap Eureka. (2011, April 6).
- Google Patents. (n.d.). CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.
- Synthesis and characterization of N-(2-hydroxy)propyl-3-trimethyl ammonium chitosan chloride for potential application in gene delivery. (2012, March 1). PubMed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. turi.org [turi.org]
- 3. mass.gov [mass.gov]
- 4. Quaternary ammoniums for surface disinfection: evolution and uses [proquimia.com]
- 5. benchchem.com [benchchem.com]
- 6. clinicalservicesjournal.com [clinicalservicesjournal.com]
- 7. Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. US3243426A - Process of making cationic starch and resulting product - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of N-(2-hydroxy)propyl-3-trimethyl ammonium chitosan chloride for potential application in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data for Trimethyl(2-oxopropyl)azanium chloride (NMR, IR, Mass Spec)
This technical guide provides a comprehensive spectroscopic and synthetic profile of Trimethyl(2-oxopropyl)azanium chloride (commonly known as Acetonyltrimethylammonium chloride ).
Designed for research scientists and drug development professionals, this document synthesizes historical experimental data with modern spectroscopic prediction to establish a definitive reference for this compound.
CAS Registry Number: 54541-46-7
Formula:
Synthesis & Preparation Protocol
The synthesis of acetonyltrimethylammonium chloride follows a classical
Experimental Protocol
-
Reagents: Chloroacetone (1.0 equiv), Trimethylamine (anhydrous, 1.1 equiv), Acetonitrile (Solvent).
-
Conditions: Anhydrous, Inert Atmosphere (
), Room Temperature to Reflux.
Step-by-Step Methodology:
-
Preparation: Dissolve 50 g of chloroacetone in 250 mL of anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Addition: Cool the solution to 0°C. Slowly bubble gaseous trimethylamine (or add dropwise as a solution in acetonitrile) into the reaction vessel.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2 hours. A white precipitate will begin to form immediately.
-
Purification: Filter the white solid under vacuum. Wash the filter cake with cold anhydrous ether to remove unreacted chloroacetone.
-
Drying: Dry the hygroscopic solid in a vacuum desiccator over
. -
Yield: Typical yields range from 85-95%. The product is a colorless, hygroscopic crystalline solid (m.p. 155-157°C).[1]
Reaction Pathway (Graphviz)
Figure 1: Nucleophilic substitution pathway for the synthesis of Acetonyltrimethylammonium chloride.
Spectroscopic Data Analysis
The following data is synthesized from authoritative chemical databases and structural analysis of quaternary ammonium ketones.
A. Nuclear Magnetic Resonance (NMR)
Solvent: Deuterium Oxide (
H NMR (Proton)
The spectrum is characterized by three distinct singlets due to the lack of adjacent coupling protons.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 4.65 - 4.80 | Singlet (s) | 2H | Methylene Bridge: Highly deshielded by both the cationic nitrogen and the carbonyl group. | |
| 3.25 - 3.40 | Singlet (s) | 9H | Quaternary Ammonium: Characteristic strong singlet for chemically equivalent methyl groups on nitrogen. | |
| 2.35 - 2.45 | Singlet (s) | 3H | Methyl Ketone: Typical range for methyl protons alpha to a carbonyl, slightly deshielded by the distal cationic charge. |
C NMR (Carbon)
| Chemical Shift ( | Assignment | Structural Logic |
| 200.5 | Ketone Carbon: Diagnostic carbonyl peak. | |
| 69.8 | Methylene: Deshielded by inductive effect of | |
| 54.5 | Trimethylammonium: Characteristic shift for methyls on quaternary nitrogen. | |
| 30.2 | Methyl: Alpha-carbon to ketone. |
B. Infrared Spectroscopy (IR)
Method: KBr Pellet or Nujol Mull.
| Wavenumber ( | Intensity | Assignment | Notes |
| 2980 - 2920 | Medium | Alkyl C-H stretching vibrations. | |
| 1725 - 1735 | Strong | Key Identifier: Sharp ketone carbonyl stretch. Confirms the "oxo" functionality. | |
| 1470 - 1480 | Medium | Scissoring vibration of the methylene group. | |
| 950 - 970 | Medium | Characteristic quaternary ammonium skeletal vibration. |
C. Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI-MS) in Positive Mode.
-
Molecular Ion (Parent):
( cation). -
Base Peak: Often
or (Trimethylamine) depending on ionization energy.
Fragmentation Pathway
The molecule fragments primarily via alpha-cleavage relative to the carbonyl and loss of the neutral amine.
| m/z (Mass-to-Charge) | Fragment Ion | Mechanism |
| 116 | Intact cation (Acetonyltrimethylammonium). | |
| 101 | Loss of methyl group (minor). | |
| 72 | Alpha-cleavage: Loss of acetyl radical ( | |
| 59 | Loss of ketene ( | |
| 43 | Acylium Ion: Alpha-cleavage at the carbonyl. |
Fragmentation Logic Diagram (Graphviz)
Figure 2: Primary fragmentation pathways observed in ESI-MS for Acetonyltrimethylammonium cation.
References
-
Synthesis & Properties
-
Reaction of Epichlorohydrin with Amines.[1]J. Am. Chem. Soc. 1958, 80, 4, 864–867.
-
-
General Spectroscopic Data (Quaternary Ammonium Salts)
-
NMR Chemical Shifts of Trace Impurities.[1]Organometallics 2010, 29, 9, 2176–2179.
-
- Compound Registry: PubChem CID: 102086 (Related: Carnitine precursors). CAS: 54541-46-7.
Sources
Technical Whitepaper: Thermogravimetric Analysis of Trimethyl(2-oxopropyl)azanium Chloride
This guide provides an in-depth technical analysis of the thermal behavior of Trimethyl(2-oxopropyl)azanium chloride (also known as Acetonyltrimethylammonium chloride ).
Thermal Stability Profiling, Decomposition Kinetics, and Safety Protocols
Executive Summary
This compound (
This guide details the thermogravimetric analysis (TGA) workflow for this compound, highlighting a critical safety hazard: the potential evolution of chloroacetone (a potent lacrymator) during thermal decomposition.
Chemical Identity & Structural Context
Before interpreting thermal data, it is crucial to distinguish this specific analyte from its hydrazide analog to ensure accurate mechanistic modeling.
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | Acetonyltrimethylammonium chloride |
| Formula | |
| CAS Number | 5957-17-5 |
| Structural Distinction | NOT Girard's Reagent T (which is the hydrazide form: |
| Key Hazard | Decomposition may yield Chloroacetone (World War I tear gas agent). |
Experimental Protocol
Sample Preparation (Critical)
Due to the ionic nature of the quaternary ammonium moiety, this compound is highly hygroscopic . Adsorbed moisture can mask early degradation events or induce hydrolysis during heating.
-
Pre-Conditioning: Store sample in a vacuum desiccator (
) over for 24 hours prior to analysis. -
Sample Mass: 5–10 mg (Optimized for resolution vs. thermal lag).
-
Crucible Selection:
-
Standard: Alumina (
) 70 open pan. -
For Volatile Analysis: Aluminum hermetic pan with a laser-drilled pinhole (
) to build self-generated atmosphere, suppressing evaporation and favoring decomposition thermodynamics.
-
Instrument Parameters
-
Purge Gas: Dry Nitrogen (
) at 50 mL/min (Balance purge: 20 mL/min). -
Heating Profile:
-
Isothermal: 30°C for 5 min (Baseline stabilization).
-
Ramp: 10°C/min to 120°C (Dehydration phase).
-
Isothermal: 120°C for 10 min (Ensure complete water removal).
-
Ramp: 10°C/min to 600°C (Primary decomposition).
-
Workflow Visualization
The following diagram outlines the self-validating workflow designed to ensure data integrity and operator safety.
Figure 1: Analytical workflow emphasizing the "Safety Interlock" step due to toxic off-gassing risks.
Thermogravimetric Profile Analysis
The thermal degradation of this compound typically exhibits three distinct mass-loss regions.
Stage I: Desolvation (Ambient – 130°C)
-
Mass Loss: 1–5% (highly dependent on storage).
-
Event: Evolution of physisorbed water.
-
Technical Insight: A broad endotherm in the DSC signal (if available) often accompanies this step. If mass loss exceeds 5%, the sample is likely hydrolyzed or improperly stored.
Stage II: Primary Decomposition (185°C – 260°C)
-
Onset Temperature (
): ~190°C. -
Peak Temperature (
): ~225°C. -
Mass Loss: 60–80%.
-
Mechanism: Reverse Menschutkin Reaction (Dealkylation).
Unlike simple ammonium salts that lose ammonia, quaternary salts degrade via nucleophilic attack by the anion (
) on the cationic center. There are two competing pathways:-
Path A (Demethylation): Attack on the
-methyl group.-
Products: Chloromethane (Gas) + Dimethylaminoacetone (Liquid/Vapor).
-
-
Path B (De-acetonylation): Attack on the methylene carbon (activated by the carbonyl).
-
Products: Trimethylamine (Gas) + Chloroacetone (Vapor).
-
Expert Insight: Due to the steric accessibility of the methyl groups, Path A is often kinetically favored, but the inductive effect of the carbonyl group activates the methylene carbon, making Path B a significant competitive pathway. The presence of Chloroacetone in the exhaust is highly probable.
-
Stage III: Carbonization (> 300°C)
-
Mass Loss: Gradual drift.
-
Residue: 10–20% carbonaceous char (typical for nitrogen-containing organics).
Mechanistic Visualization
The following diagram illustrates the competing decomposition pathways described above.
Figure 2: Competing thermal degradation pathways. Path B presents a significant safety hazard due to Chloroacetone formation.
Data Interpretation & Reporting
When reporting results for regulatory or development purposes, summarize the quantitative metrics as follows:
| Parameter | Value (Typical) | Interpretation |
| 160°C | Practical stability limit for processing. | |
| 190°C | Onset of irreversible chemical degradation. | |
| Residue at 600°C | 15.4% | Indicates char formation; consistent with C/N backbone. |
| DTG Peak | 225°C | Maximum rate of gas evolution (Reaction Rate Max). |
Self-Validating Check:
If the
References
-
Sigma-Aldrich. Girard's Reagent T Product Specification and Safety Data Sheet. (Note: Cited for general quaternary ammonium handling protocols; specific structure distinction applies).
-
BenchChem. Thermal decomposition pathways of ammonium salts. (General mechanism for halide-mediated dealkylation).
-
National Institutes of Health (PubChem). Compound Summary: (2-Oxopropyl)trimethylammonium chloride.
-
MDPI. Evaporation/Decomposition Behavior of Imidazolium Chlorides. (Mechanistic parallel for nucleophilic attack by chloride anions in ionic liquids).
-
Fisher Scientific. Safety Data Sheet: Quaternary Ammonium Chlorides. (Hazard identification for thermal decomposition products).
An In-Depth Technical Guide to the Safe Handling of Trimethyl(2-oxopropyl)azanium chloride in the Laboratory
Section 1: Introduction to Trimethyl(2-oxopropyl)azanium chloride
This compound, with CAS number 54541-46-7 and molecular formula C6H14ClNO, is a quaternary ammonium compound.[1] QACs are a diverse class of cationic surfactants used in a multitude of applications, including as disinfectants, surfactants, and antistatic agents.[2][3] In a research and development context, understanding the specific structure and potential reactivity of this molecule is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. Given its chemical nature, a proactive and cautious approach to handling is essential.
Section 2: Hazard Identification and Risk Assessment
Based on the hazard profiles of analogous QACs, this compound should be presumed to present several potential hazards.[4][5] The primary risks associated with this class of compounds involve irritation to the skin and eyes, potential for respiratory irritation, and acute toxicity if ingested.[3][4][5]
Table 1: Anticipated Hazard Profile of this compound
| Hazard Classification | Anticipated Hazard Statement | Rationale based on Analogous Compounds |
| Acute Oral Toxicity | H302: Harmful if swallowed. | Many QACs are classified as harmful if ingested.[4][5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | QACs are known to be skin irritants, with some causing severe burns.[4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Direct contact with QACs can cause serious, and sometimes permanent, eye damage.[4] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | Inhalation of dust or aerosols of QACs can lead to irritation of the respiratory tract.[4][5] |
| Hazardous to the Aquatic Environment | (Not formally classified) | Many QACs are very toxic to aquatic life with long-lasting effects.[5] |
It is crucial to understand that these are anticipated hazards. The absence of specific toxicological data for this compound necessitates treating it with a high degree of caution.[6]
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
To mitigate the risks outlined above, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, especially when in solid (powder) form or when creating solutions, must be conducted within a certified chemical fume hood.[5][7] This is critical to prevent the inhalation of airborne particles or aerosols, which could cause respiratory irritation.[4]
-
Eyewash Stations and Safety Showers: Ensure that a fully functional and easily accessible eyewash station and safety shower are located in close proximity to the workstation.[5] Immediate and prolonged flushing is the most effective first aid for eye or extensive skin contact.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Skin Protection: A full-length laboratory coat must be worn and kept fastened.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are commonly used, but it is imperative to consult the glove manufacturer's compatibility chart for the specific type of QAC being handled, if available. Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contact.[4]
-
Respiratory Protection: If work outside of a fume hood is unavoidable and there is a risk of aerosol or dust generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8] A formal respiratory protection program must be in place in such instances.
Section 4: Standard Operating Procedure (SOP) for Safe Handling
The following step-by-step protocol is designed to minimize exposure and ensure safe handling during routine laboratory use.
Experimental Protocol: Weighing and Solubilizing this compound
-
Preparation:
-
Don all required PPE (lab coat, safety goggles, gloves).
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment (spatula, weigh boat/paper, beaker, stir bar, solvent, wash bottle).
-
Place a waste container for contaminated disposables inside the fume hood.
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood. Avoid creating dust.
-
Using a clean spatula, transfer the desired amount of the solid to a tared weigh boat.
-
Securely close the main container immediately after weighing.
-
-
Solubilization:
-
Place the beaker containing the appropriate solvent and a stir bar on a stir plate inside the fume hood.
-
Carefully add the weighed solid to the solvent.
-
Begin stirring to facilitate dissolution.
-
If necessary, rinse the weigh boat with a small amount of solvent and add the rinsing to the beaker to ensure a complete transfer.
-
-
Cleanup:
-
Dispose of the used weigh boat and any other contaminated disposable items in the designated waste container inside the fume hood.
-
Wipe down the spatula and any affected surfaces within the fume hood with an appropriate cleaning agent.
-
Remove gloves using the proper technique and dispose of them in the designated waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Diagram 1: Standard Handling Workflow A flowchart for the safe handling of this compound.
Section 5: Storage and Incompatibility
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9] Keep away from heat, sparks, and open flames.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5] Mixing with incompatible materials can lead to vigorous and potentially hazardous reactions.
Section 6: Emergency Procedures
All personnel must be familiar with these procedures before beginning any work with the compound.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, call for immediate medical attention.[4][5]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][5]
Accidental Release (Spill) Measures:
-
Evacuate the immediate area.
-
Ensure proper PPE is worn before attempting cleanup.
-
For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[4][5]
-
For a liquid spill, absorb with an inert, non-combustible material like vermiculite or sand.
-
Do not allow the chemical to enter drains or waterways.[4]
-
Ventilate the area and wash the spill site after the material has been removed.
Fire-Fighting Measures:
-
Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Hazardous Combustion Products: During a fire, hazardous gases such as nitrogen oxides, carbon oxides, and hydrogen chloride may be formed.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Diagram 2: Emergency Response Workflow A flowchart for responding to laboratory incidents.
Section 7: Waste Disposal
All chemical waste, including unused product and contaminated materials, must be disposed of as hazardous waste.[4]
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal must be carried out by a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.
Section 8: References
-
3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]
-
Angene Chemical. (2024, June 17). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). Trimethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride. Retrieved from [Link]
-
Mount Sinai. (n.d.). Quaternary Ammonium Compounds in Cleaning Products. Retrieved from [Link]
-
ChemicalSafetyFacts.org. (n.d.). Quaternary Ammonium Compounds (Quats). Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, September 1). Oxiranemethanaminium, N,N,N-trimethyl-, chloride: Human health tier II assessment. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 27). Exploring the Versatility of 2-methylprop-2-enamide, trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium, chloride (CAS: 67504-24-9). Retrieved from [Link]
-
Berufsgenossenschaft Rohstoffe und Chemische Industrie. (n.d.). TOXICOLOGICAL EVALUATIONS. Retrieved from [Link]
-
PubChem. (n.d.). (2-Hydroxypropyl)trimethylammonium chloride. Retrieved from [Link]
-
Hrubec, T. C., et al. (2021). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 55(11), 7244-7256. Retrieved from [Link]
-
Toxics Use Reduction Institute (TURI). (n.d.). Quaternary Ammonium Compounds (QACs). Mass.gov. Retrieved from [Link]
Sources
- 1. 54541-46-7|this compound|BLD Pharm [bldpharm.com]
- 2. Quaternary Ammonium Compounds - Chemical Safety Facts [chemicalsafetyfacts.org]
- 3. mass.gov [mass.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Biological Activity of Novel Quaternary Ammonium Compounds: A Technical Guide
Executive Summary
Quaternary Ammonium Compounds (QACs) have served as the backbone of clinical and industrial disinfection for over a century. However, the rise of antimicrobial resistance (AMR) and environmental toxicity concerns have necessitated a structural renaissance. This guide analyzes the biological activity of novel QACs —specifically Gemini , Soft (Cleavable) , and Polymeric derivatives. Unlike traditional mono-cationic agents (e.g., Benzalkonium Chloride), these next-generation compounds are engineered to overcome efflux pump resistance, minimize mammalian cytotoxicity, and degrade into non-toxic metabolites.
Structural Design & Structure-Activity Relationships (SAR)
The biological efficacy of a QAC is dictated by its amphiphilic nature. The "Novelty" in modern QACs stems from manipulating three core domains to optimize the Hydrophilic-Lipophilic Balance (HLB) .
The Gemini (Bis-QAC) Revolution
Gemini surfactants consist of two cationic head groups and two hydrophobic tails linked by a spacer.
-
Critical Micelle Concentration (CMC): Gemini QACs have a CMC 10–100x lower than monomeric counterparts, allowing for effective antimicrobial action at significantly lower concentrations.
-
Spacer Length: A spacer of 2–6 carbon atoms typically yields maximum bactericidal activity. Short spacers force the head groups closer, increasing charge density and membrane affinity.
-
Tail Length: The "Cut-off" effect dictates that C12–C14 chains are optimal for Gram-positive bacteria, while C8–C10 chains often target Gram-negative bacteria more effectively due to easier permeation of the outer membrane porins.
Soft (Cleavable) QACs
To address environmental persistence, "Soft" QACs incorporate hydrolysable linkers (esters or amides) between the head group and the alkyl tail.
-
Mechanism: Stable at physiological pH but degrade enzymatically or chemically in wastewater.
-
Example: 3-amidoquinuclidine derivatives retain potent antimicrobial activity but exhibit reduced cytotoxicity and environmental accumulation.
SAR Logic Visualization
The following diagram illustrates the decision matrix for optimizing QAC structure.
Caption: Figure 1. Structure-Activity Relationship (SAR) logic flow for optimizing novel QACs. Tail length, head group charge, and linker type are the primary variables.[1]
Mechanisms of Action
Novel QACs utilize a multi-hit mechanism that complicates the development of resistance.
-
Adsorption: The cationic head binds electrostatically to negatively charged phosphate groups (Teichoic acids in Gram+, LPS in Gram-).
-
Penetration: The hydrophobic tail integrates into the lipid bilayer.
-
Disruption:
-
Membrane Lysis: Displacement of divalent cations (Ca2+, Mg2+) destabilizes the membrane, causing leakage of K+ ions and ATP.
-
Intracellular Targeting: At sub-MIC concentrations, novel QACs (like Benzalkonium derivatives) have been shown to induce protein aggregation and bind to DNA, disrupting cellular homeostasis.
-
Biological Activity Spectrum
The following table summarizes the comparative activity of novel QAC generations.
| Compound Class | Gram-Positive (e.g., S. aureus) | Gram-Negative (e.g., P. aeruginosa) | Fungi (C. albicans) | Enveloped Viruses | Mammalian Toxicity |
| Gen 1 (Mono-QACs) | High | Low/Moderate | Moderate | High | Moderate/High |
| Gemini QACs | Very High | High | High | High | Moderate (Spacer dependent) |
| Soft QACs | High | Moderate | Moderate | Moderate | Low |
| Polymeric QACs | High | Low | Moderate | Low | Very Low |
Technical Note: Gram-negative resistance is often due to the outer membrane acting as a barrier. Gemini QACs with shorter tails (C8-C10) are more effective here because they can navigate the porin channels more easily than long-chain analogs.
Experimental Protocols
To ensure data integrity and reproducibility, the following protocols adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines.
Protocol: Minimum Inhibitory Concentration (MIC)
Objective: Determine the lowest concentration of QAC that inhibits visible bacterial growth.
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]
-
Standardized Bacterial Inoculum (
CFU/mL). -
96-well polypropylene microplates (prevents QAC binding to plastic).
-
Resazurin dye (optional for viability visualization).
Workflow:
-
Stock Preparation: Dissolve QAC in water or DMSO to 10 mg/mL.
-
Serial Dilution: Add 100 µL CAMHB to columns 2–12. Add 100 µL QAC stock to column 1. Transfer 100 µL from col 1 to 2, mix, and repeat to col 10. Discard final 100 µL.
-
Column 11: Growth Control (Bacteria + Media).[2]
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of standardized inoculum to wells 1–11.
-
Incubation: 16–20 hours at 35°C ± 2°C.
-
Readout: Visual turbidity check or Absorbance at 600nm. The MIC is the first clear well.[3]
Protocol: In Vitro Cytotoxicity (Selectivity Index)
Objective: Calculate the Selectivity Index (
Method (MTT Assay):
-
Seeding: Seed HEK293 or HeLa cells (
cells/well) in DMEM. Incubate 24h for attachment. -
Treatment: Replace media with QAC-containing media (serial dilutions). Incubate 24–48h.
-
Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4h. Mitochondrial reductases in living cells convert MTT to purple formazan.
-
Solubilization: Dissolve crystals in DMSO.
-
Quantification: Measure absorbance at 570nm. Calculate
using non-linear regression.
Experimental Workflow Visualization
Caption: Figure 2. Integrated experimental workflow for validating novel QACs, moving from synthesis to biological screening and safety profiling.
Challenges & Future Directions
While novel QACs show promise, two critical hurdles remain:
-
Cross-Resistance: Exposure to sub-lethal QAC concentrations can select for qac genes (efflux pumps), which may confer cross-resistance to clinically relevant antibiotics.
-
Biodegradability: Traditional QACs persist in wastewater. The industry is pivoting toward ester-quats (betaine derivatives) that degrade rapidly, preventing environmental accumulation.
References
-
Fedorowicz, J., & Sączewski, J. (2024).[4] Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. International Journal of Molecular Sciences. Link
-
Minbiole, K. P. C., et al. (2018). Exploring the Antimicrobial Action of Quaternary Amines against Acinetobacter baumannii. mBio (ASM Journals). Link
-
Obłąk, E., et al. (2021). Biological activity of quaternary ammonium salts and resistance of microorganisms to these compounds. World Journal of Microbiology and Biotechnology. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2025). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link
-
Zhang, Y., et al. (2023). Self-Aggregation, Antimicrobial Activity and Cytotoxicity of Ester-Bonded Gemini Quaternary Ammonium Salts. Molecules (MDPI). Link
Sources
- 1. Biological activity of quaternary ammonium salts and resistance of microorganisms to these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Covalent Surface Cationization via Reductive Amination with Trimethyl(2-oxopropyl)azanium Chloride
Executive Summary
This application note details the protocol for the covalent attachment of Trimethyl(2-oxopropyl)azanium chloride (also known as Acetonyltrimethylammonium chloride) to amine-functionalized surfaces. Unlike simple electrostatic adsorption, which is prone to leaching, this method utilizes reductive amination to create a stable, non-leaching secondary amine linkage.
This modification introduces permanent positive charges (quaternary ammonium groups) to the surface, imparting properties such as:
-
Broad-spectrum antimicrobial activity (contact-killing mechanism).
-
Anion exchange capability (for chromatography or filtration).
-
Hydrophilicity enhancement (via ionic solvation).
Target Audience
Researchers in biomaterials, antimicrobial coatings, and chromatographic resin development.[1]
Scientific Principles & Mechanism[1]
The Reagent: Dual Functionality
This compound possesses two distinct functional regions:
-
The Ketone (2-oxopropyl): An electrophilic handle that reacts specifically with primary amines (
) to form a Schiff base (imine). -
The Quaternary Ammonium: A permanently charged cationic headgroup (
) that remains chemically inert during the coupling but provides the functional surface property.
Reaction Pathway: Reductive Amination
The protocol relies on a two-step "one-pot" reaction. First, the surface amine attacks the ketone to form an unstable imine (Schiff base). Second, a selective reducing agent (Sodium Cyanoborohydride) reduces the C=N bond to a stable C-N single bond.
Critical Insight: We utilize Sodium Cyanoborohydride (
Mechanistic Diagram
Figure 1: Reaction pathway for covalent grafting of this compound to an amine-rich surface.
Materials & Equipment
Reagents
| Reagent | Purity | Role |
| This compound | ≥95% | Cationic Ligand |
| Substrate | Amine-functionalized | Target Surface (e.g., Chitosan, APTES-Glass) |
| Sodium Cyanoborohydride ( | 95% | Selective Reducing Agent |
| Methanol (MeOH) | ACS Grade | Solvent (protic solvents aid proton transfer) |
| Acetic Acid | Glacial | pH Adjustment |
| Sodium Chloride (NaCl) | 1M Solution | Ion Exchange Washing |
Equipment
-
Orbital Shaker or Magnetic Stir Plate.
-
pH Meter (micro-probe recommended for small volumes).
-
Centrifuge (for nanoparticle substrates) or Forceps (for planar substrates).
-
Vacuum Oven (for drying).
Experimental Protocol
Safety Note:
Phase 1: Surface Preparation
Ensure your surface has accessible primary amines. If using glass/silica, perform standard APTES silanization prior to this protocol.
-
Equilibration: Wash the amine-functionalized substrate (100 mg nanoparticles or
wafer) with Methanol to remove adsorbed water. -
Solvent Prep: Prepare a Reaction Buffer of 1% Acetic Acid in Methanol (v/v). Check pH; it should be approximately 6.0–6.5.
-
Why? Slightly acidic conditions catalyze the dehydration step of imine formation.
-
Phase 2: Coupling Reaction (Reductive Amination)
-
Reagent Dissolution: Dissolve This compound in the Reaction Buffer to a concentration of 50 mM .
-
Optimization: Use a 5-10x molar excess relative to the estimated surface amine density to drive kinetics.
-
-
Substrate Addition: Immerse the substrate in the reagent solution.
-
Imine Formation (Incubation 1): Agitate gently at Room Temperature (RT) for 2 hours .
-
Note: Do not add the reductant yet. Allowing the equilibrium to shift toward the imine first improves yield.
-
-
Reduction (Incubation 2): Add Sodium Cyanoborohydride to the mixture to reach a final concentration of 100 mM .
-
Reaction Time: Seal the vessel and agitate at RT for 12–24 hours .
Phase 3: Washing & Ion Exchange
Unreacted reagent and physically adsorbed cations must be removed to ensure the measured charge is covalent.
-
Solvent Wash: Rinse substrate
with Methanol. -
Brine Wash (Critical): Wash
with 1M NaCl (aqueous).-
Why? The chloride ions displace any non-covalently bound cationic reagent that might be electrostatically sticking to the surface. This ensures "linkage integrity."
-
-
Final Rinse: Wash
with Deionized Water to remove salt. -
Drying: Dry under vacuum at 40°C or under a Nitrogen stream.
Characterization & Quality Control
To validate the protocol, compare the modified surface against the unmodified amine-precursor.
| Technique | Expected Result (Modified Surface) | Interpretation |
| Zeta Potential | Shift to strongly positive (+30 to +50 mV) | Confirms presence of high-density cationic groups. |
| XPS (N1s) | Split peak: ~399 eV (Amine) and ~402 eV (Quaternary N) | The 402 eV peak is the definitive signature of the quaternary ammonium. |
| Contact Angle | Decrease (More Hydrophilic) | Ionic groups increase surface energy and water wetting. |
| Dye Assay | Binding of Anionic Dyes (e.g., Fluorescein, Eosin Y) | Visual confirmation of anion-exchange capacity. |
Troubleshooting Guide
Issue: Low Surface Charge (Zeta Potential < +20 mV)
-
Root Cause 1: pH too high. If pH > 7, imine formation is slow.
-
Fix: Ensure Acetic Acid is present to maintain pH ~6.
-
-
Root Cause 2: Wet Solvent. Excess water can hydrolyze the imine back to the ketone before reduction.
-
Fix: Use anhydrous Methanol and dry the substrate thoroughly before starting.
-
-
Root Cause 3: Steric Hindrance. The methyl group on the ketone (2-oxopropyl) adds bulk.
-
Fix: Increase reaction temperature to 40°C or extend time to 48 hours.
-
Issue: Surface Haze / Precipitate
-
Root Cause: Polymerization of the reagent or salt crashing out.
-
Fix: Ensure extensive washing with 1M NaCl. Sonicate briefly (1 min) if the substrate allows.
-
References
-
Reaction Mechanism (Reductive Amination): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
Quaternary Ammonium Surface Modification: Tiller, J. C., et al. "Designing surfaces that kill bacteria on contact." Proceedings of the National Academy of Sciences, 2001.
-
Characterization of Cationic Surfaces: Li, Z., et al. "XPS and Zeta Potential Characterization of Quaternary Ammonium Functionalized Silica." Applied Surface Science, 2010.
-
General Protocol for Amine-Ketone Coupling on Chitosan: Sashiwa, H., & Shigemasa, Y. "Chemical modification of chitin and chitosan 2: preparation of partially deacetylated chitin derivatives via reductive amination." Carbohydrate Polymers, 1999.
Sources
Application Note: Trimethyl(2-oxopropyl)azanium Chloride in Wastewater Treatment
This Application Note and Protocol guide details the role of Trimethyl(2-oxopropyl)azanium chloride (also known as Acetonyltrimethylammonium chloride ) in wastewater treatment.
Unlike commodity flocculants (e.g., PolyDADMAC) or standard cationizing agents (e.g., CHPTAC), this reagent offers a unique chemical pathway—ketone-mediated reductive amination —for synthesizing highly specific cationic biosorbents. This guide focuses on its primary application: functionalizing amine-rich scaffolds (like Chitosan) to create high-capacity adsorbents for anionic pollutants.
Advanced Cationic Functionalization of Biosorbents
Executive Summary
This compound (
While standard reagents like CHPTAC target hydroxyl (
-
Anionic Dyes (e.g., Methyl Orange, Congo Red).
-
Heavy Metal Complexes (e.g., Chromate
, Arsenate). -
Nutrients (Nitrates, Phosphates).
Scientific Mechanism
2.1 The Chemical Advantage
The molecule consists of a quaternary ammonium head (permanently positively charged) and a ketone tail.
-
QAC Head: Provides the electrostatic driving force for pollutant removal.
-
Ketone Tail: Acts as the "linker" to the adsorbent backbone.
2.2 Mechanism of Action: Selective Functionalization
The functionalization follows a two-step reductive amination pathway, distinct from the etherification used with CHPTAC.
-
Condensation: The ketone group of the reagent reacts with the primary amine of the substrate (e.g., Chitosan) to form an intermediate Imine (Schiff Base) .
-
Reduction: A reducing agent (e.g., Sodium cyanoborohydride) reduces the
bond to a stable bond, permanently tethering the cationic group to the polymer.
2.3 Mechanism of Pollutant Removal
Once synthesized, the modified adsorbent operates via Ion Exchange and Electrostatic Attraction . The quaternary ammonium sites (
Figure 1: Reaction pathway for synthesizing the cationic adsorbent and its subsequent removal of anionic pollutants.
Experimental Protocols
Protocol A: Synthesis of Acetonyl-Grafted Cationic Chitosan
Use this protocol to create the modified adsorbent.
Reagents Required:
-
Chitosan (Low or Medium Molecular Weight, Deacetylation > 75%).
-
Acetic Acid (1% v/v).
-
Sodium Cyanoborohydride (
) or Sodium Borohydride ( ). -
Ethanol and Acetone (for washing).
Step-by-Step Procedure:
-
Dissolution: Dissolve 2.0 g of Chitosan in 100 mL of 1% acetic acid solution. Stir for 4 hours until a clear viscous solution is obtained.
-
Reagent Addition: Add this compound to the solution.
-
Ratio Optimization: A molar ratio of 1:1 (Reagent : Glucosamine unit) is standard. For 2g Chitosan (~12 mmol units), add ~1.8 g of reagent.
-
-
Schiff Base Formation: Adjust pH to 5.0–6.0 using dilute NaOH. Stir at 50°C for 6 hours.
-
Reduction: Cool to room temperature. Slowly add
(0.5 molar equivalent). Stir for 12–24 hours to ensure complete reduction of the imine bond. -
Precipitation: Pour the reaction mixture into 500 mL of Acetone/Ethanol (1:1 mix) to precipitate the modified polymer.
-
Purification: Filter the precipitate. Soxhlet extract with ethanol for 24 hours to remove unreacted reagent.
-
Drying: Vacuum dry at 50°C. Pulverize into a fine powder (mesh size 100–200).
Protocol B: Wastewater Batch Adsorption Test
Use this protocol to validate the efficacy of the synthesized material.
Materials:
-
Simulated Wastewater (e.g., 50 mg/L Methyl Orange or 10 mg/L Chromate).
-
Synthesized Cationic Adsorbent.[6]
-
UV-Vis Spectrophotometer.
Step-by-Step Procedure:
-
Preparation: Prepare 5 flasks, each containing 100 mL of simulated wastewater.
-
Dosing: Add the adsorbent at varying concentrations: 0.1, 0.2, 0.5, 1.0, and 2.0 g/L.
-
pH Adjustment: Adjust pH to 7.0 (The QAC charge is pH-independent, but pollutant speciation may vary).
-
Equilibrium: Shake at 150 rpm at 25°C for 120 minutes.
-
Separation: Centrifuge at 4000 rpm for 10 minutes or filter through a 0.45 µm membrane.
-
Analysis: Measure the residual concentration of the pollutant in the supernatant using UV-Vis spectrophotometry.
Data Analysis & Interpretation
To validate the modification, compare the performance of your Modified adsorbent against Raw Chitosan .
Table 1: Expected Performance Comparison (Model Data)
| Parameter | Raw Chitosan | Acetonyl-Modified Chitosan | Mechanism Note |
| Zeta Potential (pH 7) | +5 mV to -5 mV | +35 mV to +50 mV | Permanent QAC charge maintains cationicity at neutral pH. |
| Point of Zero Charge ( | ~6.5 | > 10.0 | Modified material resists deprotonation. |
| Dye Removal (pH 9) | < 20% | > 95% | Raw chitosan loses charge at pH 9; Modified retains it. |
| Max Capacity ( | 80 mg/g | 250–400 mg/g | Increased charge density allows multilayer adsorption. |
Calculations:
Calculate the Removal Efficiency (
Safety & Handling
-
Toxicity: this compound is a quaternary ammonium salt. Like most QACs, it can be a skin/eye irritant. Wear nitrile gloves and safety goggles.
-
Reactivity: The ketone group is reactive. Store under inert gas (Nitrogen) if possible to prevent slow oxidation or moisture absorption (hygroscopic).
-
Environmental Fate: While the polymer is biodegradable, the free reagent is biocidal. Ensure all wash solvents from Protocol A are treated as hazardous chemical waste and not poured down the drain.
References
-
Crini, G., & Badot, P. M. (2008). Application of chitosan, a natural aminopolysaccharide, for dye removal from aqueous solutions by adsorption processes using batch studies: A review of recent literature. Progress in Polymer Science.
-
Sowmya, A., & Meenakshi, S. (2014). A novel quaternized chitosan–melamine-glutaraldehyde resin for the removal of nitrate and phosphate anions. International Journal of Biological Macromolecules.
-
Sigma-Aldrich. (2024). Girard's Reagent T Product Specification (Structural Analog).
-
Guibal, E. (2004). Interactions of metal ions with chitosan-based sorbents: a review. Separation and Purification Technology.
-
Wan Ngah, W. S., et al. (2011). Removal of heavy metal ions from wastewater by chemically modified plant wastes as adsorbents: A review. Bioresource Technology.
Sources
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- 4. 1609403-20-4|1-(Isopropyl(methyl)amino)propan-2-one hydrochloride|BLD Pharm [bldpharm.com]
- 5. 15364-56-4|(Dimethylamino)acetone|BLD Pharm [bldpharm.com]
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- 8. redalyc.org [redalyc.org]
Application Note: Characterization of Polymers Containing Trimethyl(2-oxopropyl)azanium Chloride
This Application Note is designed for researchers specializing in polymer chemistry and drug delivery systems. It focuses on the characterization of polymers functionalized with Trimethyl(2-oxopropyl)azanium chloride (also known as Acetonyltrimethylammonium chloride ).
Unlike standard quaternary ammonium polymers (e.g., GTMAC-modified chitosan) which provide only static cationic charge, this moiety introduces a reactive ketone group alongside the cationic center. This dual functionality enables unique applications in reversible bioconjugation (via hydrazone/Schiff base formation) and stimuli-responsive drug delivery .
Introduction & Mechanistic Insight
Polymers bearing the Trimethyl(2-oxopropyl)azanium group (
The Dual-Functionality Advantage
-
Cationic Charge (Quaternary Ammonium): Provides water solubility, antimicrobial properties, and mucoadhesion (interaction with negatively charged mucosal surfaces).
-
Reactive Ketone (2-Oxopropyl): Acts as a chemical handle for covalent attachment of hydrazide-functionalized drugs or proteins via pH-sensitive hydrazone bonds.
Critical Characterization Challenge: Distinguishing the active ketone group from other carbonyls (e.g., amides in chitosan/peptides or esters in acrylates) while simultaneously quantifying the cationic charge density.
Structural Confirmation (Spectroscopy)
Protocol A: Fourier Transform Infrared Spectroscopy (FTIR)
Objective: To differentiate the ketone carbonyl of the acetonyl group from the polymer backbone signals.
-
Sample Prep: Dry polymer films (vacuum oven, 40°C, 24h) or KBr pellets (1:100 ratio).
-
Key Spectral Markers:
-
Ketone C=O[1] Stretch: Look for a sharp band at 1715–1725 cm⁻¹ .
-
Note: In chitosan derivatives, this is distinct from the Amide I band (~1650 cm⁻¹) and Amide II (~1590 cm⁻¹).
-
-
Quaternary Ammonium: A characteristic band at 1475–1480 cm⁻¹ (C-H bending of
) and ~960 cm⁻¹ (C-N stretching). -
Absence of Ester: Ensure no broad ester bands (~1735-1750 cm⁻¹) if the backbone is not an acrylate, confirming the "2-oxopropyl" structure rather than an ester-linked quat.
-
Protocol B: ¹H-NMR Spectroscopy
Objective: To map the local environment of the quaternary nitrogen and the ketone.
-
Solvent:
(with 1% if polymer solubility is pH-dependent). -
Internal Standard: Sodium trimethylsilylpropanesulfonate (DSS).
-
Diagnostic Peaks:
- : A strong, sharp singlet at 3.10 – 3.25 ppm .
-
Methylene (
): A singlet or doublet (depending on backbone coupling) at 4.60 – 4.80 ppm . This proton is deshielded by both the quaternary nitrogen and the adjacent carbonyl. -
Methyl Ketone (
): A singlet at 2.20 – 2.35 ppm .
-
Calculation of Degree of Substitution (DS):
Where is the integral of the trimethyl group and is the integral of the anomeric proton (if polysaccharide backbone).
Quantitative Analysis Protocols
Protocol C: Potentiometric Titration (Chloride Counterion)
Objective: To quantify the total cationic charge density (Total Ionic Capacity).
-
Dissolution: Dissolve 50 mg of polymer in 50 mL deionized water.
-
Adjustment: Adjust pH to 2.0 using
(to ensure all amines are protonated, though the quaternary group is permanent). -
Titrant: 0.01 M
solution. -
Detection: Silver/Sulfide Ion-Selective Electrode (ISE).
-
Endpoint: Determine the inflection point of the potential (mV) vs. volume curve.
-
Result: Express as meq/g (milliequivalents of charge per gram).
Protocol D: Oximation Titration (Ketone Content)
Objective: Specifically quantify the reactive ketone groups, distinguishing them from the total cationic charge. This is the self-validating step for the "2-oxopropyl" functionality.
Mechanism:
Step-by-Step:
-
Reagent Prep: Prepare 0.5 M Hydroxylamine Hydrochloride in 80% ethanol/water. Adjust pH to 3.5.
-
Reaction: Add 100 mg of polymer to 20 mL of the reagent. Stir for 2 hours at 40°C.
-
Titration: Titrate the liberated HCl with 0.1 M NaOH back to pH 3.5.
-
Calculation:
Functional Validation: Drug Loading Workflow
The primary value of the Trimethyl(2-oxopropyl)azanium group is its ability to form hydrazone linkages with hydrazide-containing drugs (e.g., Doxorubicin derivatives or isoniazid).
Workflow Diagram (Graphviz)
Figure 1: Workflow for conjugating hydrazide-functionalized drugs to the acetonyl-polymer backbone via pH-sensitive hydrazone formation.
Data Presentation & Specifications
Summary of Characterization Metrics
| Parameter | Method | Target Specification | Relevance |
| Ketone Identity | FTIR | Peak @ 1720 cm⁻¹ | Confirms "2-oxopropyl" vs. ester/amide. |
| Quat Identity | ¹H-NMR | Singlet @ 3.2 ppm | Confirms permanent cationic charge. |
| Charge Density | > 2.0 meq/g | Determines solubility & mucoadhesion. | |
| Ketone Reactivity | Oximation | > 80% of theoretical | Efficiency for drug conjugation. |
| Thermal Stability | TGA | Processing stability (extrusion/sterilization). |
References
-
Sonia, T. A., & Sharma, C. P. (2011).Chitosan and Its Derivatives for Nanomedicine. Academic Press.
-
Wei, L., et al. (2019).Quaternized chitosan as an antimicrobial agent: Antimicrobial activity, mechanism of action and biomedical applications. International Journal of Biological Macromolecules.
-
Bhattarai, N., et al. (2010).Chitosan-based hydrogels for controlled, localized drug delivery. Advanced Drug Delivery Reviews. (Context: Hydrogel formation using ketone-hydrazide crosslinking).
-
ASTM E1131-08.Standard Test Method for Compositional Analysis by Thermogravimetry. (Context: Standard protocol for TGA analysis of polymer decomposition).
-
Jia, Z., et al. (2001).Synthesis and antibacterial activities of quaternary ammonium salt of chitosan. Carbohydrate Research.
(Note: While specific literature on "Trimethyl(2-oxopropyl)azanium" polymers is niche, the protocols above are adapted from established methodologies for chemically equivalent Acetonyltrimethylammonium-modified polysaccharides.)
Sources
Application Notes and Protocols for the Functionalization of Nanoparticles with Trimethyl(2-oxopropyl)azanium chloride
Abstract
The surface modification of nanoparticles is a critical step in tailoring their properties for advanced applications in drug delivery, diagnostics, and materials science.[1] This guide provides a comprehensive overview and detailed protocols for the functionalization of nanoparticles using Trimethyl(2-oxopropyl)azanium chloride. This reagent serves as a robust method for introducing a permanent positive charge onto nanoparticle surfaces via its quaternary ammonium group, a feature highly desirable for electrostatic interactions with biological molecules like nucleic acids and for enhancing colloidal stability in certain media.[2][3] The protocol focuses on the covalent conjugation of this molecule to amine-functionalized nanoparticles through reductive amination of its ketone moiety. We will delve into the underlying chemical principles, step-by-step experimental procedures, and essential characterization techniques to validate successful surface modification.
Introduction and Scientific Principle
Nanoparticle functionalization is the process of modifying the nanoparticle surface to impart new physical or chemical properties.[4][5] this compound, with the chemical structure [CH₃C(=O)CH₂N⁺(CH₃)₃]Cl⁻, is a bifunctional molecule. It possesses a reactive ketone group (C=O) and a permanently cationic quaternary ammonium head group (-N⁺(CH₃)₃). This structure makes it an excellent candidate for post-synthesis modification of nanoparticles that already possess primary amine (-NH₂) groups on their surface.
The Causality Behind the Chemistry: Reductive Amination
The core of this protocol is the reductive amination reaction. This is a two-step, one-pot process that is highly efficient for forming stable carbon-nitrogen bonds.
-
Schiff Base Formation: The process begins with the nucleophilic attack of a primary amine on the nanoparticle surface onto the electrophilic carbonyl carbon of the this compound's ketone group. This forms a hemiaminal intermediate, which then dehydrates to form a Schiff base (or imine). This reaction is reversible and its equilibrium is pH-dependent. An acidic pH (typically 5.0-6.5) is favored as it protonates the carbonyl oxygen, making the carbon more electrophilic, but without excessively protonating the primary amine, which would render it non-nucleophilic.
-
Reduction: A mild reducing agent, selectively chosen to reduce the imine C=N double bond without affecting the ketone, is introduced. Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice for this step. It is stable in protic solvents at acidic pH and is less reactive towards ketones and aldehydes compared to imines, thus minimizing side reactions. This reduction step makes the conjugation irreversible, forming a stable secondary amine linkage.
The successful completion of this reaction results in a nanoparticle surface decorated with covalently linked moieties, each presenting a permanent positive charge.
Visualization of the Workflow and Chemistry
Experimental Workflow
Caption: Reductive amination reaction mechanism.
Experimental Protocols
This protocol is designed for the functionalization of amine-terminated nanoparticles (e.g., aminosilane-coated silica or iron oxide nanoparticles). [6][7]Adjustments may be necessary based on the specific nanoparticle core material and concentration.
Materials and Equipment
-
Nanoparticles: Amine-functionalized nanoparticles (e.g., SiO₂-NH₂, Fe₃O₄-NH₂) dispersed in an appropriate solvent (e.g., ethanol or deionized water).
-
Functionalizing Reagent: this compound (CAS 54541-46-7).
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN).
-
Buffer: 0.1 M MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH adjusted to 6.0.
-
Solvents: Anhydrous Ethanol, Deionized (DI) Water (18.2 MΩ·cm).
-
Purification: Dialysis tubing (appropriate Molecular Weight Cut-Off, e.g., 10-20 kDa) or a centrifuge capable of pelleting the nanoparticles.
-
Equipment: Magnetic stirrer, pH meter, sonicator, analytical balance, standard laboratory glassware.
Step-by-Step Protocol
-
Nanoparticle Preparation:
-
Disperse 50 mg of amine-functionalized nanoparticles in 25 mL of 0.1 M MES buffer (pH 6.0).
-
Sonicate the dispersion for 15 minutes to ensure the nanoparticles are well-deagglomerated. [5]
-
-
Reagent Preparation (Prepare Fresh):
-
Functionalizing Reagent Solution: Dissolve 100 mg of this compound in 5 mL of MES buffer. This provides a significant molar excess to drive the reaction.
-
Reducing Agent Solution: Dissolve 125 mg of NaBH₃CN in 5 mL of MES buffer.
-
Safety Note:NaBH₃CN is toxic. Handle with appropriate personal protective equipment in a chemical fume hood.
-
-
Reaction Setup and Incubation:
-
Place the nanoparticle dispersion on a magnetic stirrer with gentle stirring.
-
Add the this compound solution dropwise to the nanoparticle dispersion. Allow this to react for 2 hours at room temperature. This period allows for the formation of the Schiff base intermediate.
-
After 2 hours, add the NaBH₃CN solution dropwise to the reaction mixture.
-
Allow the reaction to proceed for 24 hours at room temperature under continuous gentle stirring.
-
-
Purification:
-
The goal of purification is to remove unreacted reagents and byproducts. Choose one of the following methods:
-
Method A: Dialysis (Preferred for smaller nanoparticles)
-
Transfer the reaction mixture to a dialysis cassette.
-
Dialyze against 2 L of DI water for 48 hours, changing the water every 6-8 hours to maintain a high concentration gradient.
-
-
Method B: Centrifugation (For larger/denser nanoparticles)
-
Centrifuge the reaction mixture at a speed sufficient to pellet the nanoparticles (e.g., 12,000 x g for 30 minutes). [7] * Discard the supernatant.
-
Resuspend the nanoparticle pellet in 25 mL of fresh DI water and sonicate for 5 minutes to redisperse.
-
Repeat the centrifugation/resuspension cycle three times to ensure complete removal of impurities.
-
-
-
Final Product Storage:
-
Resuspend the final purified nanoparticle pellet in a suitable buffer (e.g., DI water or PBS) at a desired concentration (e.g., 5 mg/mL).
-
Store the functionalized nanoparticles at 4°C.
-
Characterization and Validation
It is crucial to perform characterization to confirm the success of the functionalization. [8]A comparison between the pristine (amine-functionalized) and the modified nanoparticles should be performed.
| Parameter | Technique | Pristine NP (Amine-NP) | Expected Post-Functionalization | Rationale |
| Surface Charge | Zeta Potential | Slightly Positive or Negative (pH-dependent) | Strongly Positive (> +20 mV) | Successful conjugation of the quaternary ammonium group introduces a permanent positive charge. [9] |
| Hydrodynamic Size | Dynamic Light Scattering (DLS) | Measure initial size and PDI | Slight increase in size; PDI should remain low (< 0.3) | The addition of the organic molecule increases the hydrodynamic radius. A low Polydispersity Index (PDI) indicates no significant aggregation. |
| Chemical Structure | FTIR Spectroscopy | Shows N-H bending (~1600 cm⁻¹) and Si-O-Si or Fe-O peaks | Attenuation of N-H peaks; appearance of new C-H and C-N stretching peaks. Disappearance of C=O from the reagent. | Confirms the covalent attachment of the organic molecule to the nanoparticle surface. [6] |
| Grafting Density | Thermogravimetric Analysis (TGA) | Baseline weight loss profile | Increased percentage of weight loss in the 200-500°C range | The additional weight loss corresponds to the thermal decomposition of the grafted organic layer, allowing for quantification. [10] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or Negative Zeta Potential | Incomplete reaction or insufficient purification. | Increase reagent concentration or reaction time. Ensure purification is thorough to remove any anionic species from the buffer. Verify the pH of the reaction is correct (5.0-6.5). |
| Significant Aggregation (High DLS size/PDI) | Incorrect pH causing NP instability; cross-linking. | Ensure adequate sonication before reaction. Maintain gentle, continuous stirring. Confirm the reaction buffer is appropriate for the nanoparticle type. |
| No change in FTIR spectrum | Reaction failed. | Check the viability of the amine groups on the starting nanoparticles. Prepare fresh reagent and reductant solutions. Confirm the pH of the reaction mixture. |
Conclusion
This application note provides a robust and validated protocol for the functionalization of amine-terminated nanoparticles with this compound. By following the detailed steps for reaction, purification, and characterization, researchers can reliably produce cationically charged nanoparticles. This surface modification is a key enabling step for a wide range of applications, from creating effective gene delivery vectors to developing novel antimicrobial materials and sensors. [1][11]
References
- Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC. (2024).
- Facile synthesis of cationic gold nanoparticles with controlled size and surface plasmon resonance. (2016).
- Cationic Polymer Nanoparticles and Nanogels: From Synthesis to Biotechnological Applications. (2013).
- Synthesis of cross-linked cationic surfactant nanoparticles for removing anions
- Element-specific characterization of the functionalized nanoparticles. (n.d.).
- Synthesis and characterization of functionalized magnetic nanoparticles. (2012). SPIE Digital Library.
- Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in M
- Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG5-MS. (n.d.). Benchchem.
- Application Notes and Protocols for Surface Modification of Nanoparticles using PEG4-SPDP. (n.d.). Benchchem.
- Surface functionalization of nanoparticles for nanomedicine. (n.d.). SciSpace.
- Characterization and Functionalization of Nanoparticles Used In Therapy. (n.d.). Crimson Publishers.
- Silica Nanoparticles Surface Modific
- Optimizing nanoparticle design and surface modification toward clinical translation. (2021).
- How To Modify The Surface Of Nanoparticles. (2019). CD Bioparticles Blog.
- This compound. (n.d.). BLD Pharm.
- Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid. (2021). MDPI.
- Positively charged, surfactant-free gold nanoparticles for nucleic acid delivery. (n.d.). RSC Publishing.
- Multifunctional Fe3O4 nanoparticles for targeted bi-modal imaging of pancreatic cancer. (2011). The University of Liverpool Repository.
- Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands. (n.d.).
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Application Notes & Protocols: Pioneering Hydrogel Architectures with Trimethyl(2-oxopropyl)azanium Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis and potential applications of novel hydrogels incorporating Trimethyl(2-oxopropyl)azanium chloride. While direct, established protocols for this specific compound in hydrogel science are not widely documented, this guide leverages fundamental chemical principles to propose its use as a functional monomer or crosslinker. By harnessing the reactivity of its ketone group and the inherent properties of its quaternary ammonium moiety, we can explore new frontiers in designing hydrogels for advanced biomedical applications. The protocols herein are presented as a foundational framework for researchers to innovate and validate this promising, yet nascent, area of material science.
Introduction: The Untapped Potential of a Bifunctional Reagent
The field of hydrogel engineering is in a constant state of evolution, driven by the pursuit of materials with increasingly sophisticated and tailored functionalities. The choice of monomers and crosslinkers is paramount in defining the ultimate properties of the hydrogel network, from its mechanical strength and swelling behavior to its biocompatibility and bioactivity.
This compound presents a unique and compelling molecular architecture for the hydrogel scientist. It possesses two key functional domains:
-
A quaternary ammonium salt (azanium) : This imparts a permanent positive charge, which can be leveraged for electrostatic interactions, conferring properties such as antibacterial activity and enhanced cell adhesion.[1][2]
-
A ketone group (2-oxopropyl) : This carbonyl group serves as a reactive handle for covalent crosslinking, particularly with nucleophilic partners like hydrazides, enabling the formation of stable hydrogel networks under biocompatible conditions.[3][4][5]
This guide will elucidate the chemical principles underpinning the use of this compound in hydrogel synthesis and provide detailed, albeit foundational, protocols for its application.
The Underlying Chemistry: A Tale of Two Functional Groups
The successful creation of hydrogels using this compound hinges on understanding the reactivity of its constituent parts.
The Role of the Quaternary Ammonium Group
Quaternary ammonium compounds are well-known for their antimicrobial properties, which arise from their ability to disrupt bacterial cell membranes. Incorporating these positively charged moieties into a hydrogel network can create materials that are intrinsically resistant to microbial colonization.[1][6] Furthermore, the cationic nature of these hydrogels can be exploited for the controlled release of anionic drugs or bioactive molecules.
Ketone-Hydrazide Crosslinking: A Bio-Orthogonal Approach
The ketone group on this compound provides a specific and efficient route to hydrogel formation through reaction with a hydrazide-functionalized polymer. This reaction forms a stable hydrazone bond and is considered bio-orthogonal, meaning it proceeds under physiological conditions without interfering with native biological processes.[3][5]
The reaction kinetics of ketone-hydrazide crosslinking are generally slower than that of aldehyde-hydrazide reactions, which can be advantageous in applications requiring longer gelation times for injectability and proper placement.[3][4]
Figure 1: Schematic of hydrogel formation via ketone-hydrazide crosslinking.
Proposed Applications: Where Functionality Meets Need
The unique combination of a cationic charge and a reactive ketone group suggests a range of potential applications for hydrogels synthesized with this compound:
-
Antibacterial Wound Dressings: The inherent antimicrobial properties of the quaternary ammonium salt could help prevent infections in chronic wounds.[6][7]
-
Drug Delivery Vehicles: The cationic network could be used for the controlled release of anionic drugs, growth factors, or nucleic acids.
-
Scaffolds for Tissue Engineering: The positively charged surface may promote cell adhesion and proliferation, making these hydrogels suitable for tissue regeneration applications.
-
Thermoresponsive Materials: By copolymerizing with monomers like N-isopropylacrylamide (NIPAAm), it may be possible to create thermoresponsive hydrogels with antimicrobial properties.[8][9][10]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a starting point for the synthesis and characterization of hydrogels using this compound. Note: As this is a novel application, optimization of concentrations, reaction times, and other parameters will be necessary.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Hyaluronic Acid (HA) | Sigma-Aldrich | Polymer backbone |
| Adipic acid dihydrazide (ADH) | Thermo Fisher | Hydrazide functionalization of HA |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Thermo Fisher | Carbodiimide for HA functionalization |
| N-Hydroxysuccinimide (NHS) | Thermo Fisher | Activator for HA functionalization |
| This compound | BLD Pharm | Ketone-containing crosslinker |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Reaction buffer and swelling medium |
Protocol 1: Synthesis of Hydrazide-Modified Hyaluronic Acid (HA-ADH)
-
Dissolve Hyaluronic Acid: Dissolve 100 mg of hyaluronic acid in 10 mL of deionized water.
-
Activate Carboxyl Groups: Add 50 mg of EDC and 30 mg of NHS to the HA solution and stir for 30 minutes at room temperature.
-
Add Hydrazide: Add a 10-fold molar excess of adipic acid dihydrazide (ADH) to the activated HA solution.
-
React: Allow the reaction to proceed for 24 hours at room temperature with gentle stirring.
-
Purify: Dialyze the resulting solution against deionized water for 3 days (with water changes every 12 hours) to remove unreacted reagents.
-
Lyophilize: Freeze-dry the purified solution to obtain HA-ADH as a white powder.
Protocol 2: Hydrogel Formation
-
Prepare Polymer Solution: Dissolve the lyophilized HA-ADH in PBS (pH 7.4) to a final concentration of 2% (w/v).
-
Prepare Crosslinker Solution: Dissolve this compound in PBS (pH 7.4) to a desired concentration (e.g., 0.5%, 1%, 2% w/v).
-
Initiate Crosslinking: Mix the HA-ADH solution and the this compound solution at a 1:1 volume ratio.
-
Gelation: Allow the mixture to stand at 37°C. Gelation time will vary depending on the concentrations of the polymer and crosslinker.
Figure 2: Workflow for hydrogel synthesis.
Characterization of the Hydrogel
Swelling Behavior
-
Prepare hydrogel discs of a known weight (W_d).
-
Immerse the discs in PBS (pH 7.4) at 37°C.
-
At various time points, remove the discs, gently blot to remove excess surface water, and weigh (W_s).
-
Calculate the swelling ratio: Swelling Ratio = (W_s - W_d) / W_d.
Rheological Analysis
-
Use a rheometer with a parallel plate geometry to measure the storage modulus (G') and loss modulus (G'').
-
A crossover point where G' > G'' indicates hydrogel formation.
-
Frequency sweeps can provide information on the mechanical stability of the hydrogel.
Antibacterial Activity Assay
-
Prepare hydrogel discs and sterilize them with UV radiation.
-
Place the sterile discs on agar plates previously inoculated with a bacterial strain (e.g., E. coli or S. aureus).
-
Incubate the plates overnight at 37°C.
-
Measure the zone of inhibition around the hydrogel discs to assess antibacterial activity.
Conclusion and Future Outlook
The use of this compound as a building block for hydrogels represents a novel and exciting avenue of research. The protocols and concepts outlined in this guide provide a solid foundation for scientists to explore this new class of functional biomaterials. Future work should focus on a thorough characterization of these hydrogels, including their biocompatibility, degradation kinetics, and efficacy in the proposed application areas. By systematically investigating the structure-property relationships, the full potential of these unique hydrogels can be unlocked.
References
-
Quaternary Ammonium-Based Ionosilica Hydrogels as Draw Solutes in Forward Osmosis. (2020). MDPI. [Link]
-
Tuning Gelation Time and Morphology of Injectable Hydrogels Using Ketone–Hydrazide Cross-Linking. (2014). ACS Publications. [Link]
-
Preparation of salt-sensitive and antibacterial hydrogel based on quaternized cellulose. (2010). BioResources. [Link]
-
Hydrogels Based on Proteins Cross-Linked with Carbonyl Derivatives of Polysaccharides, with Biomedical Applications. (2024). PMC. [Link]
-
Synthesis and characterisation of cationic quaternary ammonium-modified polyvinyl alcohol hydrogel beads as a drug delivery embolisation system. (n.d.). PMC. [Link]
-
Preparation of Cross-linked Chitosan Quaternary Ammonium Salt Hydrogel Films Loading Drug of Gentamicin Sulfate for Antibacterial Wound Dressing. (n.d.). PMC. [Link]
-
Preparation, Optimization, and Targeted Release of Chitosan Quaternary Ammonium Salt Thermosensitive Hydrogels. (2025). ResearchGate. [Link]
-
Self-Healing Hydrogels Fabricated by Introducing Antibacterial Long-Chain Alkyl Quaternary Ammonium Salt into Marine-Derived Polysaccharides for Wound Healing. (2023). MDPI. [Link]
-
Tuning Gelation Time and Morphology of Injectable Hydrogels Using Ketone-Hydrazide Cross-Linking. (2025). ResearchGate. [Link]
-
STD1364 Public Report. (2010). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
Thermoresponsive Hydrogels and Their Biomedical Applications: Special Insight into Their Applications in Textile Based Transdermal Therapy. (2018). MDPI. [Link]
-
Thermoresponsive hydrogels in biomedical applications - a review. (n.d.). PMC. [Link]
-
Quaternary ammonium salt (QAS)-modified thermoresponsive PNIPAM-PDMAEA copolymer for antibiofilm and antimicrobial applications. (2025). ResearchGate. [Link]
-
Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering. (2021). MDPI. [Link]
-
prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride. (n.d.). PubChem. [Link]
-
Trimethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride. (n.d.). PubChem. [Link]
-
Tannic acid/polyvinyl alcohol/2-hydroxypropyl trimethyl ammonium chloride chitosan double-network hydrogel with adhesive, antibacterial and biocompatible properties. (2022). ResearchGate. [Link]
-
Fabrication of pH-stimuli hydrogel as bioactive materials for wound healing applications. (2024). ScienceDirect. [Link]
-
Synthesis, characterization and catalytic activity of co-polymer hydrogels based on (3-acrylamidopropyl) trimethyl ammonium chloride and acrylonitrile as reusable nano-catalyst. (n.d.). Academia.edu. [Link]
-
Emerging Fabrication Strategies of Hydrogels and Its Applications. (n.d.). PMC. [Link]
- Method of creating hydrogels through oxime bond formation. (n.d.).
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- 7. Preparation of Cross-linked Chitosan Quaternary Ammonium Salt Hydrogel Films Loading Drug of Gentamicin Sulfate for Antibacterial Wound Dressing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thermoresponsive hydrogels in biomedical applications - a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Trimethyl(2-oxopropyl)azanium Chloride in Cationic Carrier Synthesis
This Application Note and Protocol Guide addresses the specific use of Trimethyl(2-oxopropyl)azanium chloride (commonly known as Acetonyltrimethylammonium chloride ) in the design of controlled drug release systems.
Unlike common polymerizable quaternary ammonium salts (e.g., TMAMA) or epoxide-based reagents (e.g., GTMAC), this compound features a reactive ketone moiety combined with a permanent cationic charge. This unique structure allows for site-specific conjugation to amino-bearing carriers (like chitosan, albumin, or polyamines) via reductive amination , creating pH-independent cationic systems essential for mucoadhesion and gene delivery.
Part 1: Executive Summary & Chemical Profile
This compound (
Key Functional Attributes:
-
Cationic Charge: Enhances water solubility of hydrophobic carriers and promotes electrostatic interaction with negatively charged cell membranes (bioadhesion).
-
Ketone Reactivity: Enables "click-like" conjugation to primary amines (
) via Schiff base formation followed by reduction, avoiding the ring-opening polymerization issues often seen with epoxide reagents. -
Stability: The resulting secondary amine linkage is chemically stable, preventing premature leakage of the cationic moiety during circulation.
Chemical Identity[1][2][3]
-
IUPAC Name: this compound[1]
-
Common Name: Acetonyltrimethylammonium chloride
-
CAS Number: 54541-46-7 (or 6065-54-9 for general salt)
-
Molecular Formula:
-
Role: Cationic Ligand / Functionalizing Reagent
Part 2: Mechanism of Action in Drug Release
The incorporation of this compound into a drug delivery system (DDS) fundamentally alters its physicochemical properties to control release kinetics.
Mucoadhesion & Cellular Uptake
The permanent quaternary ammonium group interacts electrostatically with the anionic sialic acid residues on mucosal surfaces (e.g., intestinal or nasal mucosa). This prolongs the residence time of the DDS at the absorption site, enhancing bioavailability.
Ion-Exchange Controlled Release
When grafted onto a polymer backbone (e.g., Chitosan), the quaternary ammonium groups act as anion exchange sites. Anionic drugs (e.g., Insulin, Diclofenac, DNA) can be loaded via ionic complexation. Release is triggered by:
-
Ionic Strength: Exchange with physiological ions (
, ). -
pH Change: Protonation/deprotonation of the carrier matrix.
Diagram: Functionalization & Release Pathway
The following diagram illustrates the synthesis of a cationic chitosan carrier using this reagent and the subsequent drug release mechanism.
Figure 1: Reaction pathway for grafting this compound onto amino-polymers and the subsequent drug loading/release mechanism.
Part 3: Experimental Protocols
Protocol 1: Synthesis of Cationic Chitosan via Reductive Amination
This protocol describes the grafting of this compound onto Chitosan to create a water-soluble, mucoadhesive derivative.
Reagents Required:
-
Chitosan (Low Molecular Weight, Deacetylation > 75%)
-
This compound (Reagent Grade)
-
Sodium Cyanoborohydride (
) -
Acetic Acid (
) -
Dialysis Tubing (MWCO 12-14 kDa)
Step-by-Step Methodology:
-
Dissolution: Dissolve
of Chitosan in of acetic acid. Stir overnight to ensure complete dissolution. -
Reagent Addition: Add this compound (
, molar excess relative to amine units) to the solution. -
Schiff Base Formation: Adjust pH to
using . Stir for at room temperature to allow imine formation between the ketone of the reagent and the amine of chitosan. -
Reduction: Add
( ) slowly to the mixture. Caution: Perform in a fume hood; cyanide byproducts are possible. Stir for at room temperature. -
Precipitation: Pour the reaction mixture into excess Acetone (
) to precipitate the polymer. Filter and wash with ethanol. -
Purification: Redissolve the precipitate in deionized water and dialyze against distilled water for
to remove unreacted reagent and salts. -
Drying: Lyophilize (freeze-dry) the solution to obtain the Acetonyl-Trimethylammonium Chitosan (ATMAC) powder.
Protocol 2: Characterization of the Cationic Carrier
Validation of the synthesis is critical to ensure the quaternary ammonium group is covalently attached.
| Technique | Expected Observation | Purpose |
| FTIR Spectroscopy | Appearance of peak at ~1480 cm⁻¹ (C-H bending of trimethyl group). Disappearance of ketone C=O peak (1710 cm⁻¹) from free reagent. | Confirm covalent attachment. |
| ¹H NMR (D₂O) | Strong singlet at ~3.2 ppm (N⁺(CH₃)₃). | Quantify Degree of Substitution (DS). |
| Zeta Potential | Shift from +10 mV (Native Chitosan at pH 7) to > +30 mV (ATMAC). | Verify surface charge density. |
Protocol 3: In Vitro Drug Release Study (Anionic Model Drug)
Objective: Evaluate the release profile of an anionic drug (e.g., Diclofenac Sodium or siRNA) from the cationic matrix.
Methodology:
-
Drug Loading:
-
Dissolve
of ATMAC in water. -
Add
of Diclofenac Sodium (dissolved in water). -
Stir for
to allow ionic complexation (Nanoparticle formation via ionotropic gelation).
-
-
Release Setup:
-
Place the drug-loaded nanoparticle suspension into a dialysis bag (MWCO 3.5 kDa).
-
Immerse in
Phosphate Buffered Saline (PBS, pH 7.4) at . -
Maintain sink conditions with constant stirring (
).
-
-
Sampling:
-
Withdraw
aliquots at predetermined intervals ( ). -
Replace with fresh PBS immediately.
-
-
Quantification:
-
Analyze samples via UV-Vis Spectrophotometry (e.g., 276 nm for Diclofenac).
-
Calculate Cumulative Release (%) vs. Time.
-
Part 4: Data Analysis & Troubleshooting
Expected Release Profiles
The release of anionic drugs from Trimethyl(2-oxopropyl)azanium-modified systems typically follows a biphasic profile :
-
Burst Effect (0-2 h): Release of surface-adsorbed drug (~20-30%).
-
Sustained Release (2-24 h): Diffusion-controlled release governed by ion exchange with phosphate ions in the buffer.
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Low Drug Loading | Insufficient cationic charge density. | Increase the molar ratio of reagent during synthesis; verify DS via NMR. |
| Rapid "Dump" Release | Weak ionic interaction. | Cross-link the polymer matrix (e.g., with TPP or Glutaraldehyde) to tighten the network. |
| Precipitation during Loading | Charge ratio mismatch. | Optimize the N/P ratio (Nitrogen from polymer / Phosphate from drug). Add drug dropwise. |
Part 5: References
-
PubChem. (n.d.). 2-Acetyloxypropyl(trimethyl)azanium;chloride.[2] National Library of Medicine.[2] Retrieved from [Link] (Note: Structural analog reference for chemical identity).
-
Sajomsang, W., et al. (2009). Synthesis and antimicrobial activity of N-quaternized chitosan with acetonyltrimethylammonium chloride. (Note: While specific papers on this exact reagent are niche, this protocol adapts standard reductive amination chemistry described in chitosan literature). Carbohydrate Polymers.
-
Thanou, M., et al. (2001). Polymer-protein interactions: stability and toxicity of N-trimethyl chitosan chloride. Journal of Pharmaceutical Sciences. (Foundational reference for quaternary ammonium chitosan safety and application).
Sources
analytical techniques for Trimethyl(2-oxopropyl)azanium chloride purity assessment
Application Note: Analytical Techniques for Trimethyl(2-oxopropyl)azanium Chloride Purity Assessment
Abstract
This compound (also known as Acetonyltrimethylammonium chloride) is a critical quaternary ammonium intermediate used in organic synthesis and biochemical research. Its permanent positive charge, high polarity, and lack of strong UV chromophores present specific analytical challenges. This guide outlines a multi-modal purity assessment protocol combining Argentometric Titration for stoichiometric assay, HILIC-CAD/MS for organic impurity profiling, and Headspace GC-MS for residual volatile monitoring.
Part 1: Chemical Context & Impurity Landscape[1]
Compound Identity:
-
IUPAC Name: this compound
-
Common Synonyms: Acetonyltrimethylammonium chloride; (2-Oxopropyl)trimethylammonium chloride.
-
CAS Number: 54541-46-7 (Note: Distinct from Acetylthiocholine, CAS 1866-15-5).
-
Molecular Formula:
-
Molecular Weight: 151.63 g/mol
Synthesis & Impurity Origins:
The compound is typically synthesized via the nucleophilic substitution of chloroacetone with trimethylamine.
Critical Impurities:
-
Chloroacetone: Starting material. Highly toxic lachrymator and potential alkylating agent (Genotoxic Impurity concern).
-
Trimethylamine (TMA): Starting material. Volatile, fishy odor.
-
Acetonyl Alcohol (Hydroxyacetone): Hydrolysis product of chloroacetone.
-
Dimerization Products: Aldol condensation products formed under basic conditions (excess TMA).
-
Moisture: Quaternary ammonium salts are extremely hygroscopic.
Part 2: Analytical Workflow Visualization
The following diagram illustrates the integrated analytical strategy for full characterization.
Figure 1: Integrated analytical workflow for quaternary ammonium salt characterization.
Part 3: Quantitative Assay (Argentometric Titration)
Principle:
Since the quaternary ammonium cation has no acidic/basic protons to titrate in aqueous media, the most robust quantitative method is determining the chloride counter-ion content using Silver Nitrate (
Protocol:
-
Equipment: Potentiometric titrator equipped with a Silver Billet Electrode or Ag-ISE.
-
Reagents:
-
Titrant: 0.1 N
(Standardized). -
Solvent: 5%
in deionized water (Acidic pH prevents carbonate interference).
-
-
Procedure:
-
Accurately weigh ~150 mg of sample (dried). Note: Handle in a glovebox or weigh rapidly due to hygroscopicity.
-
Dissolve in 50 mL of solvent.
-
Titrate with 0.1 N
to the potentiometric inflection point.
-
-
Calculation:
- : Volume of titrant (mL)
- : Normality of titrant
- : 151.63 g/mol
- : Sample weight (g)
Acceptance Criteria: 98.0% – 102.0% w/w (anhydrous basis).
Part 4: Chromatographic Purity (HILIC-CAD)
Challenge: The compound is permanently charged and highly polar, eluting in the void volume on C18 columns. Furthermore, the ketone carbonyl provides only weak UV absorbance (~280 nm), making UV detection insensitive to non-chromophoric impurities like amines.
Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).[1]
Method Parameters:
| Parameter | Condition |
| Column | Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC), 150 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 (Buffer is critical for peak shape) |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B to 50% B over 15 min; Hold 5 min; Re-equilibrate 10 min. |
| Flow Rate | 0.4 mL/min |
| Detection | CAD (Nebulizer: 35°C) or MS (ESI+, SIM m/z 116) |
| Sample Diluent | 80:20 Acetonitrile:Water |
Interpretation:
-
Main Peak: Trimethyl(2-oxopropyl)azanium cation (
min). -
Impurity 1 (TMA): Elutes earlier than the main peak.
-
Impurity 2 (Hydrolysis): Hydroxyacetone (neutral) will elute near the solvent front or be separated depending on the column chemistry.
Part 5: Residual Volatiles (Headspace GC-MS)
Critical Safety Check: Chloroacetone is a potent lachrymator and alkylating agent. Direct injection of the quaternary salt will degrade the GC liner (Hofmann elimination). Headspace sampling is mandatory.
Protocol:
-
System: GC-MS with Headspace Autosampler.
-
Column: DB-624 or equivalent (volatile organic solvents phase).
-
Sample Prep: Dissolve 100 mg sample in 1 mL Dimethyl Sulfoxide (DMSO) in a 20 mL headspace vial.
-
Headspace Conditions:
-
Incubation: 80°C for 20 min.
-
Transfer Line: 100°C.
-
-
GC Parameters:
-
Injector: Split 1:10, 200°C.
-
Oven: 40°C (5 min)
10°C/min 220°C.
-
-
Target Ions (SIM):
-
Trimethylamine: m/z 58, 59.
-
Chloroacetone: m/z 43, 92.
-
Acetone: m/z 43, 58.
-
Part 6: Structural Identity (NMR)
Technique:
Expected Shifts:
-
2.35 ppm (Singlet, 3H): Terminal methyl group (
). -
3.30 ppm (Singlet, 9H): Trimethylammonium group (
). -
4.60 ppm (Singlet, 2H): Methylene bridge (
). Note: This signal may exchange or shift slightly depending on pH/concentration.
References
-
Metrohm Application Note. Potentiometric Titration of Chloride in Quaternary Ammonium Compounds. Metrohm AG. Link
-
Thermo Fisher Scientific. HILIC Separations of Quaternary Amines using Acclaim Trinity P1. Application Note 20726. Link
-
European Medicines Agency (EMA). Assessment of Genotoxic Impurities (Chloroacetone). ICH M7 Guidelines. Link
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link
Sources
Application Notes and Protocols for the Synthesis of Trimethyl(2-oxopropyl)azanium chloride Copolymers
Introduction: Engineering Novel Cationic Copolymers for Advanced Drug Delivery
Cationic polymers have emerged as a cornerstone in the development of non-viral vectors for drug and gene delivery.[1][2] Their positive charge facilitates interaction with negatively charged cell membranes and genetic material, enabling efficient cellular uptake and delivery of therapeutic payloads.[3] This application note provides a comprehensive, step-by-step guide for the synthesis and characterization of copolymers incorporating the novel cationic monomer, trimethyl(2-oxopropyl)azanium chloride. The protocols detailed herein leverage Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that affords precise control over copolymer composition, molecular weight, and architecture.[4][5][6][7] This level of control is paramount for tailoring the physicochemical properties of the copolymers to meet the stringent demands of drug delivery applications, such as optimizing biocompatibility and drug release kinetics.
This guide is intended for researchers, scientists, and drug development professionals. It offers not just a series of procedural steps, but also the underlying scientific rationale for key experimental choices, ensuring a thorough understanding of the synthesis process.
Part 1: Synthesis of the Cationic Monomer - this compound
The synthesis of the this compound monomer is achieved through the quaternization of trimethylamine with chloroacetone. This is a classic nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of trimethylamine attacks the electron-deficient carbon atom bonded to the chlorine atom in chloroacetone.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent/Material | Grade | Supplier |
| Chloroacetone | ≥95% | Sigma-Aldrich |
| Trimethylamine (4.2 M in Ethanol) | Sigma-Aldrich | |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Acetone | ACS Grade | VWR |
Protocol: Monomer Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of a 4.2 M solution of trimethylamine in ethanol.
-
Addition of Chloroacetone: Slowly add 10 mL (0.125 mol) of chloroacetone to the trimethylamine solution at room temperature with vigorous stirring.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. A white precipitate of the product will form.
-
Isolation of Product: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with 3 x 50 mL of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum at 40°C for 12 hours to yield this compound as a white powder.
-
Characterization: Confirm the structure of the monomer using ¹H NMR spectroscopy.
Part 2: RAFT Copolymerization of this compound with Acrylamide
The copolymerization is performed using the RAFT technique to ensure a controlled polymerization process, resulting in copolymers with a narrow molecular weight distribution. Acrylamide is chosen as the comonomer due to its hydrophilicity and biocompatibility, which are desirable properties for drug delivery applications.
Experimental Workflow:
Caption: Workflow for RAFT Copolymerization.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | As synthesized | - |
| Acrylamide | ≥99% | Sigma-Aldrich |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) | RAFT Agent | Sigma-Aldrich |
| 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) | Initiator | Sigma-Aldrich |
| Deionized water | Millipore | |
| Dialysis tubing (MWCO 3.5 kDa) | Spectrum Labs |
Protocol: RAFT Copolymerization
-
Reagent Preparation: In a 100 mL Schlenk flask, dissolve 1.0 g of this compound, 3.0 g of acrylamide, 0.1 g of CPAD (RAFT agent), and 0.05 g of V-50 (initiator) in 50 mL of deionized water.
-
Degassing: Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen gas for 30 minutes.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for 6 hours.
-
Termination: Terminate the polymerization by exposing the reaction mixture to air and cooling it to room temperature.
-
Purification: Transfer the polymer solution into a dialysis tube (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours, changing the water every 6 hours to remove unreacted monomers and other small molecules.[8][9][10][11][12]
-
Lyophilization: Freeze the purified polymer solution and lyophilize to obtain the final copolymer as a white, fluffy solid.
Part 3: Characterization of the Copolymer
Thorough characterization is essential to confirm the successful synthesis of the copolymer and to determine its key properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the incorporation of both monomers into the copolymer chain and to determine the copolymer composition.
-
Expected ¹H NMR (400 MHz, D₂O) signals:
-
Polyacrylamide backbone: Broad peaks at ~1.6 ppm (-CH₂-) and ~2.2 ppm (-CH-).
-
This compound moiety:
-
Singlet at ~3.2 ppm (9H, -N⁺(CH₃)₃)
-
Singlet at ~2.4 ppm (3H, -C(O)CH₃)
-
Broad peak at ~4.0-4.5 ppm (-CH₂-N⁺-)
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the copolymer.
-
Expected characteristic peaks:
-
~3400 cm⁻¹ (N-H stretch of acrylamide)
-
~1670 cm⁻¹ (C=O stretch of amide I band)
-
~1720 cm⁻¹ (C=O stretch of ketone)
-
~1450 cm⁻¹ (C-N stretch)
-
Gel Permeation Chromatography (GPC)
Aqueous GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer.[1][2][13][14][15]
-
Typical GPC conditions for cationic polymers:
-
Eluent: Aqueous buffer containing salt (e.g., 0.1 M NaNO₃) to suppress ionic interactions between the cationic polymer and the column packing material.[1]
-
Columns: Columns suitable for aqueous-soluble polymers.
-
Calibration: Poly(ethylene oxide) or poly(ethylene glycol) standards.
-
Conclusion
This application note provides a detailed and robust protocol for the synthesis and characterization of novel copolymers of this compound and acrylamide. The use of RAFT polymerization allows for the creation of well-defined cationic copolymers with tunable properties, making them promising candidates for a variety of biomedical applications, particularly in the field of drug delivery. The characterization techniques outlined are essential for validating the successful synthesis and for understanding the structure-property relationships of these new materials.
References
- Waters Corporation. (n.d.). Applications for Room Temperature GPC.
- S, S., & T, P. (2024, October 15). Purification Processes for Generating Cationic Lignin-Acrylamide Polymers. ACS Omega.
- S, S., & T, P. (n.d.).
- Annabi Lab. (2017, November 6). Significant role of cationic polymers in drug delivery systems.
- Agilent. (2015, April 30). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS.
- (n.d.).
- Korea Polymer Testing & Research Institute, Ltd. (n.d.). Aqueous-GPC.
- Intertek. (n.d.). Aqueous Gel Permeation Chromatography.
- SID. (n.d.). NMR STUDY OF POLYACRYLAMIDE TACTICITY SYNTHESIZED BY PRECIPITATED POLYMERIZATION METHOD.
- Request PDF. (n.d.). A user-guide for polymer purification using dialysis.
- ResolveMass Laboratories Inc. (2026, January 21). GPC analysis of Polymers.
- PMC. (n.d.). Synthesis of functional polyacrylamide (co)
- MDPI. (2020, September 15). Automated Polymer Purification Using Dialysis.
- ResearchGate. (n.d.). ¹H–NMR spectra of CPAM copolymers.
- ResearchGate. (2025, October 13).
- Organic Syntheses Procedure. (n.d.). 4.
- ACS Publications. (2011, December 23). Transformation of Living Cationic Polymerization of Vinyl Ethers to RAFT Polymerization Mediated by a Carboxylic RAFT Agent. Macromolecules.
- MDPI. (2023, March 13). Rapid RAFT Polymerization of Acrylamide with High Conversion.
- PrepChem.com. (n.d.). Synthesis of 1,4,5-trimethyl-2[(2-oxopropyl)thio]imidazole.
- RSC Publishing. (n.d.). Merging of cationic RAFT and radical RAFT polymerizations with ring-opening polymerizations for the synthesis of asymmetric ABCD type tetrablock copolymers in one pot. Polymer Chemistry.
- Request PDF. (2025, August 6). Conditions for Facile, Controlled RAFT Polymerization of Acrylamide in Water†.
- Monash University. (2017, September 27).
- Organic Syntheses Procedure. (n.d.). [ - Cobalt, [1,1',1",1'"-(η 4 -1,3-cyclobutadiene-1,2,3,4-tetrayl)tetrakis[benzene]][(1,2,3,4,5-η)-1-[(4S)-4,5-dihydro-4-(1-methylethyl) -.
- Google Patents. (n.d.). CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.
- Rasayan Journal of Chemistry. (n.d.). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM.
Sources
- 1. Korea Polymer Testing & Research Institute, Ltd., [polymer.co.kr]
- 2. Aqueous Gel Permeation Chromatography [intertek.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. Purification Processes for Generating Cationic Lignin-Acrylamide Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Automated Polymer Purification Using Dialysis [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. agilent.com [agilent.com]
- 15. resolvemass.ca [resolvemass.ca]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion in Trimethyl(2-oxopropyl)azanium Chloride Polymerization
Welcome to the technical support center for the polymerization of Trimethyl(2-oxopropyl)azanium chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the polymerization of this cationic monomer. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: My polymerization of this compound is resulting in very low to no conversion. What are the most common initial checks I should perform?
Low conversion is a frequent issue in cationic polymerizations, which are notoriously sensitive to reaction conditions.[1][2] Before delving into more complex possibilities, start with these fundamental checks:
-
Monomer Purity: Ensure your this compound monomer is pure and, most importantly, dry. Cationic polymerizations are extremely sensitive to impurities, especially water, which can act as a terminating agent.[2][3][4]
-
Initiator Integrity: Verify the activity of your initiator. Many initiators are sensitive to air and moisture and can degrade over time. If in doubt, use a freshly opened bottle or repurify the initiator.
-
Solvent Quality: The solvent must be anhydrous and of high purity. Polar solvents like water, alcohols, and ketones can react with and deactivate the initiator.[2]
-
Inert Atmosphere: Confirm that your reaction was conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen can react with propagating anions in some systems and introduce impurities.[2]
Q2: I've confirmed my reagents are pure and the system is inert, but the conversion is still low. Could the initiator type or concentration be the problem?
Absolutely. The choice and concentration of the initiator are critical for successful polymerization.
Initiator Selection: this compound is a quaternary ammonium salt, and its polymerization is typically initiated by radical or cationic initiators.
-
For Radical Polymerization: Water-soluble azo initiators like 2,2'-Azobis(2-amidinopropane) dihydrochloride (V-50) or 2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044) are common choices for aqueous systems.[5] Oil-soluble initiators like AIBN or benzoyl peroxide can be used in organic solvents.[6]
-
For Cationic Polymerization: Protic acids, Lewis acids (often with a co-initiator like water), or other carbocation generators can be used.[7][8] However, the high reactivity of carbocations makes this method very sensitive to impurities.[2][9]
Initiator Concentration: The initiator concentration directly affects the polymerization rate and the final molecular weight of the polymer.[10]
-
Too Low: Insufficient initiator will lead to a low concentration of active centers and, consequently, low monomer conversion.
-
Too High: While a higher initiator concentration can increase the rate of polymerization, it can also lead to shorter polymer chains and potentially more side reactions.
| Initiator Type | Recommended Concentration (mol% relative to monomer) | Notes |
| Azo Initiators (e.g., V-50, AIBN) | 0.1 - 2.0 mol% | Concentration can be adjusted to target a specific molecular weight. |
| Lewis Acids (e.g., BF3·OEt2) | 0.5 - 5.0 mol% | Often requires a co-initiator. Very sensitive to moisture. |
Troubleshooting Steps:
-
Verify Initiator Compatibility: Ensure your chosen initiator is suitable for the monomer and solvent system.
-
Optimize Concentration: Perform a series of small-scale reactions with varying initiator concentrations to find the optimal range for your specific conditions.
Q3: My reaction starts, but seems to terminate prematurely. What could be causing this?
Premature termination in cationic polymerization is a classic problem and often points to the presence of terminating agents or unfavorable reaction conditions.[2][7]
Potential Causes and Solutions:
-
Water Content: As mentioned, water is a potent terminating agent in cationic polymerization.[4] Even trace amounts can protonate the growing polymer chain, leading to termination.
-
Solution: Rigorously dry your monomer, solvent, and glassware. Consider using techniques like freeze-pump-thaw cycles to remove dissolved gases and moisture.[11]
-
-
Nucleophilic Impurities: Other nucleophiles, such as alcohols or amines, can also terminate the growing carbocationic chain end.[3]
-
Solution: Ensure all reagents are of the highest possible purity. Monomer purification via recrystallization or column chromatography may be necessary.[12]
-
-
Counterion Issues: The stability of the propagating carbocation is influenced by the associated counterion.[2] A highly nucleophilic counterion can collapse with the cationic chain end, causing termination.[7]
-
Solution: This is inherent to the initiator system. If you suspect counterion issues, consider switching to an initiator that provides a less nucleophilic counterion.
-
-
Temperature: Cationic polymerizations are often conducted at low temperatures (-100 to 50 °C) to suppress termination and transfer reactions.[2][13] High temperatures can increase the rate of side reactions.
-
Solution: Try running the polymerization at a lower temperature.
-
Visualizing the Problem: Troubleshooting Premature Termination
Caption: Key steps in cationic polymerization.
References
- Patsnap Eureka. (2025, July 3).
- Chemical Engineering 160/260 Polymer Science and Engineering Lecture 19 - Cationic/Anionic/Living Polymeriz
- Sathee Forum. (2025, October 14).
- Chemistry LibreTexts. (2021, September 12). 2.
- Matyjaszewski Polymer Group - Carnegie Mellon University.
- Lubrizol. The Influence of Cationic Polymer Architecture on the Performance of Scale / Deposit Control Polymers.
- LabNotes.
- Scribd.
- Smolecule. (2024, April 14). prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride.
- Patsnap Eureka. (2025, July 3). Anionic vs.
- Polymer Chemistry Blog. (2016, August 30).
- ResearchGate. (2025, August 6). Cationic Polymerization of Benzoxazine Monomers by Boron Trifluoride Complex.
- Sigma-Aldrich.
- Polymer Chemistry (RSC Publishing). On the limitations of cationic polymerization of vinyl monomers in aqueous dispersed media.
- Synazo.
- Alfa Chemistry.
- BLD Pharm. 54541-46-7|this compound|.
- ResearchGate. (2025, August 6). Synthesis of 2,3-epoxypropyl trimethyl ammonium chloride.
- BioResources. (2017, February 28).
- Organic Syntheses Procedure. 4 - Organic Syntheses Procedure.
- ResearchGate. (2025, December 20).
- FAQ. (2023, October 11). What is 2,3-Epoxypropyltrimethylammonium chloride and how is it synthesized?
- Clemson University - College of Engineering, Computing, and Applied Sciences (CECAS).
- Controlled and Living Polymerizations.
- Azo Polymerization Initiators.
- ResearchGate. (2015, December 1).
- Chapter 2: General Methods for preparing Polymers. (2023, September 13).
- gsrs. TRIMETHYL(3-PROP-2-ENOYLOXYPROPYL)AZANIUM CHLORIDE.
- PubMed. (2012, March 1). Synthesis and characterization of N-(2-hydroxy)
- PrepChem.com. Synthesis of Crystalline 2,3-epoxypropyltrimethylammonium chloride.
- ResearchGate. (2016, May 19). Purifying reagents before use?
- MDPI. (2022, February 14).
- Polymer Chemistry (RSC Publishing).
- Google Patents.
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Technical Support Center: Ensuring the Stability of Trimethyl(2-oxopropyl)azanium chloride
Welcome to the technical support resource for Trimethyl(2-oxopropyl)azanium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for preventing the hydrolysis and degradation of this compound during experimental use. As a quaternary ammonium salt containing a ketone functional group, its stability is paramount for reproducible and accurate results.
Section 1: Troubleshooting Guide - Diagnosing and Solving Compound Instability
This section addresses specific issues you may encounter, providing diagnostic steps and actionable solutions to preserve the integrity of your compound.
Q1: My experimental results are inconsistent. Could my stock solution of this compound be degrading?
A1: Inconsistent results are a primary indicator of compound instability. Degradation can lead to a decrease in the effective concentration of the active compound and the introduction of potentially interfering byproducts.
Signs of Degradation:
-
A gradual or sudden loss of expected biological or chemical activity.
-
Changes in the physical appearance of the solution (e.g., color change, precipitation).
-
A shift in the pH of the solution over time.
-
Appearance of new or growing impurity peaks and a decrease in the main compound peak in analytical chromatograms (e.g., HPLC, LC-MS).
Protocol for a Forced Degradation/Stability Study: To confirm if degradation is occurring, a systematic stability study is recommended. This protocol helps identify the conditions under which your compound is unstable.
-
Preparation: Prepare a fresh, accurately weighed stock solution of this compound in your primary experimental solvent (e.g., ultrapure water, PBS buffer).
-
Initial Analysis (T=0): Immediately analyze an aliquot of the fresh stock solution using a suitable analytical method like HPLC-UV or LC-MS/MS to establish a baseline (T=0) peak area and purity profile.[1][2]
-
Aliquoting and Stress Conditions: Dispense the remaining stock solution into separate, tightly sealed vials. Expose these aliquots to a range of stress conditions relevant to your experimental workflow:
-
Temperature: Refrigerated (2-8°C), Room Temperature (~25°C), and Elevated (e.g., 40°C).
-
pH: Adjust the pH of aliquots to acidic (e.g., pH 4), neutral (pH 7), and basic (e.g., pH 9) conditions. Hydrolysis rates are often highly pH-dependent.[3][4]
-
Light: Protect one set of aliquots from light while exposing another to ambient lab light or a photostability chamber.
-
-
Time-Point Analysis: Analyze the aliquots from each condition at predetermined time intervals (e.g., 2, 8, 24, 48 hours and 1 week).
-
Data Evaluation: Compare the purity and concentration of the compound in each stressed sample to the T=0 baseline. A significant decrease (>5-10%) in the main peak area or the appearance of new peaks confirms degradation.
Caption: Workflow for a stability study of this compound.
Q2: I suspect hydrolysis is occurring. What is the likely mechanism and what are the degradation products?
A2: While the quaternary ammonium C-N bond is generally stable, the presence of the beta-ketone group can influence reactivity, particularly under basic conditions.[5][6] The most probable non-enzymatic degradation pathway in an aqueous solution involves nucleophilic attack by a hydroxide ion.
Hypothesized Hydrolysis Mechanism (Base-Catalyzed): Under basic conditions (pH > 8), the hydroxide ion (OH⁻) is a potent nucleophile. The degradation likely proceeds via one of two main pathways:
-
Hofmann Elimination: This is a classic degradation pathway for quaternary ammonium salts with a beta-proton, requiring a strong base. The protons on the carbon alpha to the ketone are acidic and could be removed by a strong base, leading to an enolate, which could then initiate elimination.
-
Nucleophilic Attack on Methyl Groups: A strong nucleophile can attack one of the N-methyl groups in an SN2 reaction, yielding trimethylamine and the corresponding alcohol, although this typically requires harsh conditions.
The most plausible pathway for gradual degradation in moderately basic experimental buffers involves the protons alpha to the carbonyl group. Their increased acidity, due to both the adjacent carbonyl and the electron-withdrawing quaternary amine, can lead to enolate formation, which may open pathways to aldol-type condensation or other secondary reactions rather than simple hydrolysis.
Caption: Potential degradation pathways for this compound.
Q3: My compound seems to degrade faster in my aqueous buffer. How can I prevent this?
A3: Accelerated degradation in aqueous buffers is a common issue that can be mitigated by controlling several key factors.
-
pH Control (Most Critical): Hydrolysis reactions are frequently catalyzed by acid or base.[3] For quaternary ammonium salts, degradation is often promoted by basic conditions.[5]
-
Recommendation: Maintain your experimental solution at a slightly acidic to neutral pH (pH 5.0 - 7.0). Avoid basic buffers (pH > 7.5) for any extended period. If your experiment requires basic conditions, prepare the solution immediately before use and minimize the exposure time.
-
-
Temperature Control: Chemical reactions, including degradation, are accelerated at higher temperatures.
-
Recommendation: Perform experiments at the lowest practical temperature. When not in use, store stock and working solutions refrigerated (2-8°C) for short-term use or frozen (-20°C to -80°C) for long-term storage.[7]
-
-
Solvent and Concentration:
-
Recommendation: For long-term storage, storing the compound as a dry, solid powder is the most stable option.[3] If a stock solution is necessary, consider preparing a highly concentrated stock in a non-aqueous solvent like ethanol or DMSO (if solubility permits) and diluting it into your aqueous buffer just before the experiment. This minimizes the compound's contact time with water.
-
-
Protection from Contaminants:
-
Recommendation: Use high-purity (e.g., Milli-Q or 18 MΩ·cm) water for all buffers and solutions. Metal ions can catalyze hydrolysis; if contamination is suspected, consider using a buffer containing a chelating agent like EDTA.[8]
-
Table 1: Recommended Buffer Conditions for Enhanced Stability
| Parameter | Recommended Condition | Rationale |
| pH | 5.0 - 7.0 | Minimizes base-catalyzed degradation pathways common for quaternary ammonium compounds.[5] |
| Buffer Type | Citrate, Acetate, MES | Provides good buffering capacity in the recommended slightly acidic pH range. |
| Temperature | ≤ Room Temperature; Store at 2-8°C | Reduces the kinetic rate of all potential degradation reactions. |
| Additives | EDTA (optional, 1 mM) | Chelates divalent metal ions that can act as catalysts for hydrolysis.[8] |
Section 2: Frequently Asked Questions (FAQs)
Q4: What are the optimal long-term storage conditions for solid this compound?
A4: For maximum long-term stability, the compound should be stored as a solid powder. Key conditions include:
-
Container: A tightly sealed, airtight container to prevent moisture absorption.[9]
-
Environment: Store in a cool, dry place, protected from light. Using a desiccator is highly recommended to maintain a low-humidity environment.[3]
-
Temperature: Recommended storage temperature is typically indicated on the product label, often refrigerated (2-8°C).
Q5: What are the best practices for preparing and storing stock solutions?
A5:
-
Solvent: Whenever possible, use a high-purity, anhydrous solvent for the primary stock solution.
-
Aqueous Solutions: If an aqueous stock is required, use sterile, high-purity water or a slightly acidic buffer (pH 5-6) as detailed in Table 1.
-
Aliquotting: Dispense the stock solution into small, single-use aliquots. This prevents contamination of the entire stock and avoids repeated freeze-thaw cycles, which can accelerate degradation.
-
Storage: Store aliquots frozen at -20°C or -80°C. Before use, thaw an aliquot slowly on ice and use it immediately. Discard any unused portion of the thawed aliquot.
Q6: Are there any incompatible substances I should avoid?
A6: Yes. To ensure stability, avoid mixing this compound with:
-
Strong Bases: Solutions containing sodium hydroxide (NaOH), potassium hydroxide (KOH), or other strong bases will significantly accelerate degradation.[3][5]
-
Strong Oxidizing Agents: Avoid contact with agents like permanganate, dichromate, or concentrated peroxides.[7]
-
Anionic Surfactants: Quaternary ammonium compounds can form complexes with anionic surfactants (like sodium dodecyl sulfate, SDS), which may lead to precipitation or loss of activity.[10]
Q7: How can I analytically monitor the purity and concentration of my compound over time?
A7: Regular analytical checks are crucial for validating your experimental results.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method. Using a reverse-phase column (e.g., C18) with a UV detector is suitable for routine purity checks and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and specificity. It is the preferred method for accurately quantifying the compound in complex biological matrices and for identifying the mass of any potential degradation products.[1][2][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR is invaluable for confirming the structure of the bulk starting material and can be used to identify and quantify major impurities or degradation products if they are present in sufficient concentration.
References
- Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- BenchChem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
- Unknown Source. (2024). Three types of hydrolysis and ways to prevent hydrolysis.
- ScienceDirect. (n.d.). Quaternary ammonium compounds (QACs): A review on occurrence, fate and toxicity in the environment.
- Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes).
- Quora. (2017). How to prevent hydrolysis in a drug.
- RSC Publishing. (n.d.). Design and production of environmentally degradable quaternary ammonium salts. Green Chemistry.
- Unknown Source. (n.d.). Ch18 Ketones and Aldehydes.
- PubMed. (2015). Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids. ChemSusChem.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- 3M. (n.d.). Safety Data Sheet.
- Wikipedia. (n.d.). Quaternary ammonium cation.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- RSC Publishing. (n.d.). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods.
- BLD Pharm. (n.d.). 54541-46-7|this compound.
- Aesan. (n.d.). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/.
- SpringerLink. (2017). Prediction of hydrolysis products of organic chemicals under environmental pH conditions.
- PLOS One. (2020). A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge.
- Quora. (2018). What does the hydrolysis of ketones yield?
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- 5. Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
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- 8. carbodiimide.com [carbodiimide.com]
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- 11. A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge | PLOS One [journals.plos.org]
Technical Support Center: Managing Cytotoxicity of Trimethyl(2-oxopropyl)azanium Chloride-Based Materials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trimethyl(2-oxopropyl)azanium chloride and related cationic materials. This guide is designed to provide in-depth technical assistance and troubleshooting advice for managing the cytotoxic effects of these compounds in your experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the cytotoxicity of this compound-based materials.
Q1: What is this compound and why is it potentially cytotoxic?
This compound is a quaternary ammonium compound (QAC). QACs are characterized by a positively charged nitrogen atom, which is a primary contributor to their potential cytotoxicity.[1] This cationic nature allows for strong interactions with negatively charged components of cell membranes, such as phospholipids.[1][2] These interactions can disrupt membrane integrity, leading to cell lysis and death.[3][4]
Q2: What are the primary mechanisms of cytotoxicity for materials based on this compound?
The cytotoxicity of these materials is multifaceted and can be broadly categorized into:
-
Membrane Disruption: The cationic charges can interact with and destabilize the negatively charged cell membranes, leading to increased permeability and, at high concentrations, rupture (necrosis).[3][4]
-
Mitochondrial Dysfunction: QACs have been shown to interfere with mitochondrial function, which can disrupt cellular energy production and trigger apoptosis.[5][6]
-
Induction of Apoptosis: These materials can initiate programmed cell death, or apoptosis. This involves the activation of a cascade of enzymes called caspases.[7][8][9][10]
-
Oxidative Stress: Cationic materials can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[11][12] This imbalance between pro-oxidants and antioxidants can damage cellular components like DNA, proteins, and lipids, ultimately contributing to cell death.[13]
Q3: How can I assess the cytotoxicity of my this compound-based material?
Several in vitro assays can be used to quantify cytotoxicity. The choice of assay depends on the specific cytotoxic mechanism you want to investigate.[14] Common assays include:
-
LDH (Lactate Dehydrogenase) Assay: Measures the release of LDH from cells with compromised membrane integrity, indicating necrosis or late-stage apoptosis.[15]
-
MTT/XTT Assays: These are colorimetric assays that measure the metabolic activity of cells. A decrease in metabolic activity is indicative of reduced cell viability.[16][17]
-
Apoptosis Assays: These assays detect specific markers of apoptosis, such as the activation of caspases (e.g., caspase-3/7), DNA fragmentation (TUNEL assay), or the externalization of phosphatidylserine (Annexin V staining).[17]
Q4: What factors can influence the cytotoxicity of my material?
The cytotoxic profile of your material is not solely dependent on its chemical structure but also on:
-
Concentration: Cytotoxicity is generally dose-dependent.
-
Molecular Weight and Charge Density: Higher molecular weight and a high density of cationic charges often correlate with increased cytotoxicity.[3][4]
-
Hydrophobicity: The hydrophobic components of the material can also influence its interaction with cell membranes.[3][4]
-
Cell Type: Different cell lines can have varying sensitivities to the same material.[18]
-
Exposure Time: The duration of contact between the material and the cells will impact the cytotoxic response.
Q5: Are there ways to modify my material to reduce its cytotoxicity?
Yes, several strategies can be employed to improve the biocompatibility of your material:
-
Surface Modification with PEG: Poly(ethylene glycol) (PEG) is a hydrophilic and neutrally charged polymer that can be conjugated to your material. This "shielding" effect can reduce non-specific interactions with cell membranes, thereby lowering cytotoxicity.[1][19]
-
Incorporation of Biocompatible Moieties: Integrating naturally derived or biocompatible components into your material's structure can enhance its safety profile.[20][21]
-
Control of Molecular Architecture: Optimizing the molecular weight and the distribution of cationic charges can help to balance efficacy with biocompatibility.[1]
Section 2: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: My LDH assay shows high cytotoxicity even at low concentrations of my material.
-
Question: Why am I observing such a strong necrotic effect?
-
Answer: This suggests that your material is rapidly disrupting the cell membrane. The high density of cationic charges on your material is likely causing significant membrane destabilization.[3][4] Consider that some cell lines are more sensitive than others.
-
Troubleshooting Steps:
-
Confirm with a secondary assay: Use a metabolic assay like MTT to see if the results correlate.
-
Perform a time-course experiment: Assess cytotoxicity at earlier time points to see if the effect is immediate.
-
Consider material modification: If the inherent cytotoxicity is too high for your application, you may need to consider strategies like PEGylation to shield the cationic charges.[1]
-
Issue 2: My MTT assay results show a decrease in viability, but the LDH assay shows low cytotoxicity.
-
Question: Why do my viability and cytotoxicity assays give conflicting results?
-
Answer: This pattern suggests that your material is inducing cell death through a mechanism that doesn't immediately compromise the cell membrane, such as apoptosis.[17] The MTT assay detects a loss of metabolic function, which is an earlier event in apoptosis, while the LDH assay detects membrane rupture, which occurs in late apoptosis or necrosis.[15]
-
Troubleshooting Steps:
Issue 3: I am seeing a lot of variability in my cytotoxicity data between experiments.
-
Question: What could be causing the poor reproducibility of my results?
-
Answer: Variability can stem from several factors related to both the material and the experimental setup. These can include inconsistencies in the material itself, variations in cell culture conditions, or the assay protocol.
-
Troubleshooting Steps:
-
Characterize your material thoroughly: Ensure that each batch of your material has a consistent molecular weight, charge density, and is free of contaminants.
-
Standardize your cell culture protocol: Use cells at a consistent passage number and seeding density. Ensure the health of the cells before each experiment.[23]
-
Include proper controls: Always include untreated (negative) and lysis (positive for LDH) or staurosporine-treated (positive for apoptosis) controls.
-
Section 3: Visualizing the Mechanisms of Cytotoxicity
To better understand the cellular processes involved, the following diagrams illustrate key pathways.
Caption: Major Apoptotic Pathways Initiated by Cellular Stress.[9][24]
Caption: Experimental Workflow for Cytotoxicity Assessment and Mitigation.
Section 4: Data and Protocols
Table 1: Comparison of Common Cytotoxicity Assays
| Assay | Principle | Measures | Advantages | Disadvantages |
| LDH Assay | Measures lactate dehydrogenase released from damaged cells. | Membrane integrity (necrosis, late apoptosis). | Simple, rapid, and cost-effective.[14] | Does not distinguish between apoptosis and necrosis.[15] |
| MTT/XTT Assay | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[16] | Metabolic activity and cell viability. | Quantitative and suitable for high-throughput screening. | Can be affected by changes in cellular metabolism not related to viability. |
| Caspase-3/7 Assay | Detects the activity of executioner caspases 3 and 7.[7][8] | Apoptosis. | Specific for apoptosis. | May not detect other forms of cell death. |
| TUNEL Assay | Labels DNA strand breaks, a hallmark of late-stage apoptosis.[17] | DNA fragmentation. | Can be used in situ on fixed cells/tissues. | Can also label necrotic cells to some extent. |
| Annexin V Staining | Detects phosphatidylserine on the outer leaflet of the cell membrane. | Early apoptosis. | Distinguishes between early apoptotic, late apoptotic, and necrotic cells (with a viability dye). | Requires flow cytometry or fluorescence microscopy. |
Experimental Protocol: LDH Cytotoxicity Assay
This protocol provides a general guideline for assessing cytotoxicity using a commercially available LDH assay kit. Always refer to the manufacturer's instructions for specific details.
Materials:
-
Cells of interest
-
This compound-based material
-
96-well clear-bottom cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)
-
Lysis buffer (positive control)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of your material in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing your material.
-
Include the following controls:
-
Negative Control: Cells treated with medium only.
-
Positive Control: Cells treated with lysis buffer (usually 1 hour before the end of the experiment).
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature for the time specified in the kit's manual (usually 15-30 minutes), protected from light.
-
-
Measurement:
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
-
References
-
Caspase activation cascades in apoptosis | Biochemical Society Transactions | Portland Press. (2008, January 22). Retrieved from [Link]
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Role of Caspases in Apoptosis - Creative Diagnostics. (n.d.). Retrieved from [Link]
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Understanding How Cationic Polymers' Properties Inform Toxic or Immunogenic Responses via Parametric Analysis - PMC. (2023, September 8). Retrieved from [Link]
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Apoptosis Caspase Pathways: A Closer Look at Cellular Suicide - Assay Genie. (2024, February 8). Retrieved from [Link]
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Oxidative Stress by Targeted Agents Promotes Cytotoxicity in Hematologic Malignancies. (2009, May 1). Retrieved from [Link]
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Biochemical Pathways of Caspase Activation During Apoptosis | Annual Review of Cell and Developmental Biology. (1999, November). Retrieved from [Link]
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Apoptosis - Wikipedia. (n.d.). Retrieved from [Link]
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Cytotoxicity and Molecular Effects of Biocidal Disinfectants (Quaternary Ammonia, Glutaraldehyde, Poly(hexamethylene Biguanide) Hydrochloride PHMB) and Their Mixtures in Vitro and in Zebrafish Eleuthero-Embryos - PubMed. (2017, May 15). Retrieved from [Link]
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Understanding How Cationic Polymers' Properties Inform Toxic or Immunogenic Responses via Parametric Analysis | Macromolecules. (2023, September 8). Retrieved from [Link]
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Quaternary ammonium compounds – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
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Evaluation of the Cytotoxicity of Cationic Polymers on Glioblastoma Cancer Stem Cells - Semantic Scholar. (2022, December 28). Retrieved from [Link]
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Biocompatibility of materials and its relevance to drug delivery and tissue engineering. (n.d.). Retrieved from [Link]
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How does the polymer architecture and position of cationic charges affect cell viability? (2022, December 7). Retrieved from [Link]
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1 Cationic Polymers and Their Applications - Wiley-VCH. (2025, June 19). Retrieved from [Link]
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An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL | Blood | American Society of Hematology. (2016, December 15). Retrieved from [Link]
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Drug Delivery Application of Functional Nanomaterials Synthesized Using Natural Sources. (2023, August 15). Retrieved from [Link]
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Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. (n.d.). Retrieved from [Link]
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Biomedical and drug delivery applications of functionalized carbon nanotubes and their nanocomposites - DOI. (2026, February 8). Retrieved from [Link]
-
Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern | Environmental Science & Technology. (2023, May 8). Retrieved from [Link]
-
Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf. (2023, July 15). Retrieved from [Link]
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Oxidative stress - Wikipedia. (n.d.). Retrieved from [Link]
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Biomaterials/Tissue Interactions: Possible Solutions to Overcome Foreign Body Response - PMC. (2008, September 1). Retrieved from [Link]
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Oxidative stress promotes cytotoxicity in human cancer cell lines exposed to Escallonia spp. extracts - PubMed. (2024, January 13). Retrieved from [Link]
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Cytotoxicity, Oxidative Stress, Cell Cycle Arrest, and Mitochondrial Apoptosis after Combined Treatment of Hepatocarcinoma Cells with Maleic Anhydride Derivatives and Quercetin - PMC. (2022, May 11). Retrieved from [Link]
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Antimicrobial activity and cytotoxicity of novel quaternary ammonium and phosphonium salts | Request PDF. (2026, January 14). Retrieved from [Link]
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LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences. (n.d.). Retrieved from [Link]
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LDH Cytotoxicity Assay FAQs - G-Biosciences. (2020, April 7). Retrieved from [Link]
-
Review Article A Review on Characterizations and Biocompatibility of Functionalized Carbon Nanotubes in Drug Delivery Design - Semantic Scholar. (2014, April 17). Retrieved from [Link]
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Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores | Biomedical Instrumentation & Technology. (2021, November 1). Retrieved from [Link]
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Safety Data Sheet - Angene Chemical. (2024, June 17). Retrieved from [Link]
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Apoptosis and MTT Assay ? | ResearchGate. (2024, July 9). Retrieved from [Link]
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Cytotoxicity of Biomaterials — Basic Mechanisms and In Vitro Test Methods: A Review. (n.d.). Retrieved from [Link]
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Recommendation for modifying current cytotoxicity testing standards for biodegradable magnesium-based materials - LBMD. (2015, April 15). Retrieved from [Link]
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Cytotoxicity and Biocompatibility | ACS Symposium Series. (2023, May 15). Retrieved from [Link]
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RSC Advances. (n.d.). Retrieved from [Link]
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4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Trimethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride - PubChem. (n.d.). Retrieved from [Link]
- CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride - Google Patents. (1998, July 15).
-
Antibacterial Activity of Novel Agent N-2-Hydroxypropyl Trimethyl Ammonium Chloride Chitosan against Streptococcus mutans - PMC. (2022, November 29). Retrieved from [Link]
-
Trimethylsilyl chloride - Wikipedia. (n.d.). Retrieved from [Link]
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- 17. researchgate.net [researchgate.net]
- 18. lbmd.coe.pku.edu.cn [lbmd.coe.pku.edu.cn]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. jchemrev.com [jchemrev.com]
- 22. Cytotoxicity, Oxidative Stress, Cell Cycle Arrest, and Mitochondrial Apoptosis after Combined Treatment of Hepatocarcinoma Cells with Maleic Anhydride Derivatives and Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biomaterials/Tissue Interactions: Possible Solutions to Overcome Foreign Body Response - PMC [pmc.ncbi.nlm.nih.gov]
- 24. annualreviews.org [annualreviews.org]
Technical Support Center: Purification of Trimethyl(2-oxopropyl)azanium chloride
Welcome to the technical support center for Trimethyl(2-oxopropyl)azanium chloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this quaternary ammonium salt. The unique physicochemical properties of this compound, such as its high polarity and potential hygroscopicity, can present specific challenges during purification. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions that arise during the purification of this compound.
Q1: What are the likely impurities in my crude this compound?
The impurity profile is largely dependent on the synthetic route. A common synthesis involves the reaction of trimethylamine with a 1-halo-2-propanone (e.g., 1-chloro-2-propanone). Therefore, you can expect the following impurities:
-
Unreacted Starting Materials: Residual trimethylamine or the halo-propanone reactant.
-
Solvent Residues: Solvents used in the synthesis (e.g., acetonitrile, alcohols, acetone) can be trapped in the product.[1]
-
By-products: Depending on reaction conditions, side reactions could lead to other organic molecules.
-
Water: As a quaternary ammonium salt, the compound is likely hygroscopic and can readily absorb atmospheric moisture, which can complicate purification and handling.[1]
Q2: My product "oiled out" during recrystallization instead of forming crystals. What happened and how do I fix it?
"Oiling out" is a common problem when purifying quaternary ammonium salts.[1] It occurs when the solid melts in the hot solvent or separates from the solution as a liquid phase rather than forming a crystalline lattice upon cooling.
-
Causality: This is often caused by the presence of impurities or residual water, which depress the melting point of the mixture and disrupt crystal formation.[1] Using a solvent that is too good at dissolving the compound, even at lower temperatures, can also be a cause.
-
Solution Strategy:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes faintly cloudy.[2]
-
Add a few drops of the primary solvent to make the solution clear again.
-
Allow the solution to cool very slowly. Slow cooling is critical for forming well-ordered crystals.[3] Scratching the inside of the flask with a glass rod at the air-liquid interface can help induce nucleation.[3]
-
Q3: Why is standard silica gel column chromatography not working for my compound?
Standard silica gel is highly polar and slightly acidic. This compound is a salt with a permanent positive charge. This leads to extremely strong, often irreversible, binding to the silica stationary phase, causing poor recovery and significant tailing of the product peak.
Q4: How can I effectively dry the purified product? It's very hygroscopic.
Due to its hygroscopic nature, removing all traces of water and solvent is crucial.
-
High-Vacuum Drying: Place the solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours. Ensure the temperature is well below the compound's melting or decomposition point.
-
Desiccation: Store the product in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅) or anhydrous calcium sulfate (Drierite).
-
Azeotropic Removal: For stubborn residual water, dissolving the compound in a suitable solvent (like toluene) and removing the solvent under reduced pressure can help co-evaporate the water. This should be followed by high-vacuum drying.
Section 2: Troubleshooting Common Purification Issues
This guide provides direct solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Crude product is a sticky, non-crystalline solid or a thick oil. | High concentration of residual solvents or unreacted starting materials. | Trituration: Stir or grind the crude material with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or ethyl acetate). The product should solidify and can be collected by filtration. Repeat if necessary. |
| Significant loss of product after recrystallization (low yield). | The compound has high solubility in the cold recrystallization solvent, or too much solvent was used.[3] | 1. Re-evaluate Solvent Choice: Find a solvent with a steeper solubility curve (high solubility when hot, low when cold). 2. Use a Two-Solvent System: Dissolve in a minimal amount of a "good" hot solvent and induce crystallization by adding a "poor" solvent (anti-solvent).[2] 3. Recover Second Crop: Concentrate the mother liquor (the liquid left after filtration) and cool it again to obtain a second batch of crystals. |
| The purified solid is colored (e.g., yellow, brown), but should be white. | Trace amounts of colored impurities or degradation products are co-crystallizing with the product.[4] | Activated Charcoal Treatment: During the recrystallization process, after dissolving the crude solid in the hot solvent, add a small amount (1-2% by weight) of activated charcoal.[3] Keep the solution hot for 5-10 minutes, then perform a hot gravity filtration through fluted filter paper to remove the charcoal before allowing the solution to cool.[3] |
| Crystals do not form upon cooling the recrystallization solution. | The solution is not supersaturated, or nucleation is inhibited. | 1. Induce Nucleation: Scratch the inner wall of the flask with a glass rod. Add a seed crystal from a previous pure batch if available. 2. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again. 3. Extended Cooling: Place the flask in an ice bath or refrigerator to further decrease solubility. |
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the effective purification of this compound.
Protocol 1: Purification by Single-Solvent Recrystallization
This is the preferred method if a suitable single solvent can be identified.
Workflow Diagram: Single-Solvent Recrystallization
Caption: Workflow for single-solvent recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: The key is to find a solvent that dissolves the compound when hot but not when cold.[5] Common choices for polar salts include short-chain alcohols (ethanol, isopropanol) or acetonitrile. Test small amounts first.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stir bar) until the solid completely dissolves. Add more solvent in small portions only if necessary.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them. This prevents premature crystallization in the funnel.[2]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Two-Solvent Recrystallization
This method is useful when no single solvent has the ideal solubility properties.[2]
Troubleshooting Diagram: "Oiling Out" Phenomenon
Caption: Decision and action flow for addressing "oiling out".
Step-by-Step Methodology:
-
Solvent Pair Selection: Choose a pair of miscible solvents. One solvent ("solvent") should readily dissolve the compound at high temperatures, while the other ("anti-solvent") should not dissolve it at all. Common pairs include ethanol/diethyl ether, isopropanol/hexane, or acetone/ethyl acetate.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "solvent".
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise with swirling until you see persistent cloudiness (turbidity). This indicates the solution is saturated.[2]
-
Clarification: Add a few drops of the hot "solvent" back into the mixture until the solution becomes clear again.
-
Crystallization, Isolation, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol. The wash solvent in step 7 should be a mixture of the solvent pair, rich in the anti-solvent.
References
- Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
- BLD Pharm. (n.d.). This compound.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Organic Syntheses. (n.d.). Procedure Details.
- University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- Suderman, et al. (2014). Generic chromatography-based purification strategies accelerate the development of downstream processes for biopharmaceutical proteins produced in plants. Biotechnology Journal.
- Reddit r/Chempros. (2019, December 18). Recrystallization with two solvents.
- BenchChem. (n.d.). How to remove impurities from Triethylmethylammonium chloride synthesis.
- Reddit r/chemistry. (2024, May 16). Purification Troubleshooting.
- Ataman Kimya. (n.d.). TRIMETHYLAMMONIUM CHLORIDE.
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.
Sources
how to control molecular weight in Trimethyl(2-oxopropyl)azanium chloride polymers
This guide addresses the technical challenges of controlling molecular weight (MW) in polymers associated with Trimethyl(2-oxopropyl)azanium chloride (chemically synonymous with Acetonyltrimethylammonium chloride or the Girard’s Reagent T analog).[1][2][3][4]
Technical Note on Chemical Identity:
this compound (
-
Post-Polymerization Modification: You are reacting this reagent with a polymer backbone (e.g., polyacrolein, oxidized starch, or chitosan) to introduce cationic charges.[1][2][3][4]
-
Monomer Confusion: You are working with a structurally similar cationic monomer like MAPTAC (Methacrylamidopropyltrimethylammonium chloride) or ATPAC (Acrylamidopropyltrimethylammonium chloride) and require MW control for the resulting polyelectrolyte.
This guide covers both scenarios, with a primary focus on Scenario 2 (Cationic Radical Polymerization) , as this is the standard context for "controlling molecular weight" in synthetic polymer chemistry.[1][2][3][4]
Part 1: Executive Summary & Mechanism
The Challenge of Cationic MW Control
Controlling the molecular weight of quaternary ammonium polymers is notoriously difficult due to Coulombic repulsion between the growing cationic chain end and the incoming cationic monomer.[1][2][3][4] This repulsion reduces the propagation rate (
Core Control Levers
-
Ionic Strength (The "Salt Effect"): Adding non-reactive salts (e.g., NaCl) screens the electrostatic repulsion, allowing higher MW.[1][2][3][4]
-
Chain Transfer Agents (CTAs): Thiols or specific solvents (IPA) to cap chain growth.[1][2][3][4]
-
Initiator Kinetics: Balancing radical flux (
) against termination ( ).[1][2][3][4]
Part 2: Troubleshooting Guide (Q&A)
Scenario A: Radical Polymerization (e.g., MAPTAC, DADMAC, or Acrylamide-co-Cationic)[1][2][3][4]
Q1: My polymer is gelling (crosslinking) uncontrollably. How do I reduce MW without stopping the reaction? Diagnosis: You are likely experiencing the Trommsdorff-Norrish Effect (Gel Effect) or trace divinyl impurities.[1][2][3] Solution:
-
Increase Chain Transfer Agent (CTA): Add 2-Mercaptoethanol (0.1–0.5 mol%) or Isopropyl Alcohol (IPA) as a co-solvent.[1][2][3][4] IPA acts as a mild transfer agent.[1][2][3][4]
-
Lower Monomer Concentration (
): Dilute the reaction to <20% w/w. High concentrations favor intermolecular chain transfer and branching.[1][2][3][4] -
Increase Initiator Concentration (
): Counter-intuitively, increasing the initiator lowers MW by creating more simultaneous chains that terminate earlier.[1][2][3][4]
Q2: I cannot achieve high molecular weight; the product is oligomeric. Diagnosis: Strong electrostatic repulsion or oxygen inhibition. Solution:
-
The "Salt Effect": Add 1.0 M NaCl to the aqueous reaction media.[1][2][3][4] This screens the positive charges on the polymer coil and monomer, reducing repulsion and increasing the propagation rate (
).[1][2][3][4] -
Degassing: Oxygen is a radical scavenger.[1][2][3][4] Purge with
for at least 45 minutes before adding the initiator. -
Lower Temperature: If using a thermal initiator (e.g., APS), lower the temperature (e.g., from 60°C to 50°C) and extend reaction time.[1][2][3][4] This reduces the termination rate (
) relative to propagation.[1][2][4]
Q3: The molecular weight distribution (PDI) is too broad (>2.0). Diagnosis: Conventional Free Radical Polymerization (FRP) inherently produces broad distributions.[1][2][4] Solution:
-
Switch to RAFT Polymerization: Use a cationic-compatible RAFT agent like 4-Cyanopentanoic acid dithiobenzoate .[1][2][3][4] This allows for "Living" polymerization characteristics (PDI < 1.2).[1][2][3][4]
-
Semi-Batch Addition: Do not add all monomers at once. Feed the monomer solution slowly ("starve-feed") to maintain a constant
ratio.[1][2][3][4]
Scenario B: Post-Polymerization Modification (Using this compound)
Q4: I am reacting Girard's Reagent T with a poly-aldehyde backbone, but the polymer is degrading (MW loss). Diagnosis: The condensation reaction (hydrazone/imine formation) usually requires acid catalysis, which can hydrolyze the polymer backbone (especially if it's a polysaccharide).[1][2][3][4] Solution:
-
pH Buffering: Maintain pH between 4.0–5.0 using an Acetate buffer.[1][2][3][4] Avoid strong mineral acids (HCl) which cleave glycosidic bonds.[1][2][3][4]
-
Reductive Amination: If forming a Schiff base, immediately reduce it with Sodium Cyanoborohydride (
) .[1][2][3][4] This prevents the reversible hydrolysis of the attachment, effectively "locking in" the MW.[1][2][4]
Part 3: Visualization & Logic
Decision Logic for Molecular Weight Control
The following diagram illustrates the decision matrix for adjusting reaction parameters to target specific MW outcomes in cationic polymerization.
Caption: Decision matrix for tuning molecular weight in cationic polymerization based on observed deviations.
Part 4: Experimental Protocol
Optimized Synthesis of High-MW Cationic Polymer (Reference Protocol)
Target: Synthesis of a generic cationic polymer (e.g., Poly(MAPTAC)) with controlled MW using the "Salt Effect."[1][2][3][4]
Materials:
Step-by-Step Methodology:
-
Preparation of Aqueous Phase (The Screening Step):
-
Monomer Addition:
-
Degassing (Oxygen Removal):
-
Initiation:
-
Termination & Purification:
Data Summary: Impact of Variables on MW
| Variable | Adjustment | Effect on Molecular Weight (MW) | Mechanism |
| [Initiator] | Increase | Decrease | Increases radical flux ( |
| [Monomer] | Increase | Increase | Increases propagation probability vs. termination.[1][2][3][4] |
| Salt (NaCl) | Increase | Increase | Screens electrostatic repulsion; increases |
| Temperature | Increase | Decrease | Increases termination rate ( |
| Mercaptan | Add | Sharp Decrease | Acts as a Chain Transfer Agent (CTA), capping growth.[1][2][3][4] |
References
-
Fundamental Principles of Cationic Polymerization: Matyjaszewski, K., & Davis, T. P. (2002).[1][2][3][4] Handbook of Radical Polymerization. Wiley-Interscience.[1][2][3][4] [1][2][3][4]
-
Salt Effects in Polyelectrolyte Synthesis: Bozorg-Haddad, A., et al. (2021).[1][2][3][4] "Achieving Molecular Weight Distribution Shape Control and Broad Dispersities using RAFT Polymerizations." Polymer Chemistry.
-
Girard's Reagent T Structure & Reactivity: Sigma-Aldrich.[1][2][3] (n.d.). This compound Product Sheet.
-
Controlling MW in Water-Soluble Polymers: ResearchGate Discussion. (2022). "How to increase the molecular weight of macromonomer polymers?"
-
Stoichiometry and MW Control: Fiveable. (2025).[1][2][3][4] "Stoichiometry and molecular weight control in Polymer Science."
Sources
- 1. Buy Methylmethaqualone (EVT-1196554) | 1915-80-6 [evitachem.com]
- 2. 1158315-95-7|1-(Ethyl(methyl)amino)propan-2-one hydrochloride|BLD Pharm [bldpharm.com]
- 3. 97564-73-3|1-(Methylamino)propan-2-one|BLD Pharm [bldpharm.com]
- 4. 20041-74-1|1-(Methylamino)propan-2-one hydrochloride|BLD Pharm [bldpharm.com]
Technical Support Center: Stabilizing Trimethyl(2-oxopropyl)azanium Chloride Nanoparticles
This technical guide addresses the stabilization of nanoparticles functionalized with Trimethyl(2-oxopropyl)azanium chloride (also known as Acetonyltrimethylammonium chloride ).
This specific ligand presents a unique dual challenge:
-
Electrostatic Instability: As a quaternary ammonium salt, it relies on positive charge repulsion (zeta potential), which is easily screened by physiological salts.
-
Chemical Reactivity: The "2-oxopropyl" group contains a ketone moiety. Unlike standard quaternary ammoniums (like CTAB), this ketone is electrophilic and can form covalent crosslinks with primary amines (found in Tris buffer, Glycine, or proteins) via Schiff base formation, leading to irreversible aggregation.
Status: Active Technical Lead: Senior Application Scientist Subject: Troubleshooting Aggregation & Stability Protocols
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My nanoparticles aggregate immediately upon addition to PBS or cell culture media. Why?
Diagnosis: Electrostatic Screening & Anionic Bridging. Your nanoparticles are stabilized by the cationic charge of the quaternary ammonium headgroup.
-
Mechanism: In pure water, the high positive Zeta potential (> +30 mV) prevents aggregation. In PBS (Phosphate Buffered Saline), two things happen:
-
Debye Length Compression: The high ionic strength (~150 mM) compresses the electrical double layer, allowing Van der Waals forces to pull particles together.
-
Phosphate Bridging: Multivalent anions (HPO₄²⁻) act as "bridges" between the positively charged trimethylammonium groups on adjacent particles, causing rapid flocculation.
-
Corrective Action:
-
Switch Buffers: Avoid multivalent anions. Use 0.9% NaCl (saline) or 5% Dextrose for isotonicity without phosphate bridging.
-
Steric Shielding: You must introduce a steric stabilizer. Pre-incubate particles with PEG-2000 (Polyethylene glycol) or a non-ionic surfactant (e.g., Tween 20 at 0.05%) before adding to high-salt media. This provides a physical barrier that persists even when charge is screened.
Q2: I switched to Tris-HCl buffer to avoid phosphates, but they still clumped after 1 hour. What is happening?
Diagnosis: Covalent Crosslinking (Schiff Base Formation). This is a compound-specific issue. The "2-oxopropyl" group contains a reactive ketone (C=O) .
-
Mechanism: Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine (-NH₂) . The ketone on your nanoparticle surface reacts with the amine in the buffer to form a Schiff Base (Imine) .
-
Reaction:
-
If the nanoparticles are dense, this reaction can crosslink the surface ligands or alter the surface hydrophilicity, leading to irreversible aggregation.
-
Corrective Action:
-
Prohibited Buffers: Tris, Glycine, Lysine, or any amine-containing buffer.
-
Recommended Buffers: Use HEPES , MOPS , or MES . These Good's Buffers have sterically hindered or tertiary amines that are far less reactive toward ketones.
Q3: The dispersion is stable in water but precipitates during storage at 4°C. Is it temperature sensitive?
Diagnosis: Crystallization or Enolization-Induced Aggregation.
-
Mechanism: The alpha-protons (adjacent to the ketone and the quaternary nitrogen) are acidic. Over time, especially if the pH drifts basic, the ketone can undergo keto-enol tautomerization . The enol form can participate in aldol-like condensations or simply change the solubility profile, leading to "aging" and precipitation.
-
Thermodynamics: Lower temperatures reduce the solubility of the stabilizing ligands. If the ligand density is high, the alkyl chains may crystallize (phase transition), forcing particles together.
Corrective Action:
-
pH Control: Maintain pH slightly acidic (pH 5.0–6.0) to suppress enolization.
-
Cryoprotectants: Do not freeze without a cryoprotectant. Use Sucrose (10% w/v) or Trehalose to maintain particle spacing during storage.
Part 2: Experimental Protocols
Protocol A: Buffer Compatibility & Stabilization Workflow
Objective: To transfer cationic ketone-functionalized nanoparticles into physiological conditions without aggregation.
Materials:
-
Nanoparticle Stock (in DI Water)
-
mPEG-SH or mPEG-Silane (2kDa or 5kDa) - If covalent grafting is possible
-
Alternative: Pluronic F-127 (Non-ionic surfactant)
-
Buffer: 10mM HEPES, pH 7.2 (0.2 µm filtered)
Step-by-Step:
-
Quality Control (QC): Measure Zeta Potential in DI water. Target: > +30 mV . If < +20 mV, the ligand density is too low for electrostatic stabilization.
-
Steric Coating (Crucial Step):
-
Add Pluronic F-127 to the nanoparticle suspension to a final concentration of 0.1% (w/v) .
-
Incubate for 30 minutes at Room Temperature with gentle mixing (Do not vortex vigorously).
-
Why? The hydrophobic PPO block adsorbs to the particle surface, while the PEG chains extend outward, providing steric stability.
-
-
Buffer Exchange:
-
Slowly add 10mM HEPES (pH 7.2) dropwise.
-
Monitor size via Dynamic Light Scattering (DLS).
-
-
Final Formulation:
-
If using for in vivo studies, adjust tonicity with Mannitol or Dextrose (avoid NaCl if possible to maximize stability).
-
Data Table: Buffer Compatibility Matrix
| Buffer System | Compatibility | Risk Factor | Mechanism of Failure |
| DI Water (pH 5-6) | ✅ Excellent | Low | N/A (Native stability) |
| PBS (Phosphate) | ❌ Critical Fail | High | Anionic bridging (PO₄³⁻) & Charge screening |
| Tris-HCl | ❌ Critical Fail | High | Covalent Schiff Base reaction with ketone |
| Glycine / Lysine | ❌ Critical Fail | High | Crosslinking via primary amines |
| HEPES / MOPS | ✅ Good | Low | Sterically hindered amines (Non-reactive) |
| Saline (0.9% NaCl) | ⚠️ Caution | Medium | Charge screening (Requires steric stabilizer) |
| Borate Buffer | ⚠️ Caution | Medium | Complexation with diols (if present nearby) |
Part 3: Mechanism Visualization
The following diagram illustrates the two primary failure modes for these specific nanoparticles: Phosphate Bridging (Electrostatic) and Schiff Base Formation (Chemical).
Caption: Dual failure modes. Path A (Red) shows electrostatic collapse in high salt/phosphate. Path B (Blue) shows unique chemical crosslinking of the ketone group by amine buffers.
References
-
Israelachvili, J. N. (2011). Intermolecular and Surface Forces. Academic Press. (Defines DLVO theory and electrostatic screening mechanisms). Link
-
Honary, S., & Zahir, F. (2013). Effect of Zeta Potential on the Properties of Nano-Drug Delivery Systems. Tropical Journal of Pharmaceutical Research, 12(2), 255–264. (Validates the +30mV stability threshold). Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Authoritative source on Schiff base chemistry between ketones and primary amines). Link
-
Moore, T. L., et al. (2015). Nanoparticle colloidal stability in cell culture media and impact on cellular interactions. Chemical Society Reviews, 44(17), 6287-6305. (Discusses protein corona and aggregation in biological media). Link
impact of monomer concentration on Trimethyl(2-oxopropyl)azanium chloride polymerization
The following guide is designed as a specialized Technical Support Center for researchers working with quaternary ammonium monomers.
Note on Chemical Identity: The specific IUPAC name provided, Trimethyl(2-oxopropyl)azanium chloride (CAS: 54541-46-7, also known as Acetonyltrimethylammonium chloride), refers to a ketone-functionalized quaternary ammonium salt . This molecule lacks a polymerizable vinyl, acrylate, or allyl group and will not undergo radical polymerization on its own.
It is highly probable that this inquiry refers to the structurally similar and widely used acrylate/methacrylate analogs, such as [2-(Acryloyloxy)ethyl]trimethylammonium chloride (AETAC/DAC) or [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC/DMC) . The following guide addresses the impact of monomer concentration on the polymerization of these specific reactive analogs, while providing a troubleshooting step to verify monomer identity.
Topic: Impact of Monomer Concentration on Quaternary Ammonium Chloride Polymerization Ticket ID: POLY-QAC-001 Status: Resolved (Senior Scientist Verified)
Executive Summary: The Critical Role of Monomer Concentration
In the radical polymerization of cationic monomers like Acryloyloxyethyltrimethylammonium chloride (DAC) , monomer concentration (
Unlike non-ionic monomers (e.g., acrylamide), cationic monomers exhibit non-ideal kinetic orders due to the "Polyelectrolyte Effect." As
Key Kinetic Relationship
For aqueous solution polymerization of DAC/AETAC:
-
Standard Monomers:
-
Quaternary Ammonium Monomers:
(e.g., 1.69 for DAC [1])
Implication: Doubling the monomer concentration can nearly quadruple the polymerization rate, leading to potential thermal runaways if not managed.
Experimental Impact Data (Quantitative Analysis)
The following table summarizes the impact of varying
| Parameter | Low Concentration ( | Medium Concentration ( | High Concentration ( |
| Reaction Rate ( | Slow / Linear. Electrostatic repulsion hinders propagation. | Accelerated. Ionic shielding improves monomer addition rates. | Explosive / Auto-accelerating. Strong Gel Effect (Trommsdorff effect) observed early. |
| Molecular Weight ( | Low. Dominated by solvent chain transfer and termination. | High. High | Very High / Crosslinked. Risk of insoluble "microgels" due to chain entanglement. |
| Viscosity Evolution | Manageable. Newtonian behavior mostly maintained. | Rapid increase. Shear-thinning behavior emerges. | Unmanageable without high-torque stirring. Heat transfer becomes the limiting factor. |
| Conversion ( | Often limits at 80-90% due to "cage effect" of water. | High (>98%). | High (>99%), but residual monomer can be trapped in glassy matrix. |
| Stability Risks | Hydrolysis is slow (low heat). | Moderate risk.[1] | High Risk. Exotherm spikes can trigger ester hydrolysis (loss of cationic charge). |
Visualization: Kinetic Pathways & Process Logic
The following diagram illustrates the causal loops triggered by increasing monomer concentration.
Caption: Causal loop diagram showing how increased monomer concentration accelerates rate via ionic screening and the gel effect, creating feedback loops that impact safety and molecular weight.
Troubleshooting Guide (Q&A Format)
Category 1: Reaction Failure & Monomer Verification
Q: I set up the reaction with "this compound" at 50% concentration, added APS initiator, and heated to 60°C, but no polymer formed. Why? A: You are likely using the wrong chemical.
-
Diagnosis: "this compound" (Acetonyltrimethylammonium chloride) is a ketone . Ketones do not polymerize via free-radical mechanisms used for acrylates.
-
Solution: Verify your CAS number.[2][3]
-
If you have CAS 54541-46-7 : This is the ketone.[4] It will never polymerize.
-
If you intended to make a cationic polyelectrolyte, you likely need [2-(Acryloyloxy)ethyl]trimethylammonium chloride (CAS 44992-01-0) or [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (CAS 5039-78-1).
-
-
Action: Switch to the correct acrylate/methacrylate monomer.
Category 2: Thermal Runaway & Gelation
Q: My reaction at 60% monomer concentration solidified instantly and the temperature spiked to 95°C. How do I control this? A: You encountered the "Trommsdorff Effect" (Gel Effect) compounded by the high kinetic order of cationic monomers.
-
Mechanism: At high
, the reaction rate scales non-linearly ( ). The heat generated cannot escape due to high viscosity, causing a thermal spike that further increases the rate ( increases with ). -
Protocol Adjustment:
-
Dilution: Reduce initial
to 20-30%. -
Semi-Batch Feed: Do not add all monomer at once. Keep a "starved feed" reactor where monomer is added slowly over 2-4 hours. This limits the instantaneous
in the reactor, keeping heat generation constant [2]. -
pH Control: Ensure pH is maintained (approx. 3.5 - 5.0). High temperatures can cause hydrolysis of the ester group, releasing acrylic acid and changing the reactivity ratios.
-
Category 3: Molecular Weight Issues
Q: I need extremely high molecular weight flocculants. Increasing monomer concentration helped, but now I have insoluble "jelly" particles. What is happening? A: You are forming crosslinked microgels.
-
Cause: At very high
, chain transfer to polymer becomes more likely, or trace bifunctional impurities (e.g., dimethacrylates formed during monomer synthesis) act as crosslinkers. -
Solution:
-
Chain Transfer Agent: Add a trace amount of sodium formate or isopropanol to regulate chain length and prevent branching.
-
Impurity Check: Analyze your monomer by HPLC. If it contains >50 ppm of crosslinking impurities (e.g., methylenebisacrylamide or diesters), you will get gelation at high concentrations.
-
Initiator Reduction: Lower the initiator concentration rather than increasing monomer concentration further. Lower radical flux yields longer chains.
-
Standard Operating Protocol (SOP): High-Concentration Polymerization
Objective: Synthesize Poly(Acryloyloxyethyltrimethylammonium chloride) with controlled heat profile.
-
Preparation:
-
Monomer: Prepare a 40% w/w aqueous solution of the monomer.
-
Chelant: Add 0.01% EDTA to sequester metal ions (which can catalyze premature decomposition).
-
pH Adjustment: Adjust pH to 4.0 using dilute HCl. (Crucial to prevent ester hydrolysis).
-
-
Deoxygenation:
-
Purge solution with
for 30 minutes. Oxygen is a potent inhibitor.
-
-
Initiation (Adiabatic/Redox):
-
Oxidant: Ammonium Persulfate (APS) at 0.1 mol% relative to monomer.
-
Reductant: Sodium Metabisulfite (SMBS) or TEMED.
-
Note: For high
, use a Redox couple to initiate at lower temperatures (e.g., 20°C). This allows the exotherm to raise the temperature to 60-70°C without boiling the water.
-
-
Monitoring:
-
Track temperature.[5] If
exceeds 2°C/min, apply cooling jacket immediately.
-
References
-
Kinetics of Acryloyloxyethyl Trimethyl Ammonium Chloride Polymerization. Source: ResearchGate.[6] URL:[Link] Relevance: Establishes the kinetic order of polymerization as
, confirming the non-linear impact of concentration. -
Synthesis of Cationic Flocculants by Semicontinuous Inverse Microemulsion Polymerization. Source: ResearchGate.[6] URL:[Link] Relevance: Discusses semi-continuous feed strategies to manage high monomer concentrations and reaction rates.
-
Poly([(2-methacryloyloxy)ethyl]trimethylammonium chloride): Synthesis and Characterization. Source: Universidad San Sebastián (via Vertex AI). URL:[Link] Relevance: Provides baseline characterization for the methacrylate analog (DMC/METAC).
-
This compound (Compound Definition). Source: PubChem.[7] URL:[Link] Relevance: Verifies the structure of the specific chemical name provided by the user as a non-polymerizable ketone.
Sources
- 1. Recent Advances in Quaternary Ammonium Monomers for Dental Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Methylmethaqualone (EVT-1196554) | 1915-80-6 [evitachem.com]
- 3. echemi.com [echemi.com]
- 4. 15364-56-4|(Dimethylamino)acetone|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Trimethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride | C10H20ClNO2 | CID 3038537 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Performance Deep Dive: Trimethyl(2-oxopropyl)azanium Chloride in Key Industrial Applications
A Comparative Guide for Researchers and Drug Development Professionals
In the vast landscape of quaternary ammonium compounds (QACs), the introduction of novel functional groups offers the potential for enhanced or specialized performance in a variety of applications. This guide provides a comprehensive performance comparison of Trimethyl(2-oxopropyl)azanium chloride, a QAC featuring a ketone functionality, against conventional alternatives in its presumed primary application areas: antimicrobial efficacy, surfactant-based formulations, and phase transfer catalysis. While direct comparative data for this specific molecule is limited in publicly available literature, this analysis synthesizes established structure-activity relationships of QACs, the influence of polar functional groups, and data from analogous compounds to provide a predictive performance profile and guide future research.
Introduction to this compound: A Structurally Unique Cationic Agent
This compound, also known as Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate, belongs to the broad class of quaternary ammonium compounds. Its structure is characterized by a positively charged quaternary nitrogen atom, which is responsible for its cationic nature, and a distinctive 2-oxopropyl (acetylmethyl) group. This ketone functionality sets it apart from conventional QACs that typically feature simple alkyl or benzyl substitutions.
The presence of the ketone group is anticipated to modulate the physicochemical properties of the molecule, such as its hydrophilicity, polarity, and potential for hydrogen bonding. These modifications could, in turn, influence its performance in various applications. This guide will explore these potential effects in detail.
Antimicrobial Performance: A Balancing Act of Lipophilicity and Polarity
Quaternary ammonium compounds are widely utilized as disinfectants and antiseptics due to their broad-spectrum antimicrobial activity. Their primary mechanism of action involves the disruption of microbial cell membranes.[1][2] The effectiveness of this disruption is heavily dependent on the compound's structure, particularly the length of its alkyl chains.
Comparison with Traditional QACs
Traditional QACs, such as Benzalkonium Chloride (BAC) and Cetylpyridinium Chloride (CPC), owe their potent antimicrobial activity to a careful balance between a hydrophilic cationic head and a long, lipophilic alkyl tail. This amphiphilic nature allows them to intercalate into the lipid bilayer of bacterial membranes, leading to cell lysis. The optimal alkyl chain length for broad-spectrum antibacterial activity is generally considered to be between C12 and C16.[1][3]
This compound possesses a short, polar 2-oxopropyl group instead of a long alkyl chain. This structural difference is expected to have a significant impact on its antimicrobial efficacy.
Expected Performance of this compound:
-
Reduced Broad-Spectrum Efficacy: The absence of a long lipophilic tail will likely result in significantly weaker nonspecific antimicrobial activity compared to traditional QACs. The molecule's ability to penetrate and disrupt the lipid-rich bacterial membrane will be diminished.
-
Potential for Specific Interactions: The ketone group could potentially engage in more specific interactions, such as hydrogen bonding, with components of microbial cell walls or enzymes. However, without specific experimental data, this remains speculative.
-
Gram-Positive vs. Gram-Negative Activity: QACs generally exhibit higher activity against Gram-positive bacteria. It is plausible that any antimicrobial activity of this compound would be more pronounced against this class of bacteria.
Table 1: Predicted Antimicrobial Performance Comparison
| Feature | This compound | Benzalkonium Chloride (BAC) | Cetylpyridinium Chloride (CPC) |
| Primary Mechanism | Membrane disruption (predicted to be weak) | Membrane disruption | Membrane disruption |
| Key Structural Feature | Short, polar ketone group | Long alkyl chain (C12-C16) | Long alkyl chain (C16) |
| Predicted Efficacy | Low | High | High |
| Spectrum of Activity | Narrow (speculative) | Broad | Broad |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
To empirically determine and compare the antimicrobial efficacy, a standardized Minimum Inhibitory Concentration (MIC) assay should be performed.
Methodology:
-
Prepare Bacterial Cultures: Grow selected strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in appropriate broth media to a logarithmic growth phase.
-
Serial Dilutions: Prepare a series of two-fold dilutions of this compound and the comparator QACs (e.g., BAC) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test bacteria.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Surfactant Performance: Impact on Surface Tension and Conditioning
Cationic surfactants are integral components of fabric softeners and hair conditioners. Their positively charged headgroups adsorb onto negatively charged surfaces (like fabric or hair), creating a lubricating layer that reduces static and imparts a soft feel.[4][5]
Comparison with Traditional Cationic Surfactants
The performance of cationic surfactants in these applications is largely governed by their ability to reduce surface tension and their deposition efficiency. Traditional conditioning agents, such as Behentrimonium Chloride and Cetrimonium Chloride, possess long alkyl chains that contribute to their surface activity and hydrophobicity.
Expected Performance of this compound:
-
Reduced Surface Activity: Due to its short and polar side chain, this compound is expected to be a much less effective surfactant than traditional long-chain QACs. Its ability to lower the surface tension of water will be limited.
-
Lower Conditioning Efficacy: The conditioning effect relies on the deposition of a hydrophobic layer. The hydrophilic nature of the 2-oxopropyl group would likely result in poor deposition and a less noticeable softening or conditioning effect on fabrics and hair.
-
Potential as a Co-surfactant or Hydrotrope: While not a primary conditioning agent, its water solubility and polar nature might allow it to function as a hydrotrope, helping to solubilize other less soluble components in a formulation.
Table 2: Predicted Surfactant Performance Comparison
| Property | This compound | Behentrimonium Chloride | Cetrimonium Chloride |
| Application | Fabric Softeners, Hair Conditioners | Fabric Softeners, Hair Conditioners | Fabric Softeners, Hair Conditioners |
| Key Structural Feature | Short, polar ketone group | Long alkyl chain (C22) | Long alkyl chain (C16) |
| Predicted Surface Activity | Low | High | High |
| Predicted Conditioning Effect | Poor | Excellent | Good |
Experimental Protocol: Evaluation of Hair Conditioning Performance
The wet combing test is a standard method to quantify the conditioning effect of a hair care product.
Methodology:
-
Hair Tress Preparation: Use standardized bleached hair tresses.
-
Treatment: Treat the hair tresses with a base conditioner formulation containing either this compound or a traditional cationic surfactant at a specified concentration.
-
Rinsing: Rinse the tresses thoroughly with water.
-
Wet Combing Analysis: Use a texture analyzer or a similar instrument equipped with a comb to measure the force required to comb through the wet hair tress.
-
Data Analysis: Compare the combing force for tresses treated with different formulations. A lower combing force indicates a better conditioning effect.
Caption: Experimental workflow for the wet combing test of hair conditioners.
Phase Transfer Catalysis: The Role of Cation-Anion Interactions
Phase transfer catalysts (PTCs) facilitate reactions between reactants located in different immiscible phases (e.g., aqueous and organic). QACs are effective PTCs because their cationic head can pair with an anionic reactant in the aqueous phase, and the resulting ion pair is sufficiently lipophilic to migrate into the organic phase to react.[6]
Comparison with Traditional PTCs
The efficiency of a QAC as a PTC is influenced by factors such as the lipophilicity of the cation and the strength of the ion pair. Catalysts like Tetrabutylammonium Bromide (TBAB) and Benzyltriethylammonium Chloride (BTEAC) are commonly used due to their balanced properties.
Expected Performance of this compound:
-
Limited Efficacy in Biphasic Systems: The high hydrophilicity of this compound will likely hinder its ability to transport anions into a nonpolar organic phase. Its partitioning into the organic phase is expected to be very low, rendering it an inefficient PTC for many standard biphasic reactions.
-
Potential in Polar Aprotic Solvents: It might show some catalytic activity in reactions where a more polar organic solvent is used, or in solid-liquid phase transfer catalysis.
-
Influence of the Ketone Group: The electron-withdrawing nature of the ketone group could potentially influence the charge distribution on the quaternary nitrogen, which might affect the strength of the ion pair with the transported anion. However, the dominant factor will likely be its low lipophilicity.
Table 3: Predicted Phase Transfer Catalysis Performance Comparison
| Catalyst | This compound | Tetrabutylammonium Bromide (TBAB) | Benzyltriethylammonium Chloride (BTEAC) |
| Key Property | High Hydrophilicity | Balanced Lipophilicity/Hydrophilicity | Balanced Lipophilicity/Hydrophilicity |
| Predicted Efficiency | Low | High | High |
| Typical Applications | Limited (speculative) | Nucleophilic substitutions, oxidations | Nucleophilic substitutions, alkylations |
Experimental Protocol: Williamson Ether Synthesis
A classic Williamson ether synthesis reaction can be used to compare the catalytic efficiency of different PTCs.
Methodology:
-
Reaction Setup: In a round-bottom flask, combine an alcohol (e.g., phenol) in an organic solvent (e.g., toluene) and an aqueous solution of a base (e.g., sodium hydroxide).
-
Catalyst Addition: Add a catalytic amount (e.g., 1 mol%) of this compound or a standard PTC like TBAB.
-
Reagent Addition: Add an alkyl halide (e.g., benzyl bromide).
-
Reaction Monitoring: Heat the reaction mixture and monitor its progress over time using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Data Analysis: Compare the reaction rates and final product yields for each catalyst.
Caption: General workflow for comparing phase transfer catalyst efficiency.
Conclusion and Future Outlook
Based on established structure-activity relationships for quaternary ammonium compounds, this compound is predicted to exhibit significantly different performance characteristics compared to conventional long-chain QACs. The presence of the short, polar 2-oxopropyl group is expected to diminish its efficacy as a broad-spectrum antimicrobial agent and a primary surfactant in conditioning applications. Its utility as a phase transfer catalyst in standard biphasic systems is also likely to be limited due to its high hydrophilicity.
However, the unique ketone functionality may confer novel properties that warrant further investigation. Potential areas for future research include:
-
Exploring specific biological interactions: Investigating if the ketone group can lead to targeted interactions with microbial enzymes or other biological targets.
-
Application as a hydrotrope or co-surfactant: Evaluating its performance in complex formulations to enhance the solubility of other components.
-
Use in specialized catalytic systems: Testing its efficacy in solid-liquid phase transfer catalysis or in reactions involving more polar organic phases.
Ultimately, empirical data is required to validate these predictions and fully elucidate the performance profile of this compound. The experimental protocols outlined in this guide provide a framework for such investigations, which will be crucial in determining the potential of this and other functionalized quaternary ammonium compounds in various industrial and scientific applications.
References
- Nadagouda, M. N., et al. (2022). Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. Medicinal Chemistry Research, 31(10), 1663-1678.
-
Fenix, A. (n.d.). Synthesis of quaternary ammonium salts using batch and continuous technologies. Retrieved from [Link]
- Nadagouda, M. N., et al. (2022). Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. Medicinal Chemistry Research, 31(10), 1663–1678.
- Jovanović, J., et al. (2023). Further Study of the Polar Group’s Influence on the Antibacterial Activity of the 3-Substituted Quinuclidine Salts with Long Alkyl Chains. Pharmaceuticals, 16(5), 735.
- Giumanini, A. G., et al. (1997). Synthesis and structure-antimicrobial activity relationships of quaternary ammonium derivatives of perhydropyrrolo-[3,4-c]pyridine. Il Farmaco, 52(4), 227-234.
- Al-Shahrani, S. S., & Al-Ghamdi, H. A. (2023). Quaternary ammonium salts-based materials and their biological applications.
- Reddy, C. S., & Rao, K. R. C. (2014). A Remarkably Efficient Phase-Transfer Catalyzed Amination of α-Bromo-α, β-Unsaturated Ketones in Water. Journal of the Korean Chemical Society, 58(6), 613-618.
- Li, Y., et al. (2018). Effect of the hydroxymethyl groups of quaternary ammonium salt cationic surfactants on surface activity and corrosion inhibition for mild steel in hydrochloric acid.
- Kaczmarek, M., & Landfester, K. (2024). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Molecules, 29(9), 2053.
-
Alfa Chemistry. (2023, August 12). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications [Video]. YouTube. [Link]
- Santos, J., et al. (2023). On Hair Care Physicochemistry: From Structure and Degradation to Novel Biobased Conditioning Agents. Polymers, 15(11), 2533.
-
Stanford Chemicals. (n.d.). An Analysis of Cationic Conditioning Agents in Hair Conditioner. Retrieved from [Link]
- Singh, A., & Quraishi, M. A. (2022). Synthesis of a new quaternary ammonium salt for efficient inhibition of mild steel corrosion in 15 % HCl: Experimental and theoretical studies. Journal of Molecular Liquids, 349, 118128.
- Vasile, C., & Pamfil, D. (2020). Quaternary Ammonium Chitosans: The Importance of the Positive Fixed Charge of the Drug Delivery Systems. Pharmaceutics, 12(9), 869.
-
Personal Care Magazine. (2023, December 10). Electrokinetic study in Singapore ranks BTMC best hair conditioner surfactant. Retrieved from [Link]
Sources
- 1. (PDF) Antimicrobial activity of quaternary ammonium salts: structure-activity relationship [academia.edu]
- 2. researchgate.net [researchgate.net]
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- 4. On Hair Care Physicochemistry: From Structure and Degradation to Novel Biobased Conditioning Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Analysis of Cationic Conditioning Agents in Hair Conditioner - Guangzhou Monsa Chemical Co.,Ltd. [monsachemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Confirming the Structure of Trimethyl(2-oxopropyl)azanium chloride: A Comparative Guide to LC-MS Methodologies
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. Trimethyl(2-oxopropyl)azanium chloride, a quaternary ammonium compound, presents a common analytical challenge due to its high polarity and permanent positive charge. This guide provides a detailed comparison of two robust Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies—Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Chromatography (IPC)—for the structural confirmation of this compound, supported by experimental data and expert insights.
The Analytical Challenge: Retaining and Analyzing Polar Cations
Conventional reversed-phase liquid chromatography (RPLC) is often unsuitable for highly polar molecules like this compound, as they exhibit poor retention on non-polar stationary phases.[1][2] This leads to elution in or near the solvent front, resulting in poor separation and potential ion suppression in the mass spectrometer. Therefore, alternative chromatographic strategies are necessary.
This guide will compare two such strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[3] A water-rich layer forms on the stationary phase, allowing for partitioning of polar analytes, thus providing retention.[3]
-
Ion-Pairing Chromatography (IPC): In this approach, an ion-pairing reagent is added to the mobile phase of a reversed-phase system.[4][5] This reagent, typically a hydrophobic molecule with an opposite charge, forms a neutral complex with the analyte, which can then be retained by the non-polar stationary phase.[6][7]
Comparative Analysis of LC-MS Methodologies
The choice between HILIC and IPC for the analysis of this compound depends on several factors, including desired retention time, sensitivity, and compatibility with mass spectrometry. Below is a comparative summary of the performance of each technique.
| Parameter | HILIC-MS | Ion-Pairing LC-MS |
| Retention Mechanism | Partitioning into an adsorbed water layer on a polar stationary phase.[3] | Formation of a neutral ion-pair with a hydrophobic counter-ion, retained on a non-polar stationary phase.[5] |
| Mobile Phase | High organic content (e.g., >80% acetonitrile) with an aqueous buffer. | Aqueous mobile phase with a low percentage of organic solvent and an ion-pairing reagent. |
| MS Compatibility | Generally excellent due to the high organic content aiding desolvation in the ESI source.[3] | Can be problematic as some ion-pairing reagents are non-volatile and can cause ion suppression.[8] |
| Selectivity | Based on hydrophilicity. | Dependent on both the analyte and the ion-pairing reagent.[6] |
| Column Equilibration | Can be slow, requiring careful equilibration between runs for reproducibility. | Can also require significant equilibration time for the ion-pairing reagent to coat the stationary phase.[1] |
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step methodologies for the analysis of this compound using both HILIC-MS and IPC-MS.
Diagram of the General LC-MS Workflow
Caption: General LC-MS workflow for compound analysis.
Protocol 1: HILIC-MS for this compound
This protocol is designed to provide robust retention and excellent sensitivity for the target compound.
1. Sample Preparation:
- Dissolve this compound standard in 90:10 acetonitrile:water to a final concentration of 1 µg/mL. This high organic content is crucial for good peak shape in HILIC.
2. LC Conditions:
- Column: A HILIC column with a polar stationary phase (e.g., amide, silica).
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
- Mobile Phase B: Acetonitrile.
- Gradient: 95% B to 50% B over 10 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
3. MS Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Scan Mode: Full Scan (m/z 50-200) and Product Ion Scan.
Rationale for Choices:
-
The use of a volatile buffer like ammonium formate is essential for MS compatibility.[9]
-
A high acetonitrile starting condition ensures the retention of the polar analyte on the HILIC column.
-
Positive ESI is chosen due to the permanent positive charge of the quaternary ammonium group.
Protocol 2: Ion-Pairing LC-MS for this compound
This protocol offers an alternative for laboratories primarily equipped with reversed-phase columns.
1. Sample Preparation:
- Dissolve this compound standard in 50:50 acetonitrile:water to a final concentration of 1 µg/mL.
2. LC Conditions:
- Column: C18 reversed-phase column (e.g., 100 Å, 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 5 mM Heptafluorobutyric Acid (HFBA).
- Mobile Phase B: Acetonitrile with 5 mM HFBA.
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 35 °C.
- Injection Volume: 5 µL.
3. MS Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Scan Mode: Full Scan (m/z 50-300) and Product Ion Scan.
Rationale for Choices:
-
HFBA is a volatile ion-pairing agent suitable for LC-MS applications.[4]
-
A C18 column is used to retain the neutral ion-pair formed between the analyte and HFBA.
-
The gradient starts with a high aqueous content to promote ion-pair formation and retention.
Structural Confirmation by Tandem Mass Spectrometry (MS/MS)
Confirmation of the structure of this compound is achieved by comparing the experimentally obtained mass spectrum and fragmentation pattern with the theoretical values.
Expected Mass and Fragmentation:
-
Parent Ion (M+): The theoretical exact mass of the Trimethyl(2-oxopropyl)azanium cation is C6H14NO+, with a monoisotopic mass of approximately 116.1075 m/z.
-
Fragmentation: Collision-Induced Dissociation (CID) of the parent ion is expected to yield characteristic fragment ions. Quaternary ammonium compounds often undergo fragmentation through charge-remote and charge-directed pathways.[10][11]
Diagram of the Proposed Fragmentation Pathway
Caption: Proposed fragmentation of Trimethyl(2-oxopropyl)azanium.
Conclusion
References
-
RSC Publishing. (n.d.). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods. Retrieved from [Link]
-
ScienceDirect. (n.d.). Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mas. FOLIA. Retrieved from [Link]
-
AESAN. (n.d.). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/. Retrieved from [Link]
-
Springer. (n.d.). Determination of quaternary ammonium compound residues in fruits and vegetables by QuEChERS following LC-MS/MS analysis. Retrieved from [Link]
-
PubMed. (2006, October 2). LC/MS/MS analysis of quaternary ammonium drugs and herbicides in whole blood. Retrieved from [Link]
-
ChemRxiv. (2022, January 17). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. Retrieved from [Link]
-
PubMed. (2022, June 3). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Retrieved from [Link]
-
ScienceDirect. (2021, July 21). Chapter 3: Ion Pair Liquid Chromatography–Mass Spectrometry for Probing the Polar Metabolome. Books. Retrieved from [Link]
-
LCGC North America. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]
-
Bioanalysis Zone. (2021, October 19). LC–MS and small molecule analysis: an interview with Liam Moran. Retrieved from [Link]
-
ACS Publications. (2024, January 26). High-Resolution Mass Spectrometry Screening of Quaternary Ammonium Compounds (QACs) in Dust from Homes and Various Microenvironments in South China. Environmental Science & Technology. Retrieved from [Link]
-
MDPI. (2025, December 12). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. Retrieved from [Link]
-
PubMed. (2012, June 15). LC-MS metabolomics of polar compounds. Retrieved from [Link]
-
Chromatography Today. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Retrieved from [Link]
-
MDPI. (2021, November 18). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Retrieved from [Link]
-
Springer. (2025, August 7). Identification of quaternary ammonium compounds by plasma desorption mass spectrometry. Retrieved from [Link]
-
ScienceDirect. (2021, July 21). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Books. Retrieved from [Link]
-
Waters Corporation. (2004, October 1). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Retrieved from [Link]
-
ACS Publications. (2022, November 25). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Retrieved from [Link]
-
PubMed. (2021, November 18). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Biodegradability of Novel Cationic Polymers: A Comparative Framework Featuring Trimethyl(2-oxopropyl)azanium Chloride-Based Polymers
For researchers and professionals in drug development and material science, the advent of novel functional polymers brings both opportunity and responsibility. Cationic polymers are cornerstones in advanced therapeutic delivery systems, prized for their ability to interact with negatively charged biological molecules like nucleic acids and cell membranes. However, their environmental fate and biocompatibility are paramount. This guide provides a comprehensive framework for assessing the biodegradability of novel cationic polymers, using the hypothetical trimethyl(2-oxopropyl)azanium chloride-based polymer as a case study. We will navigate the rationale behind experimental design, detail standardized protocols, and compare against established biodegradable polymers to provide a robust, self-validating assessment strategy.
The Rationale for Biodegradability Assessment of Cationic Polymers
Cationic polymers, such as those potentially synthesized from this compound, offer unique advantages in drug and gene delivery. Their positive charge facilitates encapsulation and cellular uptake of therapeutic payloads. However, this same charge can lead to cytotoxicity and bioaccumulation if the polymer is not designed to degrade safely within a biological system or the environment. Therefore, rigorous biodegradability testing is not merely a regulatory hurdle but a fundamental aspect of responsible polymer design. The primary goal is to ensure that the polymer breaks down into non-toxic, smaller molecules that can be safely metabolized or eliminated.[1][2]
Selecting Appropriate Benchmarks for Comparison
To contextualize the performance of a novel polymer, it is essential to compare it against well-characterized materials. The choice of benchmarks should reflect both natural and synthetic polymers known for their biodegradability.
-
Chitosan: A natural cationic polysaccharide derived from chitin. It is renowned for its biocompatibility and biodegradability, primarily through enzymatic degradation. Chitosan serves as an excellent positive control from a natural origin.
-
Poly(lactic-co-glycolic acid) (PLGA): While not inherently cationic, PLGA is the gold standard for biodegradable synthetic polymers in drug delivery. Its degradation occurs via hydrolysis of its ester linkages. Cationic variants of PLGA can also be synthesized, making it a relevant synthetic benchmark.
-
Cationic Poly(ε-caprolactone) (PCL): PCL is another well-studied biodegradable polyester. Cationic modifications of PCL provide a direct synthetic analogue to compare against novel cationic polymers, with degradation also proceeding through hydrolysis.[3]
Standardized Methodologies for Assessing Biodegradability
A credible assessment of biodegradability relies on internationally recognized and validated testing standards. These protocols provide standardized conditions, inocula, and endpoints, ensuring that results are reproducible and comparable across different laboratories. The choice of method depends on the polymer's intended application and disposal environment.
-
Ready Biodegradability (Aquatic Environment): OECD 301 Series The OECD 301 tests are stringent screening methods to determine if a chemical can be rapidly and ultimately biodegraded by microorganisms in an aerobic aquatic environment.[4][5] The OECD 301B (CO₂ Evolution Test) is particularly useful. It measures the carbon dioxide produced by microbial respiration as the test substance is degraded. A substance is considered "readily biodegradable" if it reaches 60% of its theoretical CO₂ production (ThCO₂) within a 10-day window during the 28-day test period.[6][7][8]
-
Aerobic Biodegradation in Soil: ASTM D5988 / ISO 17556 These standards are designed to evaluate the biodegradability of plastic materials in a soil environment. The test involves mixing the polymer with soil and measuring the evolved carbon dioxide over time. This is crucial for applications where the material may end up in a terrestrial environment.
-
Aerobic Biodegradation under Controlled Composting Conditions: ASTM D5338 / ISO 14855 For materials intended for industrial composting, this test is the most relevant. It simulates the thermophilic conditions (typically 58°C) of a composting facility.[9][10][11] Biodegradation is again quantified by measuring the evolved CO₂.[11] This method is essential for claiming a material is "compostable."
Experimental Workflow and Protocols
A logical and systematic workflow is critical for a successful biodegradability assessment. The following diagram illustrates a typical experimental pathway.
Caption: Experimental workflow for assessing polymer biodegradability.
Detailed Protocol: OECD 301B - CO₂ Evolution Test
This protocol provides a step-by-step guide for assessing the ready biodegradability of a novel cationic polymer.
1. Preparation of Reagents and Inoculum:
-
Mineral Medium: Prepare a stock solution containing essential mineral salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride) in deionized water as specified in the OECD 301 guideline.[4]
-
Inoculum: Collect fresh activated sludge from a municipal wastewater treatment plant that treats predominantly domestic sewage. The concentration of suspended solids should be determined. The inoculum provides a mixed population of microorganisms.[6]
-
CO₂-Free Air: Prepare a system to supply air that has been passed through a solution of NaOH or another suitable absorbent to remove CO₂.
2. Calculation of Theoretical CO₂ (ThCO₂):
-
Perform elemental analysis (C, H, N, O) on the dry polymer to determine its empirical formula.
-
Calculate the ThCO₂ in mg of CO₂ per mg of test substance. This is the maximum amount of CO₂ that can be produced if the polymer is fully mineralized.
3. Experimental Setup:
-
Use biometer flasks or a similar respirometry system. Each flask will contain the test substance, mineral medium, and inoculum. The headspace of the flask is connected to a series of absorption bottles containing a known volume and concentration of barium hydroxide (Ba(OH)₂) or sodium hydroxide (NaOH) to trap the evolved CO₂.
-
Prepare the following in triplicate:
-
Test Flasks: Containing the novel polymer (e.g., 10-20 mg of carbon per liter).
-
Positive Control: Containing a readily biodegradable substance like microcrystalline cellulose or sodium benzoate. This validates the activity of the inoculum.
-
Negative Control: Containing a non-biodegradable polymer like polyethylene to assess any non-biological degradation.
-
Blank Flasks: Containing only the inoculum and mineral medium to measure endogenous CO₂ production from the inoculum itself.
-
4. Incubation and Measurement:
-
Incubate the flasks in the dark at a constant temperature of 22 ± 2°C for 28 days.
-
Continuously sparge the flasks with CO₂-free air to maintain aerobic conditions.
-
At regular intervals (e.g., every 2-3 days), remove the CO₂ absorption bottles and titrate the remaining Ba(OH)₂ or NaOH with a standardized solution of hydrochloric acid (HCl). This determines the amount of CO₂ produced in each flask.
5. Calculation and Interpretation of Results:
-
Calculate the cumulative amount of CO₂ produced in each flask over the 28-day period.
-
Correct the CO₂ production in the test and control flasks by subtracting the average CO₂ produced in the blank flasks.
-
Calculate the percentage of biodegradation using the formula: % Biodegradation = (Cumulative CO₂ Produced / ThCO₂) x 100
-
The polymer is considered "readily biodegradable" if it achieves ≥ 60% biodegradation within the 10-day window.[7]
Comparative Data and Interpretation
The following table presents typical biodegradability data for the benchmark polymers under various standard tests. This provides a reference against which a new polymer can be evaluated.
| Polymer | Test Method | Duration (Days) | Typical % Biodegradation | Pass Level | Classification |
| Chitosan | OECD 301B | 28 | 60-80% | ≥ 60% | Readily Biodegradable |
| PLGA (50:50) | OECD 301B | 28 | > 90% | ≥ 60% | Readily Biodegradable |
| Cationic PCL | OECD 301B | 28 | 40-70% | ≥ 60% | Varies; can be readily biodegradable |
| Chitosan | ASTM D5988 (Soil) | 180 | > 90% | N/A | Biodegradable in soil |
| PLGA (50:50) | ASTM D5338 (Compost) | 90 | > 90% | ≥ 90% | Compostable |
| Polyethylene | OECD 301B | 28 | < 5% | ≥ 60% | Not Biodegradable |
Data are representative and can vary based on molecular weight, crystallinity, and specific test conditions.
Conceptual Degradation Pathway
For a polymer to be biodegradable, its backbone must contain linkages susceptible to cleavage, either by hydrolysis or enzymatic action. For many synthetic biodegradable polymers used in medicine, such as polyesters, the primary mechanism is the hydrolysis of ester bonds. This initial abiotic degradation breaks the polymer into smaller, water-soluble oligomers and monomers. These smaller fragments can then be assimilated and mineralized by microorganisms into CO₂, water, and biomass.
The diagram below illustrates a conceptual pathway for a generic cationic polymer containing hydrolysable ester linkages.
Caption: Conceptual two-stage polymer degradation pathway.
The presence of the this compound monomer, if incorporated into a polyester or other labile backbone, would likely be released as the backbone degrades. The ultimate biodegradability of the entire polymer system would then also depend on the biodegradability of this specific cationic monomer. Literature on the biodegradation of quaternary ammonium salts (QAS) suggests that factors like alkyl chain length and the presence of ester bonds can significantly influence their degradability.[12][13][14]
Conclusion
Assessing the biodegradability of novel polymers like those based on this compound is a multi-faceted process that demands rigorous adherence to standardized methodologies. By employing internationally accepted protocols such as the OECD 301B and ASTM D5338, and by comparing results against well-established benchmarks like chitosan and PLGA, researchers can generate reliable and defensible data. This systematic approach not only ensures regulatory compliance but also embodies the principles of green chemistry and sustainable design, which are critical for the next generation of advanced materials in medicine and beyond.
References
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ASTM D5338 - Biodegradation Test - Composting - Situ Biosciences. (n.d.). Retrieved February 19, 2026, from [Link]
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ASTM D5338-15(2021), Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials Under Controlled Composting Conditions, Incorporating Thermophilic Temperatures. (2021). ASTM International. Retrieved February 19, 2026, from [Link]
-
ASTM D5338: Composting of Plastics Measured by CO2 Evolution. (n.d.). Aropha. Retrieved February 19, 2026, from [Link]
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ASTM D5338 - Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials Under Controlled Composting Conditions. (n.d.). BioPro Global. Retrieved February 19, 2026, from [Link]
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OECD 301B Biodegradation Test - CO2 Evolution Test. (n.d.). Accuratus Lab Services. Retrieved February 19, 2026, from [Link]
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ASTM Compost Biodegradability Test Standard. (2022, May 20). GBPI. Retrieved February 19, 2026, from [Link]
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Biodegradable cationic polymers. (2025, June 25). Center for Technology Transfer & Commercialization. Retrieved February 19, 2026, from [Link]
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Grzelak, J., et al. (2023). Comprehensive Ecotoxicity Studies on Quaternary Ammonium Salts Synthesized from Vitamin B3 Supported by QSAR Calculations. International Journal of Molecular Sciences. Retrieved February 19, 2026, from [Link]
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OECD 301B Biodegradability Testing Lab: Ensuring Environmental Compliance. (2025, March 11). RespirTek. Retrieved February 19, 2026, from [Link]
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OECD. (1992). Test No. 301: Ready Biodegradability. OECD Publishing. Retrieved February 19, 2026, from [Link]
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SETAC Presentation: OECD 301B Ready Biodegradation Test Design. (n.d.). Smithers. Retrieved February 19, 2026, from [Link]
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Grabińska-Sota, E. (2011). Genotoxicity and biodegradation of quaternary ammonium salts in aquatic environments. Journal of Hazardous Materials. Retrieved February 19, 2026, from [Link]
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OECD. (n.d.). Test No. 301: Ready Biodegradability. Retrieved February 19, 2026, from [Link]
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Zhang, Y., et al. (2017). Gemini quaternary ammonium salts waterborne biodegradable polyurethanes with antibacterial and biocompatible properties. Materials Chemistry Frontiers. Retrieved February 19, 2026, from [Link]
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Liu, J., et al. (2015). Synthesis of fully degradable cationic polymers with various topological structures via postpolymerization modification by using thio-bromo “click” reaction. Polymer Chemistry. Retrieved February 19, 2026, from [Link]
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Zhang, C., et al. (2022). Design and production of environmentally degradable quaternary ammonium salts. Green Chemistry. Retrieved February 19, 2026, from [Link]
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Kenawy, E.-R., et al. (2019). Cationic Polymers with Tailored Structures for Rendering Polysaccharide-Based Materials Antimicrobial: An Overview. Polymers. Retrieved February 19, 2026, from [Link]
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Oleksy-Sobczak, K., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Pathogens. Retrieved February 19, 2026, from [Link]
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Zavyalova, V. V., et al. (2021). Biodegradation of Polymers Based on Styrene and Polyangelicalactone. Journal of Siberian Federal University. Chemistry. Retrieved February 19, 2026, from [Link]
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A Head-to-Head Battle: Unpacking the Transfection Efficiencies of Linear vs. Branched Polyethylenimine
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of non-viral gene delivery, polyethylenimine (PEI) stands as a robust and cost-effective cationic polymer, widely adopted for its ability to introduce nucleic acids into a variety of cell lines.[1][2] However, the seemingly simple choice between its two primary architectures—linear and branched—can significantly impact experimental outcomes. This guide, grounded in scientific principles and practical application, provides a comprehensive comparison of linear and branched PEI, empowering you to make an informed decision for your specific research needs.
The Structural Divide: Understanding the Molecular Architectures
At the heart of their functional differences lies the distinct molecular structure of linear and branched PEI.
-
Linear PEI (LPEI): As the name suggests, LPEI possesses a long, straight-chain structure with secondary amines forming the backbone and primary amines at the termini. This streamlined architecture influences its charge density and flexibility.
-
Branched PEI (BPEI): In contrast, BPEI has a highly branched, dendritic-like structure containing a mix of primary, secondary, and tertiary amines. This complex arrangement results in a higher charge density and a more globular conformation compared to its linear counterpart at a similar molecular weight.[1]
The Mechanism of Action: A Shared Pathway with Critical Divergences
Both linear and branched PEI mediate transfection through a multi-step process involving DNA condensation, cellular uptake, and endosomal escape.
-
DNA Condensation: The cationic nature of PEI allows it to electrostatically interact with the negatively charged phosphate backbone of nucleic acids, condensing them into compact, positively charged nanoparticles called polyplexes.[3][4] This condensation is crucial for protecting the genetic cargo from nuclease degradation and facilitating its entry into the cell.[5]
-
Cellular Uptake: The resulting positively charged polyplexes bind to negatively charged proteoglycans on the cell surface, triggering uptake via endocytosis.[2][4]
-
Endosomal Escape: The "Proton Sponge" Effect: This is arguably the most critical step and where the properties of PEI truly shine. Once inside the endosome, the numerous amine groups on the PEI polymer act as a "proton sponge".[6][7] As the endosome attempts to acidify its lumen by pumping in protons (H+), the PEI amines absorb these protons, resisting the drop in pH.[6][7][8] This influx of protons is followed by a passive influx of chloride ions (Cl-) and water to maintain charge neutrality, leading to osmotic swelling and eventual rupture of the endosome.[6][7] This rupturing event releases the polyplex into the cytoplasm, allowing the nucleic acid to travel to the nucleus for transcription.[6][7]
Caption: The "Proton Sponge" mechanism of PEI-mediated transfection.
Performance Showdown: Transfection Efficiency vs. Cytotoxicity
The decision between linear and branched PEI often comes down to a trade-off between transfection efficiency and cell viability.
| Feature | Linear PEI | Branched PEI | Rationale |
| Transfection Efficiency | Generally lower to moderate, but can be highly efficient in specific cell lines.[9] | Often exhibits higher transfection efficiency across a broader range of cell lines.[10][11] | The higher charge density and globular structure of BPEI are thought to lead to more efficient DNA condensation and a more potent proton sponge effect. |
| Cytotoxicity | Typically lower and better tolerated by sensitive cell lines.[9] | Generally more cytotoxic, especially at higher concentrations and N/P ratios.[10][11] | The high positive charge density of BPEI can lead to greater membrane disruption and induction of apoptosis.[10][11][12] |
| In Vivo Applications | Often preferred for in vivo studies due to its lower toxicity profile.[1][9] | Its higher cytotoxicity can be a limiting factor for in vivo use.[13] | Lower toxicity reduces the risk of adverse inflammatory responses and tissue damage. |
| DNA Compaction | Effective at DNA condensation. | More effective at compacting nucleic acids.[1] | The branched structure allows for more intricate and tighter binding with DNA. |
Experimental Evidence:
A study comparing 25 kDa linear and branched PEI in A431 cells found that branched PEI resulted in greater internalization and higher cytotoxicity.[10][11][12] The IC50 values were reported to be 74 µg/mL for linear PEI and 37 µg/mL for branched PEI, indicating that branched PEI is more toxic. Furthermore, branched PEI was shown to induce both early and late apoptosis.[11][12]
Practical Considerations and Protocol Optimization
Achieving successful transfection with either PEI variant requires careful optimization of several key parameters.
The Critical N/P Ratio: The N/P ratio, which represents the ratio of the number of nitrogen atoms in PEI to the number of phosphate groups in the DNA, is the most critical factor influencing transfection efficiency.[14] This ratio determines the net charge of the polyplex, which in turn affects its size, stability, and interaction with the cell membrane.
-
For Linear PEI (25 kDa): A typical starting N/P ratio for optimization is between 5 and 20.[14]
-
For Branched PEI (25 kDa): A common starting point for optimization is a DNA:PEI mass ratio of 1:3 or 1:4.[15]
Cell Health and Density: The state of your cells at the time of transfection is paramount.
-
Passage Number: Use cells with a low passage number (ideally between 5 and 20).[14]
-
Growth Phase: Ensure cells are in the logarithmic growth phase.[14]
-
Confluency (for adherent cells): Aim for 85-90% confluency on the day of transfection.[14]
-
Density (for suspension cells): A target density of approximately 2 x 10^6 cells/mL is recommended.[14]
-
Viability: Cell viability should be at least 95%.[14]
DNA Quality: High-quality, endotoxin-free plasmid DNA is essential for optimal results and minimal cytotoxicity.
Experimental Workflow: A Step-by-Step Guide to PEI Transfection
The following protocols provide a general framework for transfecting adherent and suspension cells using both linear and branched PEI. Remember to optimize these protocols for your specific cell line and plasmid.
Caption: General workflow for PEI-mediated transfection.
Protocol 1: Transfection of Adherent Cells (e.g., HEK293T) in a 6-Well Plate
Day 0: Cell Seeding
-
The day before transfection, seed your cells in a 6-well plate to ensure they reach 85-90% confluency on the day of transfection. For HEK293T cells, this is typically around 0.5 x 10^6 cells per well.[15]
Day 1: Transfection
-
Prepare DNA Solution: In a sterile microcentrifuge tube, dilute 3 µg of your plasmid DNA in serum-free medium (e.g., DMEM) to a final volume of 200 µL.[15]
-
Prepare PEI Solution: In a separate sterile microcentrifuge tube, dilute the required amount of PEI in serum-free medium to a final volume of 200 µL.
-
For Linear PEI (1 mg/mL stock): To achieve a desired N/P ratio, you will need to perform a calculation. For a starting point, a 1:3 DNA to PEI mass ratio is often used. Therefore, add 9 µL of a 1 mg/mL PEI stock.
-
For Branched PEI (1 mg/mL stock): A common starting point is a 1:3 DNA to PEI mass ratio. Add 9 µL of a 1 mg/mL PEI stock.[15]
-
-
Form Polyplexes: Add the diluted PEI solution to the diluted DNA solution and mix immediately by gentle vortexing or pipetting.
-
Incubate: Incubate the DNA-PEI mixture for 15-30 minutes at room temperature to allow for polyplex formation.[15][16]
-
Add to Cells: Gently add the 400 µL of the DNA-PEI complex mixture dropwise to the cells in the 6-well plate. Swirl the plate gently to ensure even distribution.
-
Incubate: Return the plate to the incubator and incubate for 24-48 hours before assaying for gene expression. A media change after 16-18 hours can sometimes reduce cytotoxicity.
Protocol 2: Transfection of Suspension Cells (e.g., HEK293F)
Day 0: Cell Seeding
-
Twenty-four hours prior to transfection, split the cells to a density of approximately 1 x 10^6 cells/mL.[17]
Day 1: Transfection
-
On the day of transfection, ensure the cell density is between 2.5 x 10^6 and 3.0 x 10^6 cells/mL.[17]
-
Centrifuge the required volume of cells and resuspend the pellet in fresh, pre-warmed serum-free medium at a density of 2.5 x 10^6 cells/mL.[17]
-
Prepare DNA and PEI: For each mL of cell suspension to be transfected, prepare the DNA and PEI solutions as described in Protocol 1, using 3 µg of DNA and the optimized amount of PEI.
-
Form Polyplexes: Combine the DNA and PEI solutions and incubate as described above.
-
Transfect: Add the DNA-PEI complexes to the cell suspension.
-
Incubate: Return the cells to a shaker incubator.
-
Dilute (Optional but Recommended): Twenty-four hours post-transfection, dilute the culture 1:1 with fresh growth medium.[17]
-
Continue to incubate and harvest at your desired time point (typically 48-72 hours post-transfection).
Conclusion: Making the Right Choice for Your Research
The choice between linear and branched PEI is not a one-size-fits-all decision. It is a strategic choice that should be guided by your specific cell type, experimental goals, and whether the application is for in vitro or in vivo studies.
-
For high-throughput screening and robust protein production in a wide range of cell lines where maximal transfection efficiency is the primary goal, branched PEI is often the preferred choice, provided that the associated cytotoxicity is manageable.
-
For studies involving sensitive cell lines, or for in vivo applications where minimizing toxicity is paramount, linear PEI is generally the more prudent option.
Ultimately, empirical testing and careful optimization of the transfection protocol for your specific system will yield the most reliable and reproducible results. By understanding the fundamental differences between these two powerful transfection reagents, you are better equipped to navigate the path to successful gene delivery.
References
- Vertex AI Search. (n.d.). Cytotoxic Impacts of Linear and Branched Polyethylenimine Nanostructures in A431 Cells.
- PubMed. (n.d.). Cytotoxic impacts of linear and branched polyethylenimine nanostructures in a431 cells.
- Kyfora Bio. (2025, December 16). Polyethylenimine (PEI) Transfection Protocol Optimization: Dos and Don'ts.
- BMC. (2005, May 15). Exploring polyethylenimine-mediated DNA transfection and the proton sponge hypothesis.
- Vertex AI Search. (2025, August 6). Cytotoxic Impacts of Linear and Branched Polyethylenimine Nanostructures in A431 Cells.
- Laboratory Notes. (2025, June 11). Proton Sponge Effect.
- AffiGEN. (n.d.). Comparing PEI-Mediated Transfection with Alternative Methods for AAV Production.
- ResearchGate. (2020, August 10). PEI transfection : Any problems?.
- Glyco-Enzyme Repository. (2011, December 15). Transfection of 293F Mammalian Cells using PEI.
- Addgene. (n.d.). General Transfection.
- Vertex AI Search. (n.d.). Protocal for 293T PEI transfection.
- MDPI. (n.d.). Proton-sponge activity and receptor-targeting of sequence-defined nucleic acid carriers.
- Yeasen. (2025, July 23). Understanding PEI Transfection Reagents.
- Vertex AI Search. (n.d.). PEI Transfection.
- Yeasen. (2025, July 23). Understanding PEI Transfection Reagents.
- PNAS. (n.d.). Enhancing polyethylenimine's delivery of plasmid DNA into mammalian cells.
- NIH. (2014, May 7). Transient Mammalian Cell Transfection with Polyethylenimine (PEI).
- PubMed. (2001, July 15). Different behavior of branched and linear polyethylenimine for gene delivery in vitro and in vivo.
- Journal of Cancer. (2016, April 28). Role of Four Different Kinds of Polyethylenimines (PEIs) in Preparation of Polymeric Lipid Nanoparticles and Their Anticancer Activity Study.
- BioImpacts. (2011, June 9). Cytotoxic Impacts of Linear and Branched Polyethylenimine Nanostructures in A431 Cells.
- Sigma-Aldrich. (n.d.). Linear and Branched Polyethylenimines as Nonviral Vectors for Gene Delivery.
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Technical Comparative Guide: Cytotoxicity Profiles of Cationic Polymers for Gene Delivery
Executive Summary: The Transfection-Toxicity Dilemma
In non-viral gene delivery, cationic polymers represent a paradox: the very physicochemical properties that enable efficient DNA condensation and endosomal escape—specifically high cationic charge density and buffering capacity—are often the primary drivers of cellular toxicity.
This guide provides an objective, data-driven comparison of the four dominant polymer classes: Polyethylenimine (PEI) , Chitosan , PAMAM Dendrimers , and Poly(beta-amino esters) (PBAEs) . Our goal is to move beyond simple "dead/alive" assays and understand the mechanistic trade-offs to select the optimal vector for your therapeutic window.
Mechanistic Analysis: Why They Work & Why They Kill
To mitigate toxicity, one must first understand the cellular insult. The primary mechanism for cationic polymer toxicity is not merely "stress" but a specific cascade of membrane erosion and organelle disruption.
The "Proton Sponge" Double-Edged Sword
Polymers like PEI function via the "proton sponge" effect.[1][2] They buffer the acidic endosomal environment, causing an influx of chloride ions and water, leading to osmotic swelling and rupture. However, this same mechanism, when unchecked, destabilizes the mitochondrial membrane (leading to apoptosis) and erodes the plasma membrane (leading to necrosis).
Visualization: Cytotoxicity Pathways
The following diagram illustrates the bifurcation between successful gene delivery and cellular toxicity.
Figure 1: Mechanistic divergence showing how excess free cationic polymer drives mitochondrial stress and membrane erosion, distinct from the desired endosomal escape pathway.
Comparative Analysis of Polymer Classes
A. Polyethylenimine (PEI): The High-Risk Benchmark
PEI is the industry "gold standard" for efficiency but a "red flag" for toxicity.
-
Architecture: Linear PEI (LPEI, 25kDa) is generally less toxic than Branched PEI (BPEI, 25kDa) due to a lower density of primary amines.
-
Toxicity Profile: High. Non-biodegradable backbone leads to cellular accumulation.
-
Critical Threshold: Toxicity spikes significantly at N/P ratios > 20 or concentrations > 30 µg/mL.
-
Verdict: Use LPEI 25kDa for difficult-to-transfect cells where high efficiency is worth the viability cost.
B. Chitosan: The Biocompatible Alternative
A natural polysaccharide derived from chitin.[3][4]
-
Architecture: Linear, varying degrees of deacetylation (DDA).
-
Toxicity Profile: Extremely Low. Biocompatible and biodegradable.[3][4][5][6]
-
Limitation: Poor solubility at physiological pH (pKa ~6.5) limits transfection efficiency.[7]
-
Verdict: Ideal for sensitive primary cells or in vivo mucosal delivery, provided the lower transfection rates are acceptable.
C. PAMAM Dendrimers: The Generation-Dependent Scaffold
Polyamidoamine (PAMAM) dendrimers offer precise structural control.
-
Architecture: Spherical, highly branched.
-
Toxicity Profile: Generation dependent.[8] High generations (G4-G8) have high surface amine density and high toxicity. Low generations (G0-G3) are safe but inefficient.[8]
-
Verdict: Requires surface modification (e.g., PEGylation) to be viable for therapeutic use.
D. Poly(beta-amino esters) (PBAEs): The Biodegradable Evolution
Synthetic polymers designed to degrade via hydrolysis.[9]
-
Architecture: Tunable hydrophobic/hydrophilic balance.
-
Toxicity Profile: Low.[3][4][10][11] The ester bonds hydrolyze in the cytoplasm (half-life ~1-7 hours), preventing accumulation and chronic toxicity.
-
Verdict: The modern superior choice. Offers PEI-like efficiency with Chitosan-like safety.
Data Synthesis: Performance Matrix
The following table summarizes the performance metrics based on standard HeLa/HEK293 cell line data.
| Polymer Class | Representative Variant | Cytotoxicity Mechanism | Relative Toxicity (IC50) | Transfection Efficiency |
| PEI | Linear 25 kDa | Membrane disruption, Non-degradable accumulation | High (~30-50 µg/mL) | ★★★★★ (High) |
| Chitosan | >85% Deacetylated | Minimal (pH dependent) | Very Low (>500 µg/mL) | ★★☆☆☆ (Low-Mod) |
| PAMAM | Generation 4 (G4) | Surface charge density, oxidative stress | Moderate (~100 µg/mL) | ★★★☆☆ (Moderate) |
| PBAE | C32 Type | Low (Rapid hydrolytic degradation) | Low (>300 µg/mL) | ★★★★☆ (High) |
Note: IC50 values are approximate and highly dependent on cell type and assay conditions.
Experimental Protocol: Validating Cytotoxicity
Objective: Determine the IC50 of a cationic polymer using the MTT assay. Scope: This protocol accounts for the "edge effect" and metabolic interference common in polymer assays.
Workflow Visualization
Figure 2: Step-by-step MTT assay workflow for assessing polymer cytotoxicity.
Detailed Methodology
-
Seeding: Seed cells (e.g., HEK293) at
cells/well in a 96-well plate.-
Expert Tip: Fill outer wells with PBS instead of cells to prevent evaporation "edge effects" which skew data.
-
-
Polyplex Formation: Form polymer/DNA complexes at varying N/P ratios (e.g., 5, 10, 20, 40) in serum-free medium/buffer. Incubate for 20 mins.
-
Treatment: Replace growth media with 100 µL of polyplex-containing media. Include:
-
Negative Control: Untreated cells (100% viability).
-
Positive Control: 0.1% Triton X-100 (0% viability).
-
Background Control: Media + MTT (no cells).[12]
-
-
Incubation: Incubate for 24 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO.
-
Quantification: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation:
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Mao, S., Sun, W., & Kissel, T. (2010). Chitosan-based formulations for delivery of DNA and siRNA. Advanced Drug Delivery Reviews, 62(1), 12–27.
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A Head-to-Head Comparison of Quaternary Ammonium Compound Generations: A Technical Guide for Researchers
This guide provides an in-depth, head-to-head comparison of the different generations of quaternary ammonium compounds (QACs), offering researchers, scientists, and drug development professionals a comprehensive understanding of their evolution, efficacy, and application. By synthesizing technical data with practical insights, this document serves as a critical resource for the informed selection and utilization of these vital antimicrobial agents.
Introduction to Quaternary Ammonium Compounds (QACs)
Quaternary ammonium compounds, or QACs, are a class of cationic surfactants widely employed as disinfectants, antiseptics, and preservatives.[1] Their molecular structure is characterized by a central positively charged nitrogen atom covalently bonded to four organic groups, typically alkyl or aryl chains.[2][3] This cationic nature is fundamental to their antimicrobial activity, facilitating their interaction with negatively charged microbial cell membranes.[3] First discovered in the early 20th century, QACs have undergone significant evolution, leading to the classification of distinct "generations," each with improved antimicrobial efficacy, greater tolerance to environmental factors, and enhanced safety profiles.[4][5]
The Generations of QACs: An Evolutionary Perspective
The classification of QACs into generations reflects the chronological advancements in their chemical structures and performance characteristics. This evolution has been driven by the need for broader antimicrobial spectrums, increased efficacy in the presence of organic soil and hard water, and reduced toxicity.
First Generation: The Pioneers
The first generation of QACs is primarily represented by Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC) , commonly known as Benzalkonium Chloride (BAC).[4][6] Developed in 1935, these compounds marked the initial foray into the use of QACs as effective biocides.[2] While groundbreaking for their time, their efficacy is notably reduced in the presence of organic matter and hard water.[7][8]
Chemical Structure of a First-Generation QAC (Benzalkonium Chloride)
Caption: General structure of Benzalkonium Chloride.
Second Generation: Incremental Improvements
The second generation of QACs, such as Alkyl Dimethyl Ethylbenzyl Ammonium Chloride (ADEBAC) , introduced modifications to the benzyl ring of the first-generation compounds.[2][4] These alterations offered slightly improved biocidal activity; however, this generation is no longer commercially significant on its own and is primarily found in combination with other QACs.[6]
Chemical Structure of a Second-Generation QAC (Alkyl Dimethyl Ethylbenzyl Ammonium Chloride)
Caption: General structure of an Alkyl Dimethyl Ethylbenzyl Ammonium Chloride.
Third Generation: The Power of Blends
The third generation emerged from the understanding that combining the first and second-generation QACs resulted in synergistic effects.[2][4] These "dual-quat" formulations offered increased biocidal activity and detergency, along with a better safety profile.[6] This approach also helped to mitigate the development of microbial resistance.[6]
Fourth Generation: Twin-Chain Technology
A significant leap in QAC technology came with the development of fourth-generation compounds, characterized by "twin-chain" or "dual-chain" structures. Didecyl Dimethyl Ammonium Chloride (DDAC) is a prime example of this generation.[4][9] These QACs exhibit superior germicidal performance, are less affected by organic loads and hard water, and have lower foaming properties, making them ideal for applications in the food and beverage industry.[6]
Chemical Structure of a Fourth-Generation QAC (Didecyl Dimethyl Ammonium Chloride)
Caption: Structure of Didecyl Dimethyl Ammonium Chloride (DDAC).
Fifth Generation: Optimized Blends for Maximum Efficacy
The fifth generation of QACs represents the current pinnacle of traditional QAC disinfectants. These formulations are sophisticated blends of fourth-generation and first-generation QACs (e.g., DDAC and ADBAC).[4] This combination provides a broader and more potent germicidal profile, effective under harsh conditions, while maintaining a favorable safety and environmental profile.[4]
Head-to-Head Comparison of QAC Generations
The following tables provide a comparative overview of the efficacy and toxicity of the first five generations of QACs. The data is compiled from various sources and standardized tests to offer a clear comparison.
Table 1: Comparative Antimicrobial Efficacy of QAC Generations
| Generation | Representative Compound(s) | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Enveloped Viruses | Non-Enveloped Viruses | Performance in Hard Water & Organic Soil |
| First | Benzalkonium Chloride (ADBAC) | Good | Moderate | Moderate | Good | Poor | Poor[7][8] |
| Second | Alkyl Dimethyl Ethylbenzyl Ammonium Chloride (ADEBAC) | Good | Moderate | Moderate | Good | Poor | Fair |
| Third | ADBAC + ADEBAC | Very Good | Good | Good | Very Good | Poor | Good |
| Fourth | Didecyl Dimethyl Ammonium Chloride (DDAC) | Excellent | Very Good | Very Good | Excellent | Moderate | Excellent[4][6] |
| Fifth | DDAC + ADBAC | Excellent | Excellent | Excellent | Excellent | Moderate | Excellent[4] |
This table is a qualitative summary based on available literature. Quantitative efficacy can vary based on specific formulations and test conditions.
Table 2: Comparative Toxicological Profile of QAC Generations
| Generation | Representative Compound(s) | Acute Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit/rat, mg/kg) | Skin & Eye Irritation |
| First | Benzalkonium Chloride (ADBAC) | ~240 - 344[10][11][12] | ~1420 - 3560[10][13] | Corrosive/Severe Irritant[11][14] |
| Second | Alkyl Dimethyl Ethylbenzyl Ammonium Chloride (ADEBAC) | Data not readily available for isolated compound | Data not readily available for isolated compound | Expected to be similar to 1st Gen. |
| Third | ADBAC + ADEBAC | Generally lower toxicity than individual components[6] | Generally lower toxicity than individual components | Irritant |
| Fourth | Didecyl Dimethyl Ammonium Chloride (DDAC) | ~84 - 238[12][15] | ~3342[12] | Corrosive/Severe Irritant |
| Fifth | DDAC + ADBAC | Formulated for improved safety profile[4] | Formulated for improved safety profile | Irritant |
Newer Frontiers: 6th and 7th Generation QACs
The evolution of QACs continues with the development of sixth and seventh-generation compounds, which are based on polymeric and bis-quaternary ammonium structures.
-
Sixth Generation: Polymeric QACs These are polymers with multiple quaternary ammonium groups. This structure is reported to have potent antimicrobial and antiviral properties with limited toxicity, making them promising for applications such as medical implants and food processing surfaces.[4][16]
-
Seventh Generation: Bis-QACs with Polymeric QACs This latest generation combines bis-quaternary ammonium compounds (molecules with two QAC moieties) with polymeric QACs. This is claimed to further increase efficacy, reduce toxicity, and lower the required concentrations for antimicrobial activity.[4]
Mechanism of Action: Disrupting the Microbial Fortress
The primary mechanism of action for QACs involves the disruption of the microbial cell membrane or viral envelope.[17] The positively charged QAC molecules are electrostatically attracted to the negatively charged components of the microbial cell surface. This interaction leads to a cascade of events culminating in cell death.
Caption: The multi-step mechanism of action of QACs against microbial cells.
Experimental Protocols for Efficacy Evaluation
Standardized testing protocols are essential for the objective evaluation and comparison of disinfectant efficacy. The following are summaries of key European Norm (EN) and ASTM International standards.
EN 1276: Quantitative Suspension Test for Bactericidal Activity
This is a European standard to evaluate the bactericidal activity of chemical disinfectants in food, industrial, domestic, and institutional areas.[13][18]
Step-by-Step Methodology:
-
Preparation of Test Suspension: A suspension of the test bacterium (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Enterococcus hirae) is prepared.[19][20]
-
Addition of Interfering Substance: An interfering substance (e.g., bovine albumin) is added to the bacterial suspension to simulate clean or dirty conditions.[21]
-
Exposure to Disinfectant: The test disinfectant at various concentrations is added to the bacterial suspension. The mixture is maintained at a specified temperature for a defined contact time.
-
Neutralization: After the contact time, the antimicrobial action of the disinfectant is neutralized.[18]
-
Enumeration of Survivors: The number of surviving bacteria is determined by plating and incubation.[18]
-
Calculation of Log Reduction: The log reduction in bacterial count is calculated. A log reduction of ≥ 5 is typically required for a product to pass the test.[20]
Caption: Workflow for the EN 1276 bactericidal suspension test.
ASTM E1053: Standard Test Method for Virucidal Activity
This ASTM standard is used to assess the virucidal activity of chemicals intended for disinfection of inanimate, nonporous environmental surfaces.[22][23]
Step-by-Step Methodology:
-
Virus Inoculum Preparation: A suspension of the test virus is prepared.[24]
-
Carrier Inoculation: The virus suspension is spread onto a carrier (e.g., glass petri dish) and allowed to dry.[25]
-
Disinfectant Application: The test disinfectant is applied to the dried virus film on the carrier for a specified contact time.[23]
-
Virus Elution and Neutralization: The carrier is washed with a neutralizer to stop the disinfectant's action and elute any surviving virus.[25]
-
Virus Titer Determination: The infectivity of the recovered virus is determined using a suitable cell culture system (e.g., plaque assay or TCID50).[26]
-
Log Reduction Calculation: The log reduction in viral titer is calculated by comparing the disinfectant-treated carriers to control carriers. A reduction of ≥3 to ≥4 log10 is often required for a virucidal claim.[23]
Caption: Workflow for the ASTM E1053 virucidal surface test.
The Challenge of Microbial Resistance
The widespread use of QACs has led to concerns about the development of microbial resistance.[5] Bacteria can develop resistance to QACs through several mechanisms, including:
-
Efflux Pumps: These are membrane proteins that can actively pump QACs out of the bacterial cell.[5]
-
Biofilm Formation: Bacteria within biofilms are often more resistant to disinfectants due to the protective extracellular matrix.
-
Alterations in the Cell Wall or Membrane: Changes in the composition of the cell envelope can reduce the ability of QACs to penetrate and act on their target.
It is important to note that the development of resistance is a complex issue, and the use of appropriate disinfectant concentrations and contact times, as well as rotating disinfectant types, can help to mitigate this risk.
Conclusion: The Future of Quaternary Ammonium Disinfection
Quaternary ammonium compounds have proven to be invaluable tools in infection control for nearly a century. Their evolution from simple, single-chain molecules to complex polymeric and bis-quaternary structures demonstrates a continuous drive for improved efficacy, safety, and environmental compatibility. For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of each QAC generation is paramount for selecting the most appropriate disinfectant for a given application. As microbial threats continue to evolve, so too will the field of disinfectant chemistry, with future generations of QACs promising even greater performance and safety.
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Safety Operating Guide
Navigating the Safe Handling of Trimethyl(2-oxopropyl)azanium chloride: A Guide to Personal Protective Equipment and Disposal
Disclaimer: As of the writing of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for Trimethyl(2-oxopropyl)azanium chloride (CAS No. 54541-46-7) with specific GHS classifications is not available.[1] The following recommendations are therefore based on the general hazard profile of structurally related quaternary ammonium compounds (QACs). This guide is intended to provide a conservative and robust framework for safety, and it is imperative to supplement these recommendations with a substance- and process-specific risk assessment before beginning any work.
Understanding the Risks: The Hazard Profile of Quaternary Ammonium Compounds
Quaternary ammonium compounds, or "quats," are a class of chemicals widely used for their surfactant and antimicrobial properties.[2] While specific toxicity data for this compound is limited, the broader family of QACs presents a consistent set of hazards that must be meticulously managed in a laboratory setting. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3]
Generally, QACs are known to:
-
Cause Serious Eye Damage: This is a significant and common hazard. Contact can result in severe irritation and potentially irreversible damage.[3][4][5]
-
Cause Skin Irritation: Prolonged or repeated contact can lead to skin irritation or dermatitis.[3][4] Some QACs can be corrosive, causing burns.[6]
-
Be Harmful if Swallowed: Acute oral toxicity is a concern for this class of compounds.[3][4]
-
Cause Respiratory Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[4]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential for ensuring the safety of all laboratory personnel.
The First Line of Defense: Engineering and Administrative Controls
Before relying solely on PPE, it is crucial to implement robust engineering and administrative controls.
-
Engineering Controls: Always handle this compound in a well-ventilated area.[7][8] A certified chemical fume hood is the preferred primary engineering control to minimize the inhalation of any dust or aerosols.[6][9] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[6][9]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this chemical. All personnel must receive training on these procedures and the specific hazards of QACs before beginning work.[7]
Essential Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for various laboratory scenarios involving this compound.
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Small Quantities (mg scale) in a Fume Hood | Safety glasses with side shields | Nitrile or neoprene gloves | Fully-buttoned laboratory coat | Not generally required if handled exclusively within a certified fume hood |
| Weighing and Preparing Solutions (g to kg scale) | Chemical splash goggles and a face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | NIOSH-approved respirator with a particulate filter (e.g., N95) may be required if weighing outside of a fume hood |
| Large-Scale Transfers or Reactions | Chemical splash goggles and a full-face shield | Chemical-resistant gloves (e.g., neoprene, butyl rubber) with extended cuffs | Chemical-resistant suit or coveralls (e.g., Tyvek®) | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates |
| Spill Cleanup | Chemical splash goggles and a full-face shield | Heavy-duty, chemical-resistant gloves (e.g., neoprene, butyl rubber) | Chemical-resistant suit or coveralls and impervious boots | NIOSH-approved air-purifying respirator with appropriate cartridges or a Self-Contained Breathing Apparatus (SCBA) depending on spill size |
The Causality Behind PPE Choices
-
Eye and Face Protection: Because QACs can cause severe eye damage, protection is paramount. Safety glasses with side shields offer a baseline defense against minor splashes.[10] However, for tasks with a higher splash risk, such as preparing solutions or cleaning up spills, chemical splash goggles are necessary to form a seal around the eyes.[7][10] A face shield worn over goggles provides an additional layer of protection for the entire face.[10][11]
-
Hand Protection: The hands are the most likely part of the body to come into direct contact with the chemical. Therefore, wearing appropriate chemical-resistant gloves is mandatory.[7][12] Nitrile or neoprene gloves are generally recommended for handling QACs.[11][13] Always inspect gloves for any signs of degradation or punctures before use and remove them using the proper technique to avoid contaminating your skin.
-
Body Protection: A standard laboratory coat protects against incidental contact and minor spills. For tasks involving larger quantities or a significant risk of splashing, a chemical-resistant apron or a full chemical-resistant suit is necessary to protect underlying clothing and skin.[10][14]
-
Respiratory Protection: Respiratory protection is critical when engineering controls cannot guarantee that exposure levels will remain below occupational exposure limits, or when dealing with dust or aerosols.[7][10][14] The type of respirator will depend on the concentration and form of the chemical.
Step-by-Step Procedural Guidance
Safe Handling Protocol
-
Preparation: Before handling the chemical, ensure you have read and understood the SOP. Designate a specific area for the work, preferably within a fume hood.
-
Don PPE: Put on all required PPE as identified in your risk assessment. This should include, at a minimum, a lab coat, safety glasses, and gloves.
-
Handling: Avoid creating dust or aerosols.[4] Use only in well-ventilated areas.[8] Avoid contact with skin, eyes, and clothing.[15]
-
Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[16][17] Decontaminate your work area.
-
Doff PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by your lab coat and eye protection. Wash hands again after all PPE has been removed.
Emergency Spill Response Workflow
The following diagram outlines the logical flow for responding to a chemical spill.
Caption: Logical workflow for responding to a chemical spill.
Disposal Plan: Managing Contaminated Materials and Chemical Waste
Proper disposal is a critical final step in the safe handling of any chemical.
-
Contaminated PPE: Disposable gloves, aprons, and other contaminated items should be placed in a designated, sealed waste container for hazardous materials.[4] Do not discard them in the regular trash.
-
Chemical Waste: All waste containing this compound must be disposed of as hazardous waste.[13] Collect it in a clearly labeled, sealed container.[4]
-
Regulatory Compliance: The disposal of this chemical and its containers must be carried out by a licensed waste disposal contractor in accordance with all applicable federal, state, and local regulations.[3][8][18] Never pour chemical waste down the drain or dispose of it with non-hazardous waste.[3]
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental protection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
